molecular formula C10H8Cl2N2 B1285042 4-Amino-5,7-dichloro-2-methylquinoline CAS No. 917562-03-9

4-Amino-5,7-dichloro-2-methylquinoline

Cat. No.: B1285042
CAS No.: 917562-03-9
M. Wt: 227.09 g/mol
InChI Key: WGXAEZMNZHRTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,7-dichloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-2-8(13)10-7(12)3-6(11)4-9(10)14-5/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAEZMNZHRTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588915
Record name 5,7-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-03-9
Record name 5,7-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917562-03-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly distinguished, most famously represented by the antimalarial drug Chloroquine.[1][2] The strategic placement of an amino group at the C4 position is crucial for the biological activity that has made these compounds indispensable in treating infectious diseases.[3] In recent years, the utility of 4-aminoquinolines has expanded beyond malaria, with analogues demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][3]

This guide provides an in-depth technical overview of a specific, highly functionalized analogue: 4-Amino-5,7-dichloro-2-methylquinoline . This compound serves as a valuable building block and a subject of interest for developing novel therapeutics.[4][] We will explore its chemical properties, a robust and logical synthetic pathway with detailed protocols, and the scientific rationale behind the chosen methodologies. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize, handle, and utilize this important chemical entity.

Physicochemical Properties and Data Summary

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a solid at room temperature with defined characteristics that are crucial for handling, formulation, and reaction planning.

PropertyValueSource(s)
CAS Number 917562-03-9[4]
Molecular Formula C₁₀H₈Cl₂N₂[4]
Molecular Weight 227.09 g/mol [4]
Melting Point 185 – 186 °C[6]
Appearance Yellow to brown solid (typical)[7]
Primary Application Useful research chemical; building block[4][]
Safety Pictograms GHS05 (Corrosion), GHS06 (Toxic)[6]

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached through a multi-step process that builds the core quinoline structure first, followed by functional group manipulations to install the requisite amino group. The chosen pathway leverages classical, well-established reactions in heterocyclic chemistry, ensuring reliability and scalability. The overall workflow is designed for efficiency and control over the substitution pattern.

G cluster_0 Part 1: Quinoline Core Formation cluster_1 Part 2: Functional Group Interconversion A 3,5-Dichloroaniline + Acetylacetone B Step 1: Combes Reaction (Acid-Catalyzed Cyclization) A->B C 4-Hydroxy-5,7-dichloro-2-methylquinoline B->C D Step 2: Chlorination (POCl₃) C->D Intermediate E 4,5,7-Trichloro-2-methylquinoline D->E F Step 3: Amination (SNAr) (Ammonia source) E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

The following protocols provide detailed, step-by-step methodologies for the synthesis. Each step is accompanied by an explanation of the underlying chemical principles, offering insight into the reaction's causality.

Protocol 1: Synthesis of 4-Hydroxy-5,7-dichloro-2-methylquinoline (Intermediate I)

This initial step constructs the foundational quinoline ring system via the Combes quinoline synthesis . This reaction is an acid-catalyzed condensation and cyclization of an aniline with a β-diketone.

  • Expertise & Experience: The choice of the Combes reaction is deliberate. It allows for the direct installation of the C2-methyl group from acetylacetone and establishes the core heterocyclic structure in a single, efficient step. The substitution pattern of the final product is dictated by the choice of the starting aniline, in this case, 3,5-dichloroaniline.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 3,5-dichloroaniline (1.0 eq) to concentrated sulfuric acid (3-4 volumes) cooled in an ice bath.

  • Reagent Addition: While maintaining the low temperature, slowly add acetylacetone (1.1 eq) dropwise to the stirred mixture.

  • Thermal Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120°C for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. The acidic solution will be neutralized by the slow addition of a concentrated base (e.g., aqueous sodium hydroxide) until the pH is approximately 7-8.

  • Isolation: The resulting precipitate, 4-Hydroxy-5,7-dichloro-2-methylquinoline, is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum. The crude product can be carried forward or recrystallized from a suitable solvent like ethanol for higher purity.

Protocol 2: Synthesis of 4,5,7-Trichloro-2-methylquinoline (Intermediate II)

The hydroxyl group at the C4 position of a quinoline exists in tautomeric equilibrium with its keto form (a quinolin-4-one). This group must be converted into a better leaving group to allow for the subsequent introduction of the amino group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method.[8][9]

  • Trustworthiness: This chlorination is a self-validating system. The high reactivity of POCl₃ with the quinolinol ensures a near-quantitative conversion. The success of the subsequent amination step is entirely dependent on the successful execution of this chlorination.

Methodology:

  • Reaction Setup: In a fume hood, combine the crude 4-Hydroxy-5,7-dichloro-2-methylquinoline (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser. A small amount of a catalyst such as dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that must be performed with extreme care in a well-ventilated fume hood.

  • Isolation: Basify the acidic aqueous solution with a cold, concentrated base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The resulting crude solid, 4,5,7-Trichloro-2-methylquinoline, can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Final Product)

The final step is a Nucleophilic Aromatic Substitution (SₙAr) reaction. The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for its selective replacement by an amino group, leaving the less reactive chlorines at C5 and C7 intact.[8][10][11]

  • Authoritative Grounding: The SₙAr mechanism is a cornerstone of heterocyclic chemistry. The preferential reactivity at C4 is well-documented and is the basis for the synthesis of countless 4-aminoquinoline drugs, including Chloroquine.[8]

Caption: Mechanism of the final SₙAr amination step.

Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve 4,5,7-Trichloro-2-methylquinoline (1.0 eq) in a suitable solvent such as phenol (which can also act as a catalyst) or a high-boiling alcohol like 2-ethoxyethanol.

  • Reagent Addition: Add an excess of an ammonia source. This can be achieved by bubbling ammonia gas through the solution or by using a solution of ammonia in an alcohol (e.g., ammoniacal methanol) or concentrated aqueous ammonium hydroxide.

  • Reaction: Seal the vessel and heat the mixture to 130-160°C for 8-12 hours. The high temperature and pressure are necessary to drive the reaction to completion.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with water and basify with sodium hydroxide solution to precipitate the product and neutralize the acidic catalyst (if used).

  • Purification: Extract the product into an organic solvent (e.g., chloroform or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the final product.

References

  • Al-Bari, M. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy, 70(6), 1608–1621.
  • Chavda, V. P., Vihol, D., & Shah, D. (2021). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. Molecules, 26(15), 4586.
  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233.
  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 18(16), 5872–5885.
  • ResearchGate. (n.d.). Fig. 1 Synthesis scheme of chloroquine analogue activity probe CQP.
  • Achemica. (n.d.). This compound.
  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
  • Frontiers Media. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(24), 6540–6543.
  • BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.
  • Pharmaffiliates. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 917562-03-9 this compound.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of 4-Aminoquinoline Derivatives for Cytotoxicity Screening.
  • CymitQuimica. (n.d.). CAS 6628-04-2: 4-Amino-2-methylquinoline.
  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • BioCrick. (n.d.). 4-Amino-2-methylquinoline.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

Sources

4-Amino-5,7-dichloro-2-methylquinoline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-5,7-dichloro-2-methylquinoline

Introduction

This compound is a substituted quinoline derivative recognized as a valuable building block in medicinal chemistry and drug discovery.[] While not as extensively characterized as its close analogue, chloroquine, its structure embodies the critical 4-aminoquinoline pharmacophore, a scaffold renowned for its diverse biological activities. This guide provides a comprehensive technical overview of its chemical identity, plausible synthetic routes, and its relevance within the broader context of therapeutic development, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The structure consists of a quinoline bicyclic system with a methyl group at the C2 position, an amine at the C4 position, and two chlorine atoms at the C5 and C7 positions.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 917562-03-9 [2][3][4]
Molecular Formula C₁₀H₈Cl₂N₂ [2][3]
Molecular Weight 227.09 g/mol [2][3]

| Synonyms | 5,7-Dichloro-2-methylquinolin-4-amine |[2] |

Table 2: Physicochemical Data

Property Value Source
Melting Point 185 – 186 °C [3]

| Appearance | Solid (form not specified) |[5] |

Caption: Chemical structure of this compound.

Synthesis Strategies: A Mechanistic Perspective

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The foundational step involves the reaction of a 4-chloroquinoline precursor with an amine source.[6] The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack by an amine. The chlorine atom at this position serves as an effective leaving group, facilitating the substitution.

Conceptual Workflow:

  • Quinoline Core Synthesis: The synthesis of the required precursor, 4,5,7-trichloro-2-methylquinoline, would likely begin with a foundational quinoline synthesis, such as the Gould-Jacobs reaction.[7] This classical method involves the condensation of a substituted aniline with an appropriate malonic ester derivative, followed by thermal cyclization to form the 4-hydroxyquinoline core.[7]

  • Chlorination: The resulting 4-hydroxyquinoline intermediate is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃), to install the reactive chlorine atom at the C4 position, yielding the 4-chloroquinoline precursor.

  • Amination (SNAr): The final step is the SNAr reaction where the 4,5,7-trichloro-2-methylquinoline is reacted with a source of ammonia (or a protected amine equivalent) to introduce the amino group at the C4 position. This reaction can be performed under various conditions, including conventional heating, or accelerated using microwave or ultrasound irradiation to improve yields and reduce reaction times.[6]

workflow start Substituted Aniline + Malonic Ester Derivative step1 Gould-Jacobs Reaction (Condensation & Cyclization) start->step1 intermediate1 4-Hydroxy-5,7-dichloro- 2-methylquinoline step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 4,5,7-Trichloro- 2-methylquinoline step2->intermediate2 step3 Amination (SNAr) (Amine Source) intermediate2->step3 end_product 4-Amino-5,7-dichloro- 2-methylquinoline step3->end_product

Caption: Conceptual synthetic workflow for 4-aminoquinoline derivatives.

Relevance and Applications in Drug Discovery

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[8] The specific substitution pattern of this compound positions it as a key intermediate for developing novel therapeutics targeting a range of diseases.

1. Anticancer Potential: The 4-aminoquinoline core has demonstrated significant cytotoxic effects against various cancer cell lines.[8] Research into derivatives has shown that modifications to the quinoline ring and the amino side chain can modulate this activity. For example, various synthesized 4-aminoquinoline derivatives have shown potent effects against human breast tumor cell lines like MCF7 and MDA-MB468.[8] Some analogues, such as those incorporating sulfonylpiperazine moieties, have been found to induce cell cycle arrest and apoptosis in cancer cells, often with greater efficacy and selectivity compared to non-cancer cells.[9]

2. Antimalarial Activity: Historically, the most prominent application of 4-aminoquinolines is in the treatment of malaria.[10] Compounds like chloroquine function by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[10] The structural similarity of this compound to these established antimalarials suggests its potential as a scaffold for developing new agents to combat drug-resistant strains of Plasmodium falciparum.

3. Neuroprotective Applications (Parkinson's Disease): A compelling and modern area of research involves the use of 4-amino-7-chloroquinoline derivatives for the treatment of Parkinson's disease.[11][12] Studies have identified compounds with this scaffold, such as amodiaquine and chloroquine, as agonists of the nuclear receptor NR4A2 (also known as Nurr1).[11] NR4A2 is a critical transcription factor for the development and maintenance of dopaminergic neurons, the cell type progressively lost in Parkinson's disease. As a transcriptional repressor, NR4A2 also suppresses neurotoxic pro-inflammatory genes in microglia and astrocytes.[11] By activating NR4A2, these compounds can protect dopaminergic neurons from inflammation-induced death, presenting a novel, mechanism-based therapeutic strategy.[11] The 4-amino-7-chloroquinoline structure is considered a key pharmacophore for this activity.[11]

applications cluster_apps Therapeutic Potential core 4-Aminoquinoline Scaffold app1 Anticancer Agents core->app1 app2 Antimalarial Drugs core->app2 app3 Neuroprotective Agents (Parkinson's Disease) core->app3 mech1 Mechanism: Induction of Apoptosis, Cell Cycle Arrest app1->mech1 mech2 Mechanism: Inhibition of Heme Polymerization app2->mech2 mech3 Mechanism: Agonism of NR4A2 Receptor, Anti-inflammatory app3->mech3

Caption: Therapeutic applications derived from the 4-aminoquinoline scaffold.

Safety and Handling

Specific GHS hazard data for this compound is not detailed in the search results. However, based on related 4-aminoquinoline compounds, appropriate precautions should be taken. For instance, the parent compound 4-aminoquinoline is classified as harmful if swallowed and causes serious eye irritation.[13] The closely related 4-amino-7-chloroquinoline is considered toxic if swallowed.[14] Therefore, standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are mandatory when handling this compound.

Conclusion

This compound, identified by CAS number 917562-03-9, is a strategically important chemical intermediate.[2] While detailed studies on this specific molecule are limited, its structure firmly places it within the highly versatile and biologically active class of 4-aminoquinolines. Its value lies in its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. The established synthetic routes and the diverse mechanisms of action associated with its core scaffold provide a robust framework for its utilization in future drug discovery and development programs.

References

  • Pharmaffiliates. This compound. [Link]

  • ChemWhat. 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE CAS#: 917562-04-0. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • PubChem. 4-Amino-2-methylquinoline. [Link]

  • PMC. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • PMC. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubChem. 4-Aminoquinoline. [Link]

  • PubMed. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

  • PubMed. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

  • Nature. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]

Sources

Unraveling the Biological Potential of 4-Amino-5,7-dichloro-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of therapeutic agents.[1] First isolated from coal tar in 1834, this heterocyclic motif is integral to a vast array of natural products, particularly alkaloids, and has been extensively exploited in the synthesis of compounds with a broad spectrum of pharmacological activities.[2] Among the numerous quinoline derivatives, the 4-aminoquinoline core is of paramount importance, most famously embodied by the potent antimalarial drug, chloroquine.[1][2] The biological versatility of this scaffold has spurred extensive research, leading to the discovery of derivatives with not only antimalarial but also anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3] This technical guide delves into the specific biological activity of a less-explored derivative, 4-Amino-5,7-dichloro-2-methylquinoline, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct, extensive biological data for this specific compound is limited in publicly available literature, this guide will synthesize information from closely related analogs to provide a robust framework for understanding its potential therapeutic applications and to guide future research.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound. Its structure is characterized by a quinoline core with an amino group at the 4-position, two chlorine atoms at the 5- and 7-positions, and a methyl group at the 2-position.

PropertyValue
IUPAC Name 5,7-dichloro-2-methylquinolin-4-amine
CAS Number 917562-03-9
Molecular Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol
Appearance Solid (form may vary)
Solubility Generally soluble in organic solvents like DMSO and methanol.

Synthesis of 4-Aminoquinoline Derivatives: A Methodological Overview

The synthesis of 4-aminoquinoline derivatives is a well-established process in organic chemistry, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group, usually a halogen at the 4-position of the quinoline ring, by an amine.

General Synthetic Workflow

The general synthetic scheme for preparing 4-aminoquinoline derivatives involves the reaction of a 4-chloroquinoline precursor with a suitable amine. The reaction conditions can be varied, including the use of conventional heating, microwave irradiation, or ultrasound to facilitate the reaction.

Synthetic Workflow reagent1 4,5,7-Trichloro-2-methylquinoline process Nucleophilic Aromatic Substitution (SNAr) reagent1->process reagent2 Amine Source (e.g., NH₃, NH₄OH) reagent2->process product This compound process->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Representative 4-Aminoquinoline Derivative

The following protocol, adapted from the synthesis of similar 4-aminoquinoline derivatives, outlines a plausible method for the preparation of this compound.[4]

Materials:

  • 4,5,7-trichloro-2-methylquinoline

  • Ammonia source (e.g., aqueous ammonium hydroxide or ammonia in a sealed tube)

  • Solvent (e.g., ethanol, DMSO)

  • Reaction vessel (e.g., sealed tube or pressure vessel)

  • Stirring and heating apparatus

  • Standard laboratory glassware for work-up and purification

  • Dichloromethane

  • Aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Chloroform

Procedure:

  • In a suitable pressure vessel, dissolve 4,5,7-trichloro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Add an excess of the ammonia source (e.g., concentrated ammonium hydroxide, 5-10 equivalents).

  • Seal the vessel and heat the reaction mixture to 120-150 °C with constant stirring for 6-12 hours.

  • After cooling to room temperature, carefully open the vessel.

  • Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., hexane:chloroform) to yield pure this compound.

Anticipated Biological Activity: Insights from Structurally Related Analogs

The biological profile of this compound can be inferred from the extensive research conducted on its structural analogs, particularly those sharing the 4-aminoquinoline and 7-chloroquinoline motifs. The primary areas of anticipated activity are in anticancer and antimalarial applications.

Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic effects of 4-aminoquinoline derivatives against a variety of human cancer cell lines.[4][5][6] The presence of a chlorine atom at the 7-position of the quinoline ring is often associated with enhanced anticancer activity.[7]

Cytotoxicity Data of Representative 4-Aminoquinoline Derivatives:

CompoundCell LineGI₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[4]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast Cancer)36.77[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)Potent effects compared to chloroquine[8]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineWide range of cancer cell linesEffective[7]

Plausible Mechanisms of Anticancer Action:

The anticancer activity of 4-aminoquinoline derivatives is believed to be multifactorial. Potential mechanisms include:

  • Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, particularly at the G2/M or sub-G1 phase, preventing cancer cell proliferation.[7][9]

  • Inhibition of Autophagy: Chloroquine and its analogs are well-known inhibitors of autophagy, a cellular recycling process that cancer cells can exploit for survival. By blocking autophagy, these compounds can lead to the accumulation of toxic cellular waste and promote cell death.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription. Some derivatives may also inhibit topoisomerases, enzymes crucial for managing DNA topology.[11]

  • Kinase Inhibition: Certain 4-aminoquinoline derivatives have been developed as inhibitors of specific protein kinases, such as Receptor-Interacting Protein Kinase 2 (RIPK2), which are involved in immune signaling and inflammation, processes often dysregulated in cancer.[12]

Anticancer Mechanism cluster_mechanisms Potential Anticancer Mechanisms compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle autophagy Autophagy Inhibition compound->autophagy dna_damage DNA Intercalation / Topoisomerase Inhibition compound->dna_damage kinase Kinase Inhibition compound->kinase cell_death Cancer Cell Death apoptosis->cell_death Leads to cell_cycle->cell_death Leads to autophagy->cell_death Leads to dna_damage->cell_death Leads to kinase->cell_death Leads to Antimalarial Mechanism cluster_parasite Malaria Parasite Food Vacuole compound This compound hemozoin Hemozoin (Inert Crystal) compound->hemozoin Inhibits hemoglobin Hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to

Sources

A Prospective Analysis of 4-Amino-5,7-dichloro-2-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1] Within this family, 4-aminoquinolines have historically distinguished themselves, most notably as the backbone of potent antimalarial drugs like chloroquine.[2] However, the ever-present challenge of drug resistance and the quest for novel therapeutic applications necessitate a continuous exploration of this chemical space. This technical guide ventures into a prospective analysis of a specific, lesser-explored subclass: 4-Amino-5,7-dichloro-2-methylquinoline derivatives .

While direct and extensive literature on this precise molecular framework is nascent, a wealth of knowledge surrounding its constituent parts—the 4-aminoquinoline core, halogen substitutions, and the 2-methyl group—provides a robust foundation for predictive insights. This document is structured not as a retrospective summary, but as a forward-looking guide for researchers, scientists, and drug development professionals. By synthesizing established principles with data from closely related analogues, we will delineate the probable synthetic pathways, hypothesize potential biological activities, and provide validated experimental protocols to catalyze future research and development in this promising area.

I. The 4-Aminoquinoline Core: A Foundation of Therapeutic Potential

The 4-aminoquinoline framework is a cornerstone of chemotherapy, particularly in the fight against malaria.[2] The essentiality of the 7-chloro-4-aminoquinoline nucleus for antimalarial activity, specifically through the inhibition of β-hematin formation, is well-documented.[3] Beyond malaria, these scaffolds have demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[4][5] The planar quinoline ring is known to intercalate with DNA, and the nitrogen atoms in the heterocyclic ring and the side chain play crucial roles in the molecule's pharmacokinetics and mechanism of action.[5]

Our focus, This compound , introduces specific modifications to this core, the implications of which we will explore. The addition of a second chlorine atom at the 5-position and a methyl group at the 2-position is anticipated to modulate the electronic, steric, and metabolic properties of the molecule, potentially leading to novel pharmacological profiles.

II. Synthetic Strategy: A Roadmap to Novel Derivatives

The synthesis of 4-aminoquinoline derivatives is predominantly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine.[6][7] This well-established methodology offers a versatile and efficient route to a diverse library of derivatives.

Proposed Synthesis of the this compound Scaffold

Based on classical synthetic routes, the synthesis of the target scaffold would logically proceed from the corresponding 4-chloro precursor. The general workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution (SNAr) A Substituted Aniline C 4-Hydroxy-5,7-dichloro-2-methylquinoline A->C Gould-Jacobs Reaction B Malonic Ester Derivative B->C D 4-Chloro-5,7-dichloro-2-methylquinoline C->D POCl3 F Target Derivative: 4-Amino(R)-5,7-dichloro-2-methylquinoline D->F Heat/Catalyst E Primary/Secondary Amine (R-NH2) E->F

Caption: Proposed general synthesis of this compound derivatives.

Detailed Experimental Protocol: General Synthesis of 4-Aminoquinoline Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of 4-aminoquinoline derivatives via SNAr.[6][7]

Objective: To synthesize a 4-aminoquinoline derivative from a 4-chloroquinoline precursor.

Materials:

  • 4,7-dichloroquinoline (or the specific 4,5,7-trichloro-2-methylquinoline precursor) (1.0 eq)

  • Desired primary or secondary amine (2.0-5.0 eq)

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), phenol, or neat conditions)

  • Dichloromethane (DCM)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 4-chloroquinoline precursor (1.0 eq) and the desired amine (2.0-5.0 eq).

  • If using a solvent, add it to the flask. Often, these reactions are run "neat" (without solvent).[6]

  • Heat the reaction mixture to 120-130°C and maintain this temperature with continuous stirring for 6-8 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane.

  • Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue. Precipitation or recrystallization from a suitable solvent system (e.g., hexane/chloroform) is a common method.[6] Column chromatography may also be employed if necessary.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

III. Hypothesized Biological Activity and Potential Uses

The specific substitution pattern of this compound derivatives suggests several avenues for biological activity, primarily in the realms of antimalarial and anticancer research.

Antimalarial Potential

The 4-aminoquinoline scaffold is a proven pharmacophore for antimalarial activity. The primary mechanism of action for compounds like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, ultimately killing the parasite.[2]

  • Influence of the 7-Chloro Group: The 7-chloro substitution is considered crucial for the antimalarial activity of 4-aminoquinolines.[3]

  • Influence of the 5-Chloro Group: The addition of a second chlorine at the 5-position could enhance the lipophilicity of the molecule, potentially affecting its accumulation in the parasite's digestive vacuole. It may also alter the electronic properties of the quinoline ring, which could influence its interaction with heme.

  • Influence of the 2-Methyl Group: The 2-methyl group may impact the planarity of the quinoline ring system, which could affect its DNA intercalation properties, another proposed mechanism of action for some quinoline derivatives.

The workflow for the inhibition of β-hematin formation, a key antimalarial mechanism, is depicted below.

Hemozoin_Inhibition cluster_Parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Derivative 4-Aminoquinoline Derivative Derivative->Heme Complexation Derivative->Hemozoin Inhibits

Caption: Mechanism of hemozoin formation inhibition by 4-aminoquinoline derivatives.

Anticancer Potential

Numerous 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][6] The proposed mechanisms are often multifactorial, including DNA intercalation, inhibition of topoisomerase, and disruption of cellular signaling pathways like autophagy.[5][8]

  • 5,7-Dichloro Substitution: Dichloro-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have been investigated for their anticancer properties, acting as potential proteasome inhibitors.[5] This suggests that the 5,7-dichloro pattern on our target scaffold could confer potent antiproliferative activity.

  • Cytotoxicity Data of Related Compounds: As a point of reference, the related compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has shown significant activity against breast cancer cell lines.[6]

Table 1: Cytotoxicity of a Representative 4-Amino-7-chloroquinoline Derivative

CompoundCancer Cell LineGI₅₀ (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52
Chloroquine (Reference)MDA-MB-46824.36
Chloroquine (Reference)MCF-720.72
Data sourced from Manohar et al. (2007).[6]

IV. Standardized In Vitro Screening Protocols

To evaluate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9]

Objective: To determine the 50% growth inhibitory concentration (GI₅₀ or IC₅₀) of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI₅₀ value from the dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate GI50 Read->Analyze End Results Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

V. Conclusion and Future Directions

The This compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on a comprehensive analysis of related compounds, derivatives of this core hold significant promise as novel antimalarial and anticancer agents. The proposed synthetic routes are feasible and based on well-established chemical principles.

The path forward for researchers is clear:

  • Synthesis: Synthesize the 4-chloro-5,7-dichloro-2-methylquinoline precursor and subsequently a library of 4-amino derivatives with diverse side chains.

  • In Vitro Screening: Evaluate the synthesized compounds for their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum and for their cytotoxic effects against a panel of human cancer cell lines.

  • Mechanism of Action Studies: For lead compounds, elucidate the precise mechanisms of action, including inhibition of β-hematin formation, DNA binding, and effects on key cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematically analyze the relationship between the structural modifications and the observed biological activity to optimize potency and selectivity.

This technical guide serves as a foundational document to stimulate and direct these future research endeavors. The exploration of this novel chemical space may well yield the next generation of potent therapeutic agents.

References

  • Manohar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4316-4319. Available at: [Link]

  • Chou, A. C., et al. (2000). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 44(10), 2771-2777. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1947-1965. Available at: [Link]

  • Sączewski, F., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6543. Available at: [Link]

  • D'hooghe, M., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 16(5), 724. Available at: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Tiwari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • Kumar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 104-112. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry, 22(1), 1-2. Available at: [Link]

  • Techasen, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Oncology, 46(6), 2585-2594. Available at: [Link]

Sources

Introduction: The 4-Aminoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Amino-5,7-dichloro-2-methylquinoline

This guide provides a detailed exploration of the putative mechanism of action for this compound. Given the limited direct research on this specific molecule, this document synthesizes information from the broader, well-studied class of 4-aminoquinolines to propose a scientifically grounded hypothesis of its biological activity. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

The quinoline ring system is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Among these, the 4-aminoquinoline core is particularly noteworthy, forming the structural basis for numerous therapeutic agents.[1] The most prominent example is chloroquine, a 4-amino-7-chloroquinoline that has been a cornerstone of antimalarial therapy for decades.[3][4] Beyond its antiparasitic properties, the 4-aminoquinoline scaffold has demonstrated potential in oncology, neurodegenerative diseases, and inflammatory disorders.[1][5][6][7]

The biological activity of 4-aminoquinolines is highly tunable through substitutions on the quinoline ring. The specific compound of interest, this compound, features three key substitutions: a 5,7-dichloro pattern and a 2-methyl group. While this exact combination is not extensively described in the literature, an analysis of related compounds allows for the formulation of a strong hypothesis regarding its mechanism of action.

Established Mechanisms of Action for 4-Aminoquinolines

To understand the probable action of this compound, it is essential to first review the known mechanisms of its structural analogs.

Antimalarial Activity: Inhibition of Hemozoin Biocrystallization

The primary mechanism of antimalarial 4-aminoquinolines, like chloroquine, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[8] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin within its acidic food vacuole.

4-aminoquinolines are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

G cluster_parasite Malaria Parasite cluster_drug 4-Aminoquinoline Action Hemoglobin Hemoglobin Heme Heme Toxicity Oxidative Stress & Parasite Death Heme->Toxicity Leads to Hemozoin Hemozoin Food_Vacuole Food Vacuole (Acidic) 4AQ This compound Inhibition

Anticancer Potential: Lysosomotropism and Autophagy Inhibition

Many 4-aminoquinolines exhibit anticancer properties, which are often attributed to their lysosomotropic nature.[6] As weak bases, they accumulate in the acidic lysosomes of cancer cells. This leads to lysosomal membrane permeabilization and the inhibition of lysosomal enzymes.

A key consequence of this is the disruption of autophagy, a cellular recycling process that cancer cells often rely on to survive stress. By inhibiting autophagy, 4-aminoquinolines can sensitize cancer cells to chemotherapy and radiation.[6] Furthermore, their accumulation in lysosomes can trigger apoptosis (programmed cell death).

G cluster_cell Cancer Cell 4AQ This compound Lysosome Lysosome (Acidic) Autophagy Autophagy Apoptosis Apoptosis Cell_Death Cancer Cell Death

Neuroprotection: Agonism of NR4A2 (Nurr1)

Recent studies have identified certain 4-amino-7-chloroquinolines as agonists of the nuclear receptor NR4A2 (Nurr1).[7] NR4A2 is a key transcription factor in the development and maintenance of midbrain dopaminergic neurons, the cells that are progressively lost in Parkinson's disease.[7] By activating NR4A2, these compounds can suppress neuroinflammation and protect these neurons from degeneration.[7] This has opened up a new therapeutic avenue for 4-aminoquinolines in the treatment of neurodegenerative disorders.[7]

Structure-Activity Relationship (SAR) and the Putative Role of Specific Substitutions

The specific substitutions on the this compound ring are predicted to significantly influence its physicochemical properties and biological activity.

SubstituentPositionProbable ImpactRationale
Dichloro 5 and 7Increased lipophilicity, enhanced membrane permeability, potential for altered target binding.The addition of two chlorine atoms increases the molecule's hydrophobicity, which can facilitate its passage across biological membranes, including the cell membrane, lysosomal membrane, and the membrane of the parasite's food vacuole. This could lead to higher intracellular and intra-organellar concentrations.
Methyl 2Steric influence on target binding, potential for increased metabolic stability.A methyl group at the 2-position can sterically hinder or enhance binding to target proteins. It may also block sites of metabolic oxidation, potentially increasing the compound's half-life.
Amino 4Basic center for accumulation in acidic compartments.The 4-amino group is crucial for the weak base properties of the molecule, enabling its accumulation in acidic organelles like lysosomes and the parasite food vacuole, which is central to its proposed mechanisms of action.

Proposed Mechanism of Action for this compound

Based on the established activities of related compounds and the SAR analysis, this compound is hypothesized to be a multifunctional agent with a primary mechanism rooted in its ability to accumulate in acidic compartments.

Primary Putative Mechanism: The enhanced lipophilicity conferred by the 5,7-dichloro substitution likely leads to more efficient accumulation in lysosomes and the parasite food vacuole compared to monosubstituted analogs. This would potentiate both its antimalarial activity (via enhanced inhibition of hemozoin formation) and its anticancer activity (via more profound disruption of lysosomal function and autophagy).

Secondary Putative Mechanism: The electronic and steric effects of the 5,7-dichloro and 2-methyl groups could modulate its interaction with other targets. It is plausible that this compound could also act as an agonist of NR4A2 , similar to other 4-amino-7-chloroquinolines, suggesting a potential role in neuroprotection.

Experimental Protocols for Mechanistic Validation

The following experimental workflows are proposed to test the hypothesized mechanisms of action.

Assessment of Antimalarial Activity and Mechanism
  • In vitro Parasite Growth Inhibition Assay:

    • Culture P. falciparum (chloroquine-sensitive and resistant strains).

    • Incubate parasites with serial dilutions of this compound.

    • Assess parasite viability using a SYBR Green I-based fluorescence assay.

    • Calculate the IC50 value.

  • Hemozoin Inhibition Assay:

    • Use a cell-free assay to measure the ability of the compound to inhibit β-hematin (synthetic hemozoin) formation.

    • Quantify β-hematin formation spectrophotometrically.

G Start Start P_falciparum Culture P. falciparum Start->P_falciparum Heme_Assay Cell-free Heme Assay Start->Heme_Assay Treat Treat with Compound P_falciparum->Treat SYBR_Green SYBR Green Assay Treat->SYBR_Green IC50 Calculate IC50 SYBR_Green->IC50 Spectro Spectrophotometry Heme_Assay->Spectro Inhibition Quantify Inhibition Spectro->Inhibition

Evaluation of Anticancer Activity and Autophagy Inhibition
  • In vitro Cytotoxicity Assay:

    • Culture various cancer cell lines (e.g., breast, colon, leukemia).

    • Treat cells with a dose range of the compound.

    • Measure cell viability using an MTT or similar assay to determine GI50 values.

  • Autophagy Flux Assay:

    • Use a cancer cell line stably expressing a tandem mRFP-GFP-LC3 reporter.

    • Treat cells with the compound.

    • Monitor the accumulation of red-only puncta (autolysosomes) versus yellow puncta (autophagosomes) by fluorescence microscopy, indicating a block in autophagic flux.

  • Lysosomal Integrity Assay:

    • Load cells with a lysosomotropic dye like LysoTracker Red.

    • Treat with the compound and monitor for changes in lysosomal morphology and dye leakage into the cytoplasm.

Assessment of Neuroprotective Potential
  • NR4A2 Reporter Assay:

    • Use a cell line (e.g., HEK293T) co-transfected with an NR4A2 expression vector and a luciferase reporter construct driven by an NR4A2 response element.

    • Treat cells with the compound and measure luciferase activity to determine agonistic potential.

  • Neuroinflammation Assay:

    • Use a microglial cell line (e.g., BV-2).

    • Stimulate cells with lipopolysaccharide (LPS) in the presence or absence of the compound.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Conclusion and Future Directions

This compound represents an intriguing but understudied molecule within a well-established class of therapeutic agents. Based on a detailed analysis of its structure and the known mechanisms of related 4-aminoquinolines, it is proposed that this compound acts as a potent accumulator in acidic organelles, leading to promising antimalarial and anticancer activities. Furthermore, its potential to modulate the NR4A2 nuclear receptor warrants investigation for neuroprotective applications.

The experimental protocols outlined in this guide provide a clear roadmap for the scientific community to validate these hypotheses. Future research should focus on a comprehensive evaluation of its efficacy in preclinical models, a detailed pharmacokinetic and safety profiling, and target deconvolution studies to uncover any novel mechanisms of action. The insights gained will be crucial in determining the therapeutic potential of this specific 4-aminoquinoline derivative.

References

  • Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a variety of pathways to a common end. Biochemical Society Transactions, 36(Pt 5), 1049–1054.
  • Kaur, K., & Kumar, V. (2019). 4-Aminoquinoline derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 178, 675–693.
  • Chittela, R. K., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6293. [Link]

  • Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 58(15), 6214–6225. [Link]

  • Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 84–95. [Link]

  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389955. [Link]

  • Kozik, V., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6528. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4930. [Link]

  • Liu, K., et al. (2012). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. ACS Medicinal Chemistry Letters, 3(4), 301–306.
  • Sović, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(5), 1629. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Chemistry, 4(4), 1369–1380. [Link]

  • Kumar, A., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(1), 229–240. [Link]

  • Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline. Malaria World Journal, 14(1), 1–10.
  • Bar-Peled, L., & Sabatini, D. M. (2014). Regulation of mTORC1 by amino acids. Trends in Cell Biology, 24(7), 400–406.
  • Weng, C. C., et al. (2018). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 20(6), 969–979.
  • Romero, A. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389955. [Link]

Sources

solubility and stability of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-5,7-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide addresses two of the most critical of these properties—solubility and stability—for the compound this compound.

This document is not a simple recitation of data. Publicly available quantitative data for this specific molecule is sparse. Therefore, this guide is structured as an enabling resource, a practical whitepaper designed from an application scientist's viewpoint. It provides not just the "what" but the "why" and the "how." We will delve into the causality behind experimental design, presenting robust, self-validating protocols that empower you, the researcher, to generate high-quality, reproducible data in your own laboratories. The methodologies described herein are grounded in established principles and harmonized international guidelines to ensure regulatory relevance and scientific rigor.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental assessment. This compound is a quinoline derivative with a molecular structure that suggests potential challenges and considerations for its development.

The presence of the basic amino group and the nitrogen in the quinoline ring suggests that the compound's solubility will be highly dependent on pH. The two chlorine atoms and the methyl group contribute to its lipophilicity, which may lead to low aqueous solubility at physiological pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 917562-03-9[1][2][][4]
Molecular Formula C₁₀H₈Cl₂N₂[1][2][]
Molecular Weight 227.09 g/mol [1][2][]
Appearance Solid (Specifics not detailed in literature)N/A
Melting Point 185 – 186 °C[1]
pKa Not publicly availableN/A
LogP Not publicly availableN/A

The absence of public data on properties like pKa and LogP underscores the importance of the experimental work detailed in the subsequent sections.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability.[5] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It's a high-throughput method ideal for early discovery screening.[6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid form.[5][8] This "gold standard" measurement is crucial for lead optimization and formulation development.[8][9]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility, ensuring a thorough understanding of the compound's behavior.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Plate-Based) prep_solid Weigh Solid Compound thermo_add Add excess solid to buffer (e.g., PBS pH 7.4) prep_solid->thermo_add prep_dmso Prepare 10 mM Stock in DMSO kin_add Add DMSO stock to buffer in 96-well plate prep_dmso->kin_add thermo_equil Equilibrate (e.g., 24h, 25°C, 700 rpm) thermo_add->thermo_equil thermo_separate Centrifuge & Filter Supernatant (0.22 µm) thermo_equil->thermo_separate thermo_quant Quantify by HPLC-UV/LC-MS thermo_separate->thermo_quant result Solubility Profile thermo_quant->result Equilibrium Solubility (µg/mL) kin_incubate Incubate (e.g., 2h, 25°C, shaking) kin_add->kin_incubate kin_filter Filter through solubility filter plate kin_incubate->kin_filter kin_quant Quantify by UV-Vis or Nephelometry kin_filter->kin_quant kin_quant->result Precipitation Point (µM)

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility and is considered the definitive method.[8]

1. Rationale: This method ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing an accurate measure of its maximum achievable concentration in a given solvent at a specific temperature.[9]

2. Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4[8]

  • Additional buffers if pH-dependent solubility is being assessed (e.g., pH 5.0, pH 9.0)

  • HPLC-grade organic solvents (e.g., Acetonitrile, Methanol)

  • 1.5 mL glass vials with screw caps[8]

  • Thermomixer or temperature-controlled orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (ensure low compound binding)

  • Validated HPLC-UV or LC-MS/MS system for quantification

3. Step-by-Step Procedure:

  • Compound Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[8] This ensures an excess of solid material to achieve saturation. Perform this in triplicate for statistical validity.

  • Solvent Addition: Add 1.0 mL of the desired buffer (e.g., PBS, pH 7.4) to each vial.[8]

  • Equilibration: Securely cap the vials and place them in a thermomixer set to 25°C (or desired temperature) with vigorous shaking (e.g., 700-1000 rpm).[8] Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles that could falsely elevate the measured concentration.[10]

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a multi-point calibration curve by diluting the stock solution in the analysis mobile phase or a mixture mimicking the sample matrix (e.g., 50:50 Acetonitrile:Buffer).

    • Analyze the filtered samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.[5][11]

    • The solubility is determined from the concentration of the compound in the filtered supernatant, calculated against the calibration curve.

Intrinsic Stability and Forced Degradation Profiling

Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance's quality changes over time under various environmental factors.[12][13] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, demonstrate the specificity of the analytical method.[14][15][16] A method is "stability-indicating" only if it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all degradation products.[17][18]

Forced Degradation Experimental Design

The workflow below illustrates a standard approach to a forced degradation study, aligned with ICH Q1A guidelines.[13]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) prep_sol Prepare Compound Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_sol->base oxid Oxidative (e.g., 3% H₂O₂, RT) prep_sol->oxid thermal Thermal (Solid & Solution) (e.g., 80°C) prep_sol->thermal photo Photolytic (Solid & Solution) (ICH Q1B light exposure) prep_sol->photo control Control Sample (No Stress, t=0) prep_sol->control prep_solid Use Solid Compound prep_solid->thermal prep_solid->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/LC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Results analysis->evaluation Peak Purity Analysis Mass Balance Calculation Identify Degradants

Caption: Workflow for a forced degradation (stress testing) study.

Protocol: Forced Degradation Study

1. Rationale: The goal is to achieve a target degradation of 5-20%.[16] This level is sufficient to produce and detect primary degradation products without completely destroying the molecule, which would complicate pathway analysis.[16] The conditions below are starting points and must be optimized for this compound.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl) solution (e.g., 0.1 M and 1 M)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens/water baths

  • ICH-compliant photostability chamber

  • Validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) for peak identification.

3. Stress Condition Summary:

Table 2: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Rationale
Acid Hydrolysis 0.1 M HCl60 °C24 hoursTo assess susceptibility to degradation in acidic environments.[13]
Base Hydrolysis 0.1 M NaOH60 °C4 hoursTo assess susceptibility to degradation in alkaline environments.[13]
Oxidation 3% H₂O₂Room Temp24 hoursTo evaluate sensitivity to oxidative stress.[13]
Thermal (Dry) Solid Powder80 °C48 hoursTo assess the intrinsic thermal stability of the solid form.[13]
Thermal (Solution) In ACN:Water80 °C24 hoursTo assess thermal stability in solution, which may differ from the solid state.[13]
Photostability Solid & SolutionICH Q1B ConditionsPer GuidelineTo determine if the molecule is light-sensitive, which has packaging implications.[13][19]

4. Step-by-Step Procedure:

  • Stock Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a mixture like 50:50 Acetonitrile:Water.

  • Applying Stress:

    • For Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a water bath at the target temperature.

    • For Oxidation: Mix the stock solution with the H₂O₂ solution and keep it at room temperature, protected from light.

    • For Thermal Stress: Place vials of the stock solution (for solution state) and solid powder (for solid state) in an oven at the target temperature.

    • For Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal degradation.[13]

  • Timepoint Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). The goal is to find a condition that yields 5-20% degradation.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling to halt the degradation reaction.[17]

  • Analysis: Dilute all stressed samples, along with an unstressed control (t=0), to a suitable concentration for HPLC analysis.

  • Data Evaluation:

    • Assay: Calculate the percentage of the parent compound remaining.

    • Purity/Degradants: Analyze the chromatograms for new peaks. Use a PDA detector to check for peak purity of the parent peak to ensure no degradants are co-eluting.

    • Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%, indicating that all major degradants have been detected.

    • Identification: Use the coupled mass spectrometer to obtain mass-to-charge (m/z) ratios for the degradation products to aid in their structural elucidation.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the . While public data on this specific molecule is limited, the robust, well-established protocols detailed here provide a clear path for researchers to generate the critical data needed for informed drug development decisions. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure the generation of a reliable and thorough physicochemical profile, forming a solid foundation for any future research or development program involving this compound.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • This compound. (n.d.). BLD Pharm.
  • ICH Q1A(R2) Guideline. (n.d.). ICH.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Quality Guidelines. (n.d.). ICH.
  • Kinetic Solubility 96 –Well Protocol. (2025, July 24). Warren Center for Neuroscience Drug Discovery.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg (PCBiS).
  • This compound. (n.d.). Pharmaffiliates.
  • 4-Amino-2-methylquinoline. (n.d.). PubChem.
  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online.
  • Schmidt, A. S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Kumar, V., & Singh, R. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • This compound. (n.d.). BOC Sciences.
  • 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE. (n.d.). ChemWhat.
  • . (n.d.). RSC Publishing. Retrieved from

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • 4-Aminoquinoline. (n.d.). PubChem.
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). MDPI.
  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). (n.d.). NCBI.
  • Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. (2023, June). ResearchGate.
  • This compound. (n.d.). BIOGEN Científica.
  • KR880001315B1 - Preparation process for 4-amino 6,7-dimethoxy quinoline derivatives. (n.d.). Google Patents.
  • Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022, September 30). MDPI.
  • An In-depth Technical Guide to the Solubility of 7-Methylquinoline. (n.d.). Benchchem.
  • Methylimidazole in Sugar-Amino acid Aqueous Systems by UPLC-Q-ToF-MS. (n.d.). Sciforum.
  • 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. (n.d.). PubMed.

Sources

An In-Depth Technical Guide to the Starting Materials for 4-Amino-5,7-dichloro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the foundational starting materials and synthetic strategy for the preparation of 4-Amino-5,7-dichloro-2-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal chemistry behind the synthetic route, offers detailed experimental protocols, and presents critical data for the key reagents involved.

Strategic Overview: A Three-Step Synthetic Pathway

The synthesis of this compound is most logically approached through a robust, three-step sequence that first constructs the core heterocyclic scaffold, followed by functional group interconversions to install the desired amine substituent. This strategy ensures high yields and regiochemical control.

The selected pathway involves:

  • Combes Quinoline Synthesis: Formation of the 5,7-dichloro-2-methylquinolin-4-one core via an acid-catalyzed condensation and cyclization of 3,5-dichloroaniline and ethyl acetoacetate.

  • Dehydroxy-chlorination: Conversion of the quinolin-4-one intermediate to the highly reactive 4,5,7-trichloro-2-methylquinoline using a potent chlorinating agent.

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective amination at the C4 position to yield the final target compound.

The following diagram illustrates this overarching synthetic workflow.

G cluster_0 Core Starting Materials cluster_1 Step 1: Combes Synthesis cluster_2 Step 2: Chlorination cluster_3 Step 3: Amination A 3,5-Dichloroaniline C 5,7-Dichloro-2-methylquinolin-4-one A->C H+ Catalyst (e.g., H₂SO₄) Heat B Ethyl Acetoacetate B->C D 4,5,7-Trichloro-2-methylquinoline C->D POCl₃ Heat E This compound (Final Product) D->E NH₃ source Heat

Figure 1: Overall synthetic workflow for this compound.

Analysis of Core Starting Materials

The success of this synthesis hinges on the quality and properties of two primary starting materials: 3,5-dichloroaniline and ethyl acetoacetate.

3,5-Dichloroaniline (CAS: 626-43-7)

3,5-Dichloroaniline serves as the foundational building block, providing the benzene ring and the nitrogen atom that will be incorporated into the quinoline core. The meta-positioning of the two chlorine atoms is critical as it directly dictates the 5- and 7-substitution pattern in the final product.[1][2]

Causality in Synthesis: The amino group of the aniline acts as the primary nucleophile, attacking one of the carbonyl carbons of ethyl acetoacetate. The electron-withdrawing nature of the chlorine atoms slightly deactivates the amino group but is not sufficient to impede the initial condensation. Crucially, the steric and electronic landscape directs the acid-catalyzed cyclization to occur at the positions ortho to the amino group, leading to the desired quinoline isomer.

PropertyValueReference(s)
Molecular Formula C₆H₅Cl₂N[2]
Molecular Weight 162.01 g/mol [2]
Appearance White to brown crystalline solid[3]
Melting Point 51–53 °C[2]
Boiling Point 260 °C (at 741 mmHg)[3]
Water Solubility 759 mg/L at 23 °C (low)[4]
Solubility Soluble in ethanol, ether, benzene[4]
Key Safety Hazards Toxic if swallowed, in contact with skin, or if inhaled. Target organ damage (kidney) through prolonged exposure. Very toxic to aquatic life.[5][6]
Ethyl Acetoacetate (CAS: 141-97-9)

Ethyl acetoacetate is a versatile β-keto ester that provides the C2, C3, C4, the 2-methyl, and the 4-oxo functionalities of the quinolin-4-one intermediate.

Causality in Synthesis: This molecule's importance stems from its keto-enol tautomerism and the presence of two distinct electrophilic carbonyl centers. The ketone carbonyl is more electrophilic and is the initial site of nucleophilic attack by the aniline. The ester group participates in the subsequent intramolecular cyclization and is eliminated during the reaction cascade. The "active" methylene group (flanked by two carbonyls) is key to forming the enamine intermediate required for cyclization.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid with a fruity odor[1]
Melting Point -43 °C
Boiling Point 181 °C
Density 1.029 g/cm³ at 20 °C
Water Solubility Soluble in ~35 parts water
Key Safety Hazards Combustible liquid. Incompatible with strong acids, bases, and oxidizing agents.[7][8]

Detailed Experimental Protocols

The following protocols are representative methodologies derived from established chemical principles for quinoline synthesis.[9] Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of 5,7-Dichloro-2-methylquinolin-4(1H)-one

This step utilizes the Combes quinoline synthesis, an acid-catalyzed reaction between an aniline and a β-diketone (or equivalent).[9][10][11]

Mechanism Rationale: The reaction is initiated by the formation of an enamine from 3,5-dichloroaniline and the ketone carbonyl of ethyl acetoacetate. Under strong acid catalysis, the enamine is protonated, activating the aromatic ring for intramolecular electrophilic attack. This cyclization forms a new six-membered ring, which, after dehydration, yields the stable quinolin-4-one product.

G cluster_mech1 Combes Synthesis Mechanism start 3,5-Dichloroaniline + Ethyl Acetoacetate enamine Enamine Intermediate (Schiff Base Tautomer) start->enamine Condensation (-H₂O) cyclized Cyclized Intermediate enamine->cyclized H+ catalyzed Electrophilic Annulation product 5,7-Dichloro-2-methylquinolin-4-one cyclized->product Dehydration (-H₂O)

Figure 2: Mechanistic pathway of the Combes synthesis.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add 3,5-dichloroaniline (1.0 equiv.) to concentrated sulfuric acid (3-5 volumes) while cooling in an ice bath.

  • Once the aniline is fully dissolved and protonated, slowly add ethyl acetoacetate (1.1 equiv.) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, gradually heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield crude 5,7-dichloro-2-methylquinolin-4(1H)-one.

  • The product can be further purified by recrystallization from ethanol or acetic acid.

Protocol 2: Synthesis of 4,5,7-Trichloro-2-methylquinoline

This transformation employs phosphorus oxychloride (POCl₃) to convert the C4-oxo group into a highly reactive C4-chloro group, a critical precursor for the final amination step.[12][13]

Mechanism Rationale: The oxygen of the quinolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the 4-chloroquinoline product.[12]

Methodology:

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes) with 5,7-dichloro-2-methylquinolin-4(1H)-one (1.0 equiv.).

  • Add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Allow the ice to melt, then neutralize the mixture with a cold aqueous solution of sodium carbonate or ammonium hydroxide to a pH of 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum.

  • The crude 4,5,7-trichloro-2-methylquinoline can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Protocol 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr), where the highly activated C4-chloro substituent is displaced by an amino group.[14][15]

Mechanism Rationale: The quinoline nitrogen and the two chlorine atoms at C5 and C7 are electron-withdrawing, which polarizes the C4-Cl bond and makes the C4 carbon highly electrophilic. A nucleophile (ammonia) attacks this carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[15] The negative charge is delocalized onto the electron-withdrawing quinoline nitrogen. Subsequent elimination of the chloride ion re-aromatizes the ring and yields the final 4-amino product. The C5 and C7 chlorines are significantly less reactive towards nucleophilic substitution under these conditions.

Methodology:

  • Place 4,5,7-trichloro-2-methylquinoline (1.0 equiv.) into a sealed pressure vessel or a high-pressure autoclave.

  • Add a solution of ammonia in a suitable solvent, such as ethanol or isopropanol (e.g., a 7N solution of ammonia in methanol), in large excess. Alternatively, aqueous ammonium hydroxide can be used.

  • Seal the vessel and heat the mixture to 120-150 °C for 8-12 hours. The internal pressure will increase significantly.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the final this compound by column chromatography on silica gel or by recrystallization.

Conclusion

The synthesis of this compound is reliably achieved through a well-established three-step sequence starting from the fundamental building blocks 3,5-dichloroaniline and ethyl acetoacetate . Understanding the chemical properties of these starting materials and the mechanistic underpinnings of each synthetic step—Combes synthesis, POCl₃-mediated chlorination, and regioselective nucleophilic aromatic substitution—is paramount for the successful execution of this pathway. The provided protocols offer a robust framework for laboratory synthesis, enabling researchers to produce this valuable quinoline derivative for further investigation in drug discovery and development programs.

References

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Available at: [Link]

  • Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ResearchGate. (2020). A glimpse of POCl3 used as reagent before 2018-19. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Available at: [Link]

  • RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]

  • PubMed Central. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). PhPOCl2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl5. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Amino-5,7-dichloro-2-methylquinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on a specific, less-chartered derivative: 4-Amino-5,7-dichloro-2-methylquinoline . While public data on this exact molecule is sparse[], its structural features—a 4-aminoquinoline core, dual chloro-substitutions at positions 5 and 7, and a methyl group at position 2—provide a strong foundation for hypothesizing its biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a mere compilation of existing data, but a strategic roadmap. We will leverage the extensive knowledge base of analogous compounds to build a logical framework for investigation, detailing the causality behind experimental choices and providing robust, self-validating protocols to deconvolve the therapeutic potential of this promising molecule.

Part 1: Structural Analysis and Target Hypothesis

The structure of this compound suggests several avenues for biological interaction. The planar quinoline ring system allows for potential intercalation with DNA or insertion into protein active sites. The basic 4-amino group is critical for the lysosomotropic properties seen in compounds like chloroquine, where it becomes protonated in acidic organelles.[3] The 5,7-dichloro substitution significantly alters the electronic properties of the ring, potentially enhancing binding affinity to certain targets. The 2-methyl group may provide additional steric interactions or influence metabolic stability.

Based on these features and extensive literature on related compounds, we can postulate several primary classes of potential biological targets.

G cluster_TargetClasses Hypothesized Target Classes for this compound Compound This compound Target1 Lysosomes & Autophagy Pathway Compound->Target1 Target2 Protein Kinases (e.g., RIPK2, c-Src) Compound->Target2 Target3 Heme Polymerization (Antimalarial) Compound->Target3 Target4 Nuclear Receptors (e.g., NR4A2) Compound->Target4 Target5 Toll-like Receptors (TLRs) Compound->Target5 G cluster_Workflow Chemical Proteomics Workflow for Target ID A 1. Synthesize Affinity Probe (Compound + Linker + Azide) B 2. Incubate Probe with Cell Lysate A->B C 3. 'Click' Chemistry (Attach Biotin-Alkyne) B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Enriched Proteins (Potential Targets) F->G

Caption: Workflow for affinity-based target identification.

Experimental Protocol: "Clickable" Probe Pull-Down Assay

This protocol is based on the principles described for generating "clickable" kinase inhibitors.[5]

  • Probe Synthesis: Synthesize a derivative of this compound where the 4-amino group is functionalized with a flexible linker terminating in a bio-orthogonal azide group.

  • Lysate Preparation: Grow a sensitive cancer cell line (identified in phenotypic screening) to ~80% confluency. Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the azide-probe (e.g., 1-10 µM) for 1 hour at 4°C. As a control, pre-incubate a parallel lysate with a 100-fold excess of the parent compound before adding the probe to identify specific binders.

  • Click Reaction: Add biotin-alkyne, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysate to covalently link biotin to the probe-protein complexes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

  • Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control (excess parent compound). These are high-confidence candidate targets.

Hypothesis-Driven Target Validation

Once candidate targets are identified or based on the initial hypotheses, direct validation is required.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel: Select a panel of relevant recombinant kinases based on proteomics data or hypotheses (e.g., RIPK2, c-Src, EGFR). [6][7][8]2. Assay Principle: Use a mobility shift assay, ADP-Glo™, or similar platform that measures the consumption of ATP or the generation of phosphorylated substrate.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific peptide substrate, ATP, and a range of concentrations of this compound.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

Experimental Protocol: Autophagy Flux Assay

This protocol validates the hypothesized impact on the autophagy pathway.[3][9]

G cluster_Autophagy Autophagy Pathway & Point of Inhibition A Autophagosome Formation (LC3-I -> LC3-II) B Autolysosome Formation (Fusion with Lysosome) A->B C Degradation (Acid Hydrolases) B->C Inhibition Inhibition by 4-Aminoquinoline (Raises Lysosomal pH) Inhibition->B Blocks Fusion Inhibition->C Inactivates Enzymes

Caption: Potential inhibition points of 4-aminoquinolines in autophagy.

  • Cell Transfection: Transfect a suitable cell line (e.g., HeLa, MCF-7) with a plasmid encoding the mRFP-GFP-LC3 tandem construct. This protein fluoresces both green (GFP) and red (RFP) in neutral pH environments (autophagosomes) but only red in the acidic autolysosome (as GFP fluorescence is quenched by acid).

  • Compound Treatment: Treat the transfected cells with this compound at its GI₅₀ concentration. Use chloroquine as a positive control and a vehicle (DMSO) as a negative control.

  • Imaging: After a suitable incubation period (e.g., 24 hours), visualize the cells using a fluorescence confocal microscope.

  • Analysis:

    • Healthy Autophagy: Cells will show a mix of yellow (colocalized RFP and GFP in autophagosomes) and red-only puncta (autolysosomes).

    • Autophagy Blockade: Treatment with the compound, if it inhibits lysosomal function, will lead to a significant accumulation of yellow puncta, as the autophagosomes fail to fuse or mature into acidic autolysosomes.

  • Quantification: Quantify the number of yellow and red puncta per cell across multiple fields of view to provide statistical validation of autophagy flux inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted strategy for elucidating the biological targets of This compound . By combining initial phenotypic screening with unbiased chemical proteomics and hypothesis-driven validation assays, researchers can build a robust understanding of its mechanism of action. The data generated from these workflows will be critical for guiding further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo efficacy studies in relevant disease models. [9]The unique structural attributes of this compound, informed by the rich history of the 4-aminoquinoline scaffold, position it as a compelling candidate for novel therapeutic discovery.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Screening of Chloroquine, Hydroxychloroquine and its derivatives for their binding affinity to multiple SARS-CoV-2 protein drug targets. Scientific Reports. Available at: [Link]

  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. bioRxiv. Available at: [Link]

  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 (bioRxiv preprint). Available at: [Link]

  • Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19 (ResearchGate preprint). ResearchGate. Available at: [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Available at: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. Available at: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. Available at: [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Novel Cinnoline-Based Inhibitors of LRRK2 Kinase Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems. Available at: [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Amino-5,7-dichloro-2-methylquinoline, a substituted quinoline of interest to researchers, scientists, and professionals in the field of drug development. Recognizing the scarcity of direct experimental data for this specific molecule, this document establishes a robust framework for its characterization. By synthesizing established methodologies for analogous quinoline derivatives, this guide details the requisite experimental protocols for determining critical parameters such as solubility, acid dissociation constant (pKa), and lipophilicity (log P). Furthermore, it outlines the expected spectral characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS), drawing upon data from structurally related compounds to provide a predictive analysis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate reliable data.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a privileged heterocyclic aromatic structure fundamental to medicinal chemistry. Its presence in a wide array of therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies, underscores its versatility as a pharmacophore. The biological activity and pharmacokinetic profile of quinoline derivatives are intrinsically governed by their physicochemical properties. Substitutions on the quinoline ring system, such as the amino, dichloro, and methyl groups in this compound, profoundly influence these characteristics. A thorough understanding of these properties is therefore a critical prerequisite for the rational design and development of novel therapeutics.

This guide will systematically explore the key physicochemical attributes of this compound, providing both theoretical context and practical, field-proven experimental protocols.

Core Physicochemical Properties: A Predictive and Experimental Overview

While specific experimental data for this compound is not extensively available in public literature, we can predict its properties based on its structure and provide established methods for their empirical determination.

Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

PropertyValueSource
Chemical Name This compound-
Synonyms 5,7-Dichloro-2-methylquinolin-4-amine[1]
CAS Number 917562-03-9[1]
Molecular Formula C₁₀H₈Cl₂N₂[1]
Molecular Weight 227.09 g/mol [1]
Chemical Structure Chemical structure of this compound[1]
Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid.

PropertyValueSource
Melting Point 185–186 °C[2]

The relatively high melting point of this compound suggests strong intermolecular forces in the solid state, likely due to a combination of hydrogen bonding from the amino group and dipole-dipole interactions from the chloro-substituents.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability. For oral administration, a compound must possess sufficient aqueous solubility to dissolve in the gastrointestinal tract, yet also exhibit adequate lipid solubility to permeate biological membranes.

Predicted Solubility Profile:

  • Aqueous Solubility: The presence of the basic amino group suggests that the solubility of this compound will be pH-dependent. In acidic environments, the amino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base will be less soluble in water. The two chlorine atoms and the methyl group contribute to the molecule's hydrophobicity, which will likely result in low aqueous solubility at physiological pH.

  • Organic Solubility: The aromatic quinoline core and the halogen substituents suggest good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol.[3]

Experimental Protocol for Thermodynamic Solubility Determination:

This protocol is designed to determine the equilibrium solubility of the compound in various aqueous buffers.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials containing aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) prep1->prep2 equil1 Incubate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for a sufficient time to reach equilibrium (typically 24-48 hours) equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Use a validated analytical method (e.g., HPLC-UV or LC-MS/MS) analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter influencing its solubility, absorption, and interaction with biological targets.

Predicted pKa:

The primary basic center in this molecule is the amino group at the 4-position. The quinoline nitrogen also contributes to the overall basicity. The electron-withdrawing effect of the two chlorine atoms on the benzene ring is expected to decrease the basicity of both the amino group and the quinoline nitrogen compared to unsubstituted 4-amino-2-methylquinoline. The pKa is likely to be in the range of 5-7.

Experimental Protocol for pKa Determination by Potentiometric Titration:

This method directly measures the pH of a solution as a titrant is added.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the acid using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the compound is protonated.

G start Dissolve compound in co-solvent titrate Titrate with standardized strong acid start->titrate record Record pH after each addition titrate->record plot Plot pH vs. volume of titrant record->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (typically n-octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted log P:

The presence of the dichlorinated benzene ring and the methyl group suggests that this compound will be a lipophilic molecule. The amino group will slightly decrease the lipophilicity. The predicted log P is likely to be in the range of 3-4.

Experimental Protocol for log P Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases must be mutually saturated by vigorous shaking followed by separation.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases.

  • Partitioning: The mixture is shaken in a separatory funnel until equilibrium is achieved (typically for several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum:

  • Methyl Group (C2-CH₃): A singlet in the region of 2.5-2.8 ppm.

  • Amino Group (C4-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • Aromatic Protons:

    • The proton at the 3-position is expected to be a singlet in the aromatic region.

    • The protons on the dichlorinated benzene ring (at positions 6 and 8) will appear as singlets or doublets depending on the specific coupling constants, likely in the downfield region of the aromatic spectrum due to the deshielding effects of the chlorine atoms.

Expected ¹³C NMR Spectrum:

The spectrum will show 10 distinct carbon signals. The carbons attached to the chlorine atoms (C5 and C7) and the nitrogen atoms (C2, C4, C8a, and C4a) will have characteristic chemical shifts. The methyl carbon will appear in the upfield region (around 20-25 ppm). The aromatic carbons will resonate in the range of 110-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 226, corresponding to the monoisotopic mass of C₁₀H₈³⁵Cl₂N₂.

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M+2 peak (containing one ³⁷Cl) will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10% of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN and cleavage of substituents.

Synthesis and Purification

The synthesis of 4-aminoquinoline derivatives often involves a multi-step process. A plausible synthetic route for this compound could involve the cyclization of a suitably substituted aniline derivative followed by amination.

Generalized Synthetic Workflow:

A common approach for the synthesis of substituted quinolines is the Conrad-Limpach or Doebner-von Miller reaction, followed by functional group manipulations. For this specific compound, a plausible route could start from a dichlorinated aniline derivative.

G start Dichlorinated Aniline Derivative step1 Reaction with a β-ketoester (e.g., ethyl acetoacetate) start->step1 intermediate1 Formation of a β-anilinoacrylate intermediate step1->intermediate1 step2 Thermal cyclization intermediate1->step2 intermediate2 Formation of a 4-hydroxyquinoline derivative step2->intermediate2 step3 Chlorination (e.g., with POCl₃) intermediate2->step3 intermediate3 Formation of a 4-chloroquinoline derivative step3->intermediate3 step4 Nucleophilic aromatic substitution with an amine source intermediate3->step4 final_product This compound step4->final_product

Caption: A Plausible Synthetic Workflow for this compound.

Purification:

The final compound would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The purity should be assessed by HPLC and confirmed by NMR and MS analysis.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. While direct experimental data for this compound is limited, the provided protocols for determining solubility, pKa, and log P are based on established and reliable methodologies. The predictive spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and characterization of this and related quinoline derivatives. A thorough understanding and empirical determination of these properties are paramount for advancing the study of this compound in the context of drug discovery and development.

References

  • Vertex AI Search. (2026). This compound. [Link not available]
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.).
  • Tai, X., Yin, H., & Feng, J. (2008). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408.
  • PubChem. (n.d.). 4-Amino-2-methylquinoline.
  • Manohar, S., et al. (2011).
  • Guglielmo, S., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 749902.
  • BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • International Journal for Multidisciplinary Research. (n.d.).
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • mVOC 4.0. (n.d.). Quinoline.
  • Krishna, B., & Roy, S. (n.d.).
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PubChem. (n.d.). 4-Aminoquinoline.
  • Pharmaffiliates. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline 98.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Bartow, E., & McCollum, E. V. (n.d.).
  • National Institutes of Health. (n.d.). Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • NIST WebBook. (n.d.). Quinoline, 4,7-dichloro-.
  • ChemWhat. (n.d.). 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE.
  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • PubChem. (n.d.). 5-Aminoquinoline.
  • ChemSynthesis. (2025). 5,7-dimethyl-2,4-quinolinediol.
  • ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Amino-5,7-dimethylquinoline AldrichCPR.
  • Chem-Impex. (n.d.). 4-Amino-2-methylquinoline.

Sources

Methodological & Application

experimental protocol for 4-Amino-5,7-dichloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-Amino-5,7-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Beyond its impact on infectious diseases, this privileged scaffold has garnered substantial interest in oncology and other therapeutic areas.[2] The specific substitution pattern on the quinoline ring system dramatically influences the compound's biological activity. The target molecule of this protocol, this compound, is a halogenated derivative with potential applications as a building block in the synthesis of novel bioactive compounds. This document provides a detailed, three-step synthetic protocol for its preparation, grounded in established organic chemistry principles.

Synthetic Strategy: A Three-Pronged Approach

The synthesis of this compound is most logically approached through a three-stage process, commencing with the construction of the core quinoline structure, followed by functional group manipulations to install the desired chloro and amino substituents.

G cluster_0 Overall Synthetic Workflow Start 3,5-Dichloroaniline + Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach Cyclization Start->Step1 Formation of β-enamino ester Intermediate1 5,7-Dichloro-4-hydroxy-2-methylquinoline Step1->Intermediate1 Thermal Cyclization Step2 Step 2: Chlorination with POCl₃ Intermediate1->Step2 Hydroxyl to Chloro Conversion Intermediate2 4,5,7-Trichloro-2-methylquinoline Step2->Intermediate2 Activation for Amination Step3 Step 3: Nucleophilic Aromatic Substitution (Amination) Intermediate2->Step3 Introduction of Amino Group Product This compound Step3->Product G cluster_1 Amination Reaction Mechanism Reactant 4,5,7-Trichloro-2-methylquinoline Attack Nucleophilic Attack at C4 Reactant->Attack Nucleophile Ammonia (NH₃) Nucleophile->Attack Intermediate Meisenheimer-like Complex (Anionic σ-complex) Attack->Intermediate LeavingGroup Loss of Chloride (Cl⁻) Intermediate->LeavingGroup Aromatization Product This compound LeavingGroup->Product

Sources

Application Note: High-Purity Recovery of 4-Amino-5,7-dichloro-2-methylquinoline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-5,7-dichloro-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using single-solvent recrystallization. We delve into the principles of solvent selection, provide a step-by-step methodology, and outline robust procedures for purity validation, designed for researchers, scientists, and drug development professionals.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility. The fundamental principle is the dissolution of an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.

The Causality of Purification: As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state and subsequent nucleation and crystal growth. Ideally, the chosen solvent should exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the cooled solvent, or "mother liquor") or almost completely insoluble at high temperatures (allowing for their removal via hot filtration). This differential solubility is the primary driver of purification.[2]

Compound Characterization & Impurity Profile

Understanding the physicochemical properties of the target compound and the likely impurities from its synthesis is critical for designing an effective purification strategy. The synthesis of substituted quinolines can involve multi-step reactions, potentially introducing unreacted starting materials, catalysts, and reaction byproducts.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂-
Molecular Weight 227.10 g/mol -
Melting Point 185 – 186 °C[5]
Appearance Crystalline solidInferred from related compounds[1]
Common Impurities Unreacted precursors (e.g., substituted anilines), incompletely chlorinated species, or residual catalysts from synthesis.[3][6]-

The sharp melting point of the pure compound serves as a crucial benchmark for assessing the success of the purification process.[5] A broad or depressed melting point post-recrystallization indicates the continued presence of impurities.

Critical Safety & Handling Precautions

Adherence to safety protocols is non-negotiable. This compound is classified with GHS pictograms indicating it is toxic and corrosive.[5] Related amino- and chloro-substituted quinolines are known to be harmful if swallowed and cause severe skin and eye irritation.[7][8][9]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or solvent vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.

  • Handling: Avoid creating dust when handling the solid material.[10] Keep the compound away from strong oxidizing agents, with which it is incompatible.[11]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, regional, and national regulations.

Optimized Recrystallization Protocol

This protocol is designed to be a self-validating system, where the rationale for each step contributes to the final purity of the product.

Step 1: Solvent Selection

The choice of solvent is the most critical experimental parameter. Based on the purification of similar quinoline derivatives, ethanol is an excellent starting choice.[12] It is a polar protic solvent, is relatively non-toxic, and has a suitable boiling point for easy removal post-purification.

Table 2: Recommended Solvent System

SolventRationale & Characteristics
Ethanol (≥95%) Primary Choice: Exhibits good differential solubility for many quinoline derivatives. Readily available, moderate boiling point (78 °C), and less toxic than many alternatives.
Methanol/Acetone Alternative (Mixed-Solvent): For cases where a single solvent is not ideal. The compound is dissolved in a minimal amount of hot methanol (the "good" solvent) and acetone (the "anti-solvent") is added dropwise until turbidity appears, after which the solution is reheated to clarity and cooled. This technique is effective for inducing crystallization.
Step 2: Detailed Experimental Procedure

The following steps detail the single-solvent recrystallization using ethanol.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL) with a stir bar. Add a minimal volume of ethanol (e.g., start with 50-75 mL). Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing recovery upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-heat a separate flask containing a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper into this flask. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, more perfect crystals, which are better at excluding impurities from their lattice structure. Rapid cooling can trap impurities within smaller crystals.

  • Crystal Collection & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Causality: Washing with a cold solvent removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_setup Preparation cluster_process Purification Process cluster_output Result Crude_Sample Crude Sample Dissolution 1. Dissolve in Minimal Hot Solvent Crude_Sample->Dissolution Solvent Select Solvent (e.g., Ethanol) Solvent->Dissolution Hot_Filtration 2. Hot Filtration (If Insoluble Impurities) Dissolution->Hot_Filtration Cooling 3. Slow Cooling & Ice Bath Hot_Filtration->Cooling Clear Solution Collection 4. Vacuum Filtration Cooling->Collection Crystal Slurry Washing 5. Wash with Ice-Cold Solvent Collection->Washing Drying 6. Dry Under Vacuum Washing->Drying Pure_Crystals Purified Crystalline Product Drying->Pure_Crystals G cluster_input Sample cluster_tests Analytical Tests cluster_decision Decision Point cluster_output Outcome Purified_Sample Purified Sample MP Melting Point Analysis Purified_Sample->MP TLC TLC Analysis Purified_Sample->TLC Decision Purity Criteria Met? MP->Decision TLC->Decision Pass Purity Confirmed Decision->Pass Yes Fail Repeat Purification or Use Alternative Method Decision->Fail No

Caption: Logic workflow for validating the purity of the recrystallized product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently saturated; compound is too soluble; presence of impurities inhibiting nucleation.1. Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the solution's surface. [13] 2. Seed: Add a single, pure crystal of the compound to the solution. [13] 3. Concentrate: Evaporate some of the solvent by gently heating and re-cool.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated at a temperature above the compound's melting point.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly to ensure it is below the melting point when crystallization begins.
Low Recovery Too much solvent was used; crystals were filtered before crystallization was complete; product is significantly soluble in cold solvent.1. Evaporate some of the mother liquor to recover a second crop of crystals (note: this crop may be less pure). 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Minimize the amount of cold solvent used for washing.

References

  • This compound Properties.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • Quinoline compounds and process of making same. Google Patents (US2474823A).
  • 4-Amino-2-methylquinoline | C10H10N2. PubChem, National Institutes of Health. Available at: [Link]

  • Safety Data Sheet for 4,7-dichloroquinoline.
  • The crystallization of quinoline. Google Patents (CN103664892B).
  • Safety Data Sheet for 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3. LGC Standards.
  • Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
  • The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Benchchem.
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central, National Institutes of Health. Available at: [Link]

  • 6-Amino-2-methylquinoline - Safety Data Sheet.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 4-Chloro-2-methylquinoline | C10H8ClN. PubChem, National Institutes of Health. Available at: [Link]

  • 4-Amino-7-chloroquinoline | C9H7ClN2. PubChem, National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols for the Utilization of 4-Amino-5,7-dichloro-2-methylquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Amino-5,7-dichloro-2-methylquinoline, a member of the broader 4-aminoquinoline class of compounds, in various cell-based assays. These notes are designed to offer both theoretical insights and practical, field-proven protocols to ensure experimental success and data integrity.

I. Introduction: The Scientific Context of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1][2] Beyond their antiparasitic properties, this class of compounds has garnered significant interest in oncology and neurobiology.[3][4] The biological activities of 4-aminoquinoline derivatives are diverse, often stemming from their ability to intercalate into DNA, inhibit enzymatic processes, and modulate cellular pathways such as autophagy.[3] this compound, with its distinct substitution pattern, presents a valuable tool for chemical biology and drug discovery, warranting a systematic investigation of its effects in cellular models. This guide will provide the foundational knowledge and methodologies to explore its potential.

II. Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for designing robust and reproducible cell-based assays.

PropertyValueSource
CAS Number 917562-03-9[5]
Molecular Formula C₁₀H₈Cl₂N₂[6]
Melting Point 185 – 186 °C[6]
Solubility Soluble in DMSO[6][7]

Expert Insight: For cell-based assays, it is critical to prepare a concentrated stock solution of this compound in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] It is also advisable to assess the compound's stability in your specific cell culture medium over the time course of the experiment, as compound degradation can significantly impact results.[9][10]

III. Postulated Mechanism of Action: An Overview of 4-Aminoquinolines

While the specific molecular targets of this compound may require empirical determination, the broader class of 4-aminoquinolines has several well-documented mechanisms of action that provide a strong basis for investigation.

  • Antimalarial Activity: In the context of Plasmodium falciparum, 4-aminoquinolines are known to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[11] These compounds inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[11]

  • Anticancer Activity: The cytotoxic effects of 4-aminoquinolines in cancer cells are multifaceted. They have been shown to induce apoptosis and arrest the cell cycle.[12][13] A key mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive stress.[3] By disrupting lysosomal function, 4-aminoquinolines can enhance the efficacy of other anticancer agents.[3] Some derivatives have also been found to inhibit specific signaling pathways crucial for cancer cell proliferation and survival.[14]

  • Neuroprotective and Neurotoxic Effects: Certain 4-aminoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease by modulating the function of nuclear receptors.[4] Conversely, at high concentrations, some quinoline derivatives can exhibit neurotoxicity.

Below is a conceptual diagram illustrating the potential signaling pathways affected by 4-aminoquinoline compounds.

4_Aminoquinoline_Signaling_Pathways cluster_cell Cancer Cell Compound 4-Amino-5,7-dichloro- 2-methylquinoline Lysosome Lysosome Compound->Lysosome Disrupts function CellCycle Cell Cycle Arrest Compound->CellCycle Direct or indirect effects Autophagy Autophagy Inhibition Lysosome->Autophagy Apoptosis Induction of Apoptosis Autophagy->Apoptosis Proliferation Decreased Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential mechanisms of action for 4-aminoquinoline compounds in cancer cells.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

The following protocols provide a robust framework for evaluating the cellular effects of this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a colorimetric assay to determine the cytotoxic effects of the compound on cell viability.[3][8]

A. Materials

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa, K-562)[1][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[8]

  • 96-well plates[8]

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[8]

  • Microplate reader

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.[8] The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[15]

A. Materials

  • 6-well plates

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[15]

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed and treat cells in 6-well plates Start->Seed_Treat Harvest Harvest adherent and floating cells Seed_Treat->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

IV. Concluding Remarks and Future Directions

This compound, as a representative of the 4-aminoquinoline class, holds significant potential for investigation in various cell-based assay systems. The protocols provided herein offer a solid starting point for characterizing its cytotoxic and apoptotic effects. Further studies could explore its impact on specific signaling pathways, its potential as an autophagy inhibitor, and its efficacy in combination with other therapeutic agents. As with any novel compound, empirical determination of optimal concentrations, incubation times, and suitable cell line models is crucial for generating high-quality, reproducible data.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. PubMed. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. NIH. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC - NIH. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. [Link]

  • This compound. BIOGEN Científica. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

Sources

Preparation of Stock Solutions of 4-Amino-5,7-dichloro-2-methylquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the effective preparation of stock solutions of 4-Amino-5,7-dichloro-2-methylquinoline (CAS No. 917562-03-9), a compound of interest in pharmaceutical and chemical research.[1] Addressing the common challenges of solubility and stability with halogenated quinoline derivatives, this document provides a robust, step-by-step protocol for dissolution in Dimethyl Sulfoxide (DMSO). Furthermore, it outlines critical safety and handling procedures, quality control measures, and evidence-based storage recommendations to ensure the integrity and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals who require reliable and consistent stock solutions of this compound for their studies.

Introduction: Understanding the Compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many biologically active molecules and synthetic pharmaceuticals. The presence of two chlorine atoms and an amino group on the quinoline ring of this particular compound suggests its potential utility as a building block in medicinal chemistry and as a subject of investigation in various biological assays.

Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of stock solutions. Factors such as the choice of solvent, dissolution technique, and storage conditions can significantly impact the concentration, stability, and purity of the compound in solution. This guide provides a scientifically grounded protocol to address these critical aspects.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 917562-03-9
Molecular Formula C₁₀H₈Cl₂N₂
Molecular Weight 227.09 g/mol
Appearance SolidN/A
Melting Point 185 - 186 °C

Safety and Handling

WARNING: this compound and related quinoline derivatives are classified as hazardous substances.[2] Strict adherence to safety protocols is mandatory.

  • Hazard Identification: Based on available safety data for structurally similar compounds, this compound is considered toxic if swallowed and causes serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]

  • Work Area: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[4] Dispose of all waste containing this compound in accordance with local, state, and federal regulations. Do not discharge down the drain.[4]

  • First Aid:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Stock Solution Preparation Protocol

The choice of solvent is critical for preparing a stable and usable stock solution. Halogenated quinolines often exhibit good solubility in polar aprotic solvents. Based on this and data from major chemical suppliers for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Analytical balance

  • Spatula

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes

  • Personal Protective Equipment (PPE)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent Transfer to vial vortex 3. Vortex add_solvent->vortex sonicate 4. Sonicate (if needed) vortex->sonicate If not fully dissolved qc 6. Quality Control vortex->qc If fully dissolved warm 5. Gentle Warming (optional) sonicate->warm If still not dissolved sonicate->qc If fully dissolved warm->qc aliquot 7. Aliquot qc->aliquot store 8. Store aliquot->store

Caption: Workflow for the preparation of this compound stock solutions.

Step-by-Step Protocol
  • Preparation:

    • Bring the container of this compound and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance and transfer it to a sterile glass vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 440.16 µL of DMSO to 1 mg of the compound (Molecular Weight: 227.09 g/mol ).

    • Securely cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to the next step.

  • Aiding Dissolution (if necessary):

    • Sonication: Place the vial in a bath sonicator at room temperature and sonicate for 10-15 minutes. This uses ultrasonic waves to break up solid aggregates and enhance dissolution.

    • Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C in a water bath with intermittent vortexing. Caution: Avoid excessive heat, as it may degrade the compound.

  • Final Preparation:

    • Once the compound is fully dissolved, allow the solution to return to room temperature.

    • For long-term storage, it is highly recommended to filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-particulates, although this step is optional depending on the downstream application.

Quality Control, Stability, and Storage

Quality Control
Stability

While specific stability data for this compound in DMSO is not extensively published, studies on other quinoline derivatives have shown that some can be unstable in DMSO over time, especially if the solvent is not anhydrous.[6] It is therefore recommended to:

  • Use freshly prepared stock solutions whenever possible.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the solution.

Storage

Proper storage is crucial for maintaining the integrity of the stock solution. Based on recommendations for similar compounds, the following storage conditions are advised:

Storage DurationTemperatureConditions
Short-term (1-2 weeks) 4°CProtect from light
Long-term (up to 6 months) -20°C or -80°CAliquoted in single-use volumes

Rationale: Aliquoting the stock solution into smaller, single-use volumes minimizes the number of freeze-thaw cycles the main stock undergoes, thereby preserving its stability. Storing at -80°C is generally preferred for long-term storage of organic compounds in DMSO.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for preparing stock solutions of this compound. By adhering to the detailed steps for dissolution, implementing stringent safety measures, and following the recommended storage guidelines, researchers can ensure the quality and consistency of their stock solutions, which is fundamental for achieving accurate and meaningful experimental results.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 917562-03-9). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [ 917562-03-9 ]. Retrieved from [Link]

  • van der Ende, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline.
  • Scipione, L., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569.
  • Trosko, J. E., et al. (1998). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 11(7), 807-814.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

Sources

Application Note & Protocol: Safe Handling of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides detailed application notes and safety protocols for the handling of 4-Amino-5,7-dichloro-2-methylquinoline (CAS No. 917562-03-9).[1][2][3] As a substituted quinoline, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science. Due to the absence of comprehensive toxicological data for this specific molecule, these protocols are established based on the principle of precaution, drawing from safety data for structurally analogous compounds, such as other chlorinated quinolines.[4] This guide is intended for researchers, laboratory technicians, and drug development professionals to ensure the highest standards of safety during weighing, dissolution, storage, and disposal.

Hazard Identification and Risk Assessment

The primary challenge in establishing a safety profile for this compound is the limited availability of specific toxicological studies. However, its core structure as a chlorinated amino-quinoline provides sufficient rationale for treating it as a hazardous substance. Quinoline itself is a suspected carcinogen, and its halogenated derivatives frequently exhibit irritant properties.[5][6] Therefore, a conservative risk assessment is mandatory.

2.1 Inferred Hazard Profile

Based on data from analogous compounds like 4,7-Dichloroquinoline, the following hazards should be assumed[4]:

Hazard Class GHS Pictogram Hazard Statement Causality and Rationale
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[4]The chlorinated aromatic structure can defat the skin and elicit an inflammatory response upon direct contact.
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[4]Particulate matter (dust) can cause mechanical irritation, while the chemical nature of the compound can lead to significant inflammation of the eye.
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[4]Inhalation of the fine powder can irritate the mucous membranes of the respiratory tract.
Potential Carcinogenicity GHS08 (Health Hazard)(Suspected)The quinoline scaffold is associated with carcinogenicity in some derivatives.[6] Lacking specific data, this long-term health hazard cannot be ruled out.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering and administrative controls, with PPE serving as the final, essential barrier.

3.1 Engineering Controls: The Primary Defense All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne particulates that may be generated during weighing or transfer, thereby preventing inhalation exposure. Ensure the eyewash station and safety shower are unobstructed and located near the workstation.[7]

3.2 Personal Protective Equipment (PPE): A Mandatory Requirement The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]

Protection Area Required PPE Standard Rationale and Field Insights
Eye & Face Tightly-fitting chemical safety goggles and a face shield.EN 166 (EU) or ANSI Z87.1 (US)Standard safety glasses are insufficient. Goggles provide a seal against fine dust, while the face shield protects against unexpected splashes during solution preparation.[5][9]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).EN 374Double-gloving is strongly recommended, especially for prolonged handling. Inspect gloves before each use and dispose of them immediately after contact. Given the lack of specific breakthrough data, change gloves frequently.[10]
Body A long-sleeved laboratory coat.N/AThe coat must be kept fully fastened to protect against skin contact. For handling larger quantities (>10g), a chemical-resistant apron or a disposable suit should be considered.[5]
Respiratory NIOSH-approved respirator (if engineering controls fail or for spill cleanup).NIOSH (US) or EN 14387 (EU)A respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be used if there is any risk of aerosolization outside of a fume hood.[4][10]

Protocols for Safe Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental reproducibility.

4.1 Protocol: Weighing and Aliquoting of Solid Compound

This protocol outlines the essential steps for safely handling the powdered form of the compound. The workflow is designed to prevent the generation and release of dust.

G cluster_prep Preparation cluster_weigh Weighing Procedure cluster_post Post-Procedure prep_hood 1. Verify Fume Hood (Check certification, ensure proper airflow) don_ppe 2. Don Full PPE (Goggles, face shield, lab coat, double gloves) prep_hood->don_ppe setup_balance 3. Place Balance in Hood (Use anti-static weigh paper or boat) don_ppe->setup_balance tare_balance 4. Tare Balance setup_balance->tare_balance transfer 5. Carefully Transfer Solid (Use micro-spatula, avoid creating dust) tare_balance->transfer weigh 6. Record Final Mass transfer->weigh seal 7. Securely Seal Container (Parafilm stock vial) weigh->seal clean 8. Decontaminate (Wipe balance and spatula with appropriate solvent) seal->clean dispose 9. Dispose of Waste (Gloves, weigh paper into hazardous waste) clean->dispose

Diagram 1: Workflow for the safe weighing of this compound.

4.2 Protocol: Solution Preparation

  • Solvent Addition: Conduct this step within the fume hood. Slowly add the desired solvent to the vessel containing the pre-weighed solid.

  • Dissolution: Cap the vessel securely before mixing (vortexing, sonicating, or stirring). This prevents the release of aerosols.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

4.3 Conditions for Safe Storage Store the compound in a tightly closed, properly labeled container.[11] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The storage area should be accessible only to authorized personnel.

Emergency and Spill Response

Immediate and correct response to an emergency can significantly mitigate potential harm.

5.1 First Aid Measures for Exposure

Exposure Route Immediate Action Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] If skin irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][13]

5.2 Spill Response Protocol

The response to a spill depends on its scale. For any spill, ensure the area is well-ventilated and restrict access.

G start Spill Detected assess Assess Spill Size & Immediate Risk start->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or airborne) assess->large_spill Large small_ppe Ensure Full PPE is Worn small_spill->small_ppe small_contain Cover with Dry Sand or Vermiculite small_ppe->small_contain small_collect Carefully Sweep into Hazardous Waste Container small_contain->small_collect small_decon Decontaminate Area with Soap and Water small_collect->small_decon end Incident Report Filed small_decon->end large_evacuate Evacuate Immediate Area large_spill->large_evacuate large_alert Alert Lab Supervisor & Safety Officer large_evacuate->large_alert large_secure Restrict Access to Area large_alert->large_secure large_ehs Await EHS/Hazmat Team for Cleanup large_secure->large_ehs large_ehs->end

Diagram 2: Decision-making workflow for spill response.

Waste Disposal

All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in sealed, clearly labeled, and appropriate containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed environmental disposal company, adhering strictly to all local, state, and federal regulations.[12][14]

References

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.). Techno PharmChem. Retrieved January 17, 2026, from [Link]

  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015, September 21). Accela ChemBio Inc. Retrieved January 17, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved January 17, 2026, from [Link]

  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 17, 2026, from [Link]

  • Toxicological Evaluation of the Flavour Ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound - BIOGEN Científica. (n.d.). BIOGEN Científica. Retrieved January 17, 2026, from [Link]

  • Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. (2015, September 3). PubMed. Retrieved January 17, 2026, from [Link]

  • Quinolines: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved January 17, 2026, from [Link]

  • This compound(CAS# 917562-03-9). (n.d.). Angene Chemical. Retrieved January 17, 2026, from [Link]

Sources

HPLC method for 4-Amino-5,7-dichloro-2-methylquinoline analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4-Amino-5,7-dichloro-2-methylquinoline by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol herein is developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and specificity.[1][2]

Principle and Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and research chemicals like this compound is critical for ensuring product quality and safety.[3] This molecule, possessing a substituted quinoline core, is amenable to RP-HPLC due to its moderate polarity and strong UV absorbance.

Causality of Method Choices:

  • Reversed-Phase Chromatography: The analyte contains a heterocyclic aromatic system and chloro-substituents, imparting significant hydrophobic character. A nonpolar stationary phase (C18) is therefore selected to retain the molecule through hydrophobic interactions. The mobile phase is more polar, consisting of an organic modifier (acetonitrile) and an aqueous buffer. Elution is achieved by increasing the organic content, which disrupts the hydrophobic interactions and moves the analyte through the column.

  • Mobile Phase Selection: Acetonitrile (ACN) is chosen as the organic modifier for its low viscosity and UV transparency. An acidic buffer (e.g., phosphate buffer at pH 3.0) is incorporated to control the ionization state of the basic amino group on the quinoline ring. By maintaining a pH well below the pKa of the amine, the group remains consistently protonated, preventing peak tailing and ensuring sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The conjugated aromatic system of the quinoline ring provides a strong chromophore, allowing for sensitive detection using a photodiode array (PDA) or UV-Vis detector. A wavelength is selected at an absorption maximum to ensure high sensitivity for the analyte.

Materials and Equipment

  • Analyte: this compound Reference Standard (Purity >99%).[][5]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).

  • Water: Deionized (DI) water or HPLC-grade water (18.2 MΩ·cm).

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[6]

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software.

  • Analytical Column: C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Phenomenex Luna C18).

  • Standard Laboratory Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, sonicator, 0.45 µm syringe filters.

Optimized Chromatographic Conditions

The following table summarizes the established conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes

Protocol: Standard and Sample Preparation

4.1 Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of DI water.

  • Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter. This is Mobile Phase A.

  • Mobile Phase B is 100% ACN.

  • The final mobile phase is prepared by mixing 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the mixture by sonication for 15 minutes.

4.2 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Dilute to the mark with methanol and mix thoroughly.

4.3 Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase (60:40 A:B) and mix.

4.4 Sample Preparation

  • Prepare the sample to have a target concentration of approximately 100 µg/mL in the mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

System suitability tests are an integral part of chromatographic methods, used to verify that the entire analytical system is adequate for the intended analysis.[7] It is a mandatory check performed before any sample analysis to ensure the system's performance.[8][9]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Analyze the resulting chromatograms and calculate the parameters listed in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable interactions with the stationary phase.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance. Low plate count indicates poor column packing or degradation.
% RSD of Peak Area ≤ 2.0% for n=6 injectionsDemonstrates the precision and reproducibility of the injector and pump.[10]
% RSD of Retention Time ≤ 1.0% for n=6 injectionsIndicates the stability of the pump flow rate and mobile phase composition.

No sample analysis is acceptable unless the requirements of system suitability have been met.[7]

Method Validation Protocol

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R2) guidelines.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the this compound peak.

Linearity and Range

Linearity demonstrates a direct correlation between analyte concentration and detector response. The range is the interval over which this correlation holds true.

  • Protocol:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.[12]

    • The y-intercept should be ≤ 2% of the response at the 100% concentration level.

Accuracy

Accuracy measures the closeness of test results to the true value. It is assessed by recovery studies.

  • Protocol:

    • Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly.

  • 6.4.1 Repeatability (Intra-assay Precision)

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • 6.4.2 Intermediate Precision (Ruggedness)

    • Protocol: The repeatability experiment is repeated by a different analyst, on a different day, and/or using a different instrument.

    • Acceptance Criteria: The % RSD between the two sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • Acceptance Criteria:

    • LOQ is typically where S/N is 10:1.

    • LOD is typically where S/N is 3:1.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters one at a time and perform SST or analyze a sample.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).[13]

  • Acceptance Criteria: System suitability parameters must still be met, and the results of the analysis should not be significantly affected.

Workflow Visualization

The following diagram illustrates the logical workflow from initial method development through to routine analysis using this validated protocol.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Analysis Dev Initial Method Development (Column, Mobile Phase, Wavelength Selection) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Refinement Val_Start Write Validation Protocol Opt->Val_Start Finalized Method Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Val_Report Final Validation Report Robustness->Val_Report SST System Suitability Test (SST) (Daily Check) Val_Report->SST Validated Method Transfer Analysis Sample Analysis SST->Analysis Pass OOS Troubleshoot System (Out of Specification) SST->OOS Fail Report Report Results Analysis->Report

Caption: Workflow for HPLC Method Validation and Routine Use.

Conclusion

The RP-HPLC method described provides a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The detailed protocols for method execution, system suitability, and validation ensure that the procedure is trustworthy and adheres to international regulatory standards. This application note serves as a comprehensive guide for laboratories implementing quality control testing for this compound.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
  • A2B Chem. This compound.
  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Journal of University of Shanghai for Science and Technology. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNveSYHHY1woeRluFTlNHDR4TryH66uUoqdmy26xunK4O0vbjOkOBD7X6ly6wjO33YIkXGYNp576DueVJDeVGv0gBJ3Bo0pGjPlv8BK6UWFdnmcM6ZhA-E4iMyefPxLNlQ2okXfVpFYsWkp_p2A==
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Bel-Abbes, R., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 392-399.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 18, 106-121.
  • Lab Compliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database.
  • BOC Sciences. (n.d.). CAS 917562-03-9 this compound.
  • Pharmaffiliates. (n.d.). 917562-03-9 | Chemical Name : this compound.

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-5,7-dichloro-2-methylquinoline in Medicinal Chemistry

This compound is a halogenated quinoline derivative of significant interest in the field of drug discovery and development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2][3] The introduction of substituents such as amino groups and halogens can profoundly modulate the biological activity, pharmacokinetic properties, and target specificity of these molecules.[1] Therefore, the precise and unambiguous structural characterization of novel quinoline derivatives like this compound is a critical step in the drug development pipeline.

This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide orthogonal and complementary information, enabling definitive structure elucidation and purity assessment. The protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[4] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of experimentally published NMR data for this compound, the following chemical shifts have been predicted based on established substituent effects on the quinoline ring system and analysis of structurally related compounds.[5][6][7][8] These predictions serve as a reliable guide for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.4s-
H-6~7.5d~2.0
H-8~7.8d~2.0
CH₃~2.5s-
NH₂~5.8br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~108
C-4~150
C-4a~148
C-5~125
C-6~128
C-7~130
C-8~122
C-8a~145
CH₃~23
Causality of Experimental Choices in NMR

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons, such as those of the amino group.[9] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is advised to achieve optimal signal dispersion and resolution, which is particularly important for substituted aromatic systems where proton signals can be crowded.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum F->G H Fourier Transform G->H I Phase and baseline correction H->I J Integrate and assign signals I->J

Caption: A streamlined workflow for the NMR analysis of this compound.

Detailed Step-by-Step NMR Protocol

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound into a clean, dry vial.[10] b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of DMSO-d₆. c. Shim the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.[9] d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz instrument would include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans. e. For ¹³C NMR, acquire the spectrum with proton decoupling. Typical parameters would include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Assign the signals based on their chemical shifts, multiplicities, and coupling constants, with reference to the predicted data and known substituent effects.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[11] It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data

The molecular formula of this compound is C₁₀H₈Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted m/z Values and Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (Da)Relative Abundance (%)
[M]⁺226.01100
[M+2]⁺228.0165
[M+4]⁺230.0010
Proposed Fragmentation Pathway

Based on the principles of mass spectral fragmentation of heterocyclic and halogenated compounds, the following fragmentation pathways are proposed for this compound under electron ionization (EI) conditions.[12][13]

  • Loss of a chlorine radical: [M - Cl]⁺

  • Loss of HCl: [M - HCl]⁺

  • Loss of a methyl radical: [M - CH₃]⁺

  • Retro-Diels-Alder (RDA) fragmentation of the quinoline ring system.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection A_ms Dissolve sample in suitable solvent B_ms Dilute to appropriate concentration A_ms->B_ms C_ms Inject into GC or LC system B_ms->C_ms D_ms Ionize (EI or ESI) C_ms->D_ms E_ms Separate ions by m/z D_ms->E_ms F_ms Detect ions E_ms->F_ms G_ms Generate mass spectrum F_ms->G_ms

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Detailed Step-by-Step Mass Spectrometry Protocols

Two common and powerful MS techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The choice between them depends on the volatility and thermal stability of the analyte.

Protocol 1: GC-MS Analysis

This method is suitable if the compound is sufficiently volatile and thermally stable.

1. Sample Preparation: a. Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL.

2. GC-MS System Parameters: a. GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14] c. Injector: Splitless injection at 250 °C. d. Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. e. MS Interface Temperature: 280 °C. f. Ion Source: Electron Ionization (EI) at 70 eV. g. Mass Analyzer: Scan range of m/z 50-350.

Protocol 2: LC-ESI-MS Analysis

This method is ideal for less volatile or thermally labile compounds.[15][16]

1. Sample Preparation: a. Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. b. Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-ESI-MS System Parameters: a. LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions. e. Flow Rate: 0.3 mL/min. f. ESI Source: Positive ion mode. g. Capillary Voltage: 3.5 kV. h. Drying Gas Temperature: 325 °C. i. Drying Gas Flow: 8 L/min. j. Nebulizer Pressure: 35 psi. k. Mass Analyzer: Scan range of m/z 100-400.

Conclusion

The application of NMR and mass spectrometry provides a robust and comprehensive analytical strategy for the structural characterization of this compound. The predicted spectral data and detailed protocols outlined in this application note offer a solid foundation for researchers to confidently identify and characterize this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is paramount for advancing research and development in medicinal chemistry.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • ResearchGate. (2022). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • National Institutes of Health. (n.d.). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs.
  • LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • PubChem. (n.d.). 4,7-Dichloroquinoline.
  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF.
  • National Institutes of Health. (n.d.). 4,7-Dichloroquinoline.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from Mass Spectrometry Research Facility website.
  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.
  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • National Institutes of Health. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC.
  • YouTube. (2014, September 18). How to Prepare an NMR Sample.
  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES.
  • SpectraBase. (n.d.). 4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
  • National Institutes of Health. (n.d.). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses.
  • PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • PROSPRE. (n.d.). 1 H NMR Predictor.
  • Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.
  • Vietnam Journal of Chemistry. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction. . .?.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13 C NMR Predictor.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
  • Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Sigma-Aldrich. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichloro-2-methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichloro-2-methylquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The content is structured in a question-and-answer format to directly address potential issues in your experimental workflow.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, providing insights into their root causes and offering validated solutions.

Q1: I am experiencing very low or no yield of my target dichloro-2-methylquinoline. What are the likely causes?

Low yield is the most common issue, often stemming from problems in either the initial quinolinone ring formation or the subsequent chlorination step. It is crucial to identify which stage is failing.

Probable Causes & Solutions:

  • Inefficient Quinolone Formation: The precursor, a dihydroxy- or chloro-hydroxy-2-methylquinoline, must be formed efficiently first. In a typical Conrad-Limpach or Combes-type synthesis, incomplete cyclization is a primary culprit.[1][2]

    • Causality: The acid-catalyzed cyclization is an equilibrium-driven process. Insufficient acid, temperatures that are too low, or short reaction times can prevent the reaction from reaching completion. Conversely, excessively harsh conditions can lead to polymerization and tar formation.[3][4]

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting aniline.

      • Optimize Catalyst: For the Combes synthesis, ensure your acid catalyst (e.g., concentrated H₂SO₄, Polyphosphoric Acid) is fresh and used in sufficient quantity to drive the dehydration and cyclization steps.[5][6]

      • Temperature Control: Maintain the recommended reaction temperature. For thermal cyclizations in high-boiling solvents like Dowtherm A, ensure the temperature is high enough for efficient ring closure (~250 °C).[7]

  • Failed Chlorination Step: This is the most frequent point of failure. The conversion of the hydroxyl groups (in the quinolinone tautomer) to chlorides using reagents like phosphorus oxychloride (POCl₃) is highly sensitive to reaction conditions.

    • Causality: Phosphorus oxychloride reacts violently with water. Any residual moisture in your quinolinone starting material, glassware, or solvents will consume the reagent, drastically reducing the yield.[8] Incomplete reaction can also leave you with a mixture of starting material and mono-chlorinated intermediates.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your quinolinone precursor in a vacuum oven at an elevated temperature (e.g., 80-100 °C) for several hours before use. All glassware should be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

      • Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Old bottles may have degraded due to ambient moisture.

      • Sufficient Reagent & Temperature: Use a significant excess of POCl₃ (often used as both reagent and solvent). For stubborn conversions, the addition of phosphorus pentachloride (PCl₅) can improve yields by ensuring the complete conversion of any lactam tautomer to the reactive intermediate.[9] Heat the reaction to reflux (typically 100-110 °C) and monitor by TLC until the starting material is fully consumed.[8]

  • Product Loss During Workup: The dichloroquinoline product can be lost or can decompose during the isolation phase.

    • Causality: The 4-chloro substituent on the quinoline ring is highly susceptible to nucleophilic substitution, including hydrolysis back to the 4-hydroxy derivative if exposed to water or hydroxide for extended periods, especially at elevated temperatures.[9][10]

    • Solution:

      • Controlled Quenching: The workup typically involves quenching the excess POCl₃ by pouring the reaction mixture slowly onto crushed ice with vigorous stirring.[11] This highly exothermic process must be done carefully to keep the temperature low and minimize hydrolysis.

      • Rapid Extraction: After quenching and neutralization, immediately extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate). Do not let the aqueous mixture sit for long periods.

      • Avoid Strong Bases: During neutralization, use a weak base like sodium bicarbonate or carefully add a strong base (like NaOH solution) while keeping the temperature low to avoid localized heating and base-catalyzed hydrolysis.

Troubleshooting Workflow: Low Yield Diagnosis

low_yield_troubleshooting start Low or No Yield Observed check_sm TLC of crude reaction mixture shows starting material (SM)? start->check_sm which_step Which step failed? check_sm->which_step Yes no_sm Problem: Product Lost During Workup/Purification check_sm->no_sm No chlorination_fail Problem: Inefficient Chlorination which_step->chlorination_fail Chlorination quinolone_fail Problem: Incomplete Ring Formation which_step->quinolone_fail Quinolone Formation chlorination_solution Solution: - Rigorously dry SM and glassware - Use fresh POCl₃ +/- PCl₅ - Ensure reflux temperature is reached chlorination_fail->chlorination_solution quinolone_solution Solution: - Increase reaction time/temp - Check acid catalyst quality - Ensure proper stoichiometry quinolone_fail->quinolone_solution no_sm_solution Solution: - Keep temperature low during quench - Minimize time in aqueous/basic conditions - Optimize extraction & purification steps no_sm->no_sm_solution

A decision tree for diagnosing the cause of low reaction yield.
Q2: My reaction produced a mixture of isomers that are difficult to separate. How can I address this?

Isomer formation is a classic challenge in quinoline synthesis, particularly when using asymmetrically substituted anilines.

Probable Cause & Solutions:

  • Regioselectivity of Cyclization: The use of a meta-substituted aniline in a Combes or Conrad-Limpach synthesis can lead to cyclization at either the position ortho or para to the substituent. For example, reacting m-toluidine can produce a mixture of 2,4-dichloro-5-methylquinoline and 2,4-dichloro-7-methylquinoline.[12]

    • Causality: The electrophilic aromatic substitution (the cyclization step) is directed by the aniline substituent. While steric hindrance and electronic effects favor one isomer, the energy difference is often small, leading to mixtures.[6]

    • Solution 1: Chromatographic Separation: This is the most direct approach.

      • Method: Column chromatography on silica gel is typically effective.[13]

      • Solvent System: A non-polar/moderately polar system like heptane/ethyl acetate or hexane/dichloromethane is a good starting point. A shallow gradient is recommended to resolve closely eluting isomers.

    • Solution 2: Fractional Crystallization: Sometimes, isomers have sufficiently different solubilities in a particular solvent to allow for separation by careful, repeated crystallization.[12] This is often trial-and-error.

    • Solution 3: Unambiguous Synthesis: If separation is not feasible, the best strategy is to redesign the synthesis to avoid the formation of isomers. This involves choosing starting materials where the substitution pattern is already fixed in a way that allows for only one cyclization outcome (e.g., starting with a 2,4-disubstituted aniline).

Q3: My final product looks clean by TLC, but the NMR spectrum is complex or shows unexpected signals. What's wrong?

Ambiguous spectroscopic data can arise from incorrect structural assignment, the presence of subtle impurities, or decomposition.

Probable Cause & Solutions:

  • Incorrect Isomer Assignment: Distinguishing between, for example, a 5-substituted and a 7-substituted quinoline by ¹H NMR alone can be challenging, as the aromatic protons can have similar chemical shifts and coupling patterns.

    • Causality: The electronic environment of the protons in the benzo-ring of the quinoline is influenced by substituents on both rings, leading to complex splitting patterns.

    • Solution:

      • ¹³C NMR: The chemical shifts of the quaternary carbons and the protonated carbons are highly sensitive to the substitution pattern and can be compared to literature values or predictive software.[12][14]

      • 2D NMR: A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) is the definitive method. An NOE correlation between the methyl group at C2 and a proton at C8, but not C5, can unambiguously confirm the structure.

  • Residual Hydrolysis Product: A common impurity is the corresponding chloro-hydroxy-2-methylquinoline, where one of the chloro groups has been hydrolyzed back to a hydroxyl group.

    • Causality: As mentioned, the product is sensitive to hydrolysis. Even small amounts of water during workup or storage can lead to this impurity.

    • Solution: The hydroxyl group will appear as a broad singlet in the ¹H NMR spectrum (often >10 ppm for the 4-OH tautomer) and can be confirmed by D₂O exchange. If present, the product may need to be re-chlorinated or further purified by column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing a dichloro-2-methylquinoline?

A robust and widely used two-stage approach is the preferred method for its reliability and adaptability.

Recommended Synthetic Workflow:

  • Stage 1: Synthesis of 4-Hydroxy-2-methylquinoline Precursor:

    • This is typically achieved via the Conrad-Limpach synthesis . An appropriate aniline is reacted with a β-ketoester, such as ethyl acetoacetate.[1][15] The reaction proceeds through a condensation followed by a thermal cyclization to yield the 4-hydroxy-2-methylquinoline (which exists in tautomeric equilibrium with the 4-quinolone).

  • Stage 2: Dichlorination:

    • The resulting quinolinone is then chlorinated using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃) , often at reflux.[9][12][16] This step converts both the 4-hydroxyl group and the 2-hydroxyl group (of the minor lactam tautomer, if any) to chloride atoms.

General Synthesis Workflow Diagram

synthesis_workflow cluster_stage1 Stage 1: Quinolone Formation cluster_stage2 Stage 2: Chlorination aniline Substituted Aniline condensation ketoester Ethyl Acetoacetate quinolinone 4-Hydroxy-2-methyl- quinoline Precursor chlorination Dichloro-2-methyl- quinoline quinolinone->chlorination POCl₃ (Reflux) condensation->quinolinone Conrad-Limpach (Heat) purification Purified Product chlorination->purification Workup & Purification

A general two-stage workflow for dichloro-2-methylquinoline synthesis.
Q2: How do I choose the right chlorinating agent? POCl₃ vs. POCl₃/PCl₅?

The choice depends on the reactivity of your quinolinone precursor.

Reagent(s)Use CaseRationale
POCl₃ (neat) Standard choice for most 4-hydroxyquinolines.Acts as both the reagent and a high-boiling solvent. It is highly effective at converting the 4-hydroxyl group to a chloride.
POCl₃ with PCl₅ For less reactive or stubborn quinolinones.The quinolinone exists in tautomeric equilibrium. PCl₅ is a more powerful chlorinating agent and helps to ensure that the amide-like lactam tautomer is fully converted to a reactive intermediate, driving the reaction to completion.[9]
SOCl₂ (Thionyl Chloride) Alternative chlorinating agent.Can also be used but may require different reaction conditions (e.g., catalysis with DMF). It can sometimes lead to different side-product profiles and is generally less common for this specific transformation.[8]
Q3: What are the critical safety precautions for this synthesis?

This synthesis involves hazardous materials and energetic reactions that demand strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty chemical-resistant gloves.

  • Quenching Procedure: The addition of the hot POCl₃ reaction mixture to ice is extremely exothermic and will release large volumes of HCl gas. Ensure the quench is performed in a large beaker within a fume hood and that the addition is done slowly and in portions.

  • Acid Catalysts: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Add them slowly and with cooling to control the exothermic heat of mixing.[3]

Q4: Are there greener or milder alternatives to the classical synthesis methods?

While the classical methods are robust, research into greener alternatives is ongoing.

  • For Quinolone Formation: Some modern protocols utilize alternative energy sources like microwave irradiation to dramatically reduce reaction times and often improve yields.[17] Lewis acid catalysts or even catalyst-free conditions under high temperatures have also been explored to replace strong Brønsted acids.[2]

  • For Chlorination: The conversion of a hydroxyl group to a chloride on an aromatic ring like quinoline remains a challenge without powerful dehydrating chlorinating agents. While alternatives exist for other transformations, POCl₃ remains the most common and effective reagent for this specific step in laboratory and industrial settings.

References

  • Combes A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de France, 49, 89.
  • Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. (2023). Quinoline. Available at: [Link]

  • Gashin A, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 24883-24909. Available at: [Link]

  • Mekheimer R, et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(9), 1224-1234. Available at: [Link]

  • International Journal of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • PubMed. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Available at: [Link]

  • Meléndez, F. J., et al. (2020). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 996–1005. Available at: [Link]

  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • ResearchGate. (2019). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

  • Claret, P. A., & Osborne, A. G. (1984). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, 1971-1976. Available at: [Link]

  • Google Patents. (1984). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • Organic Syntheses. (1950). 4,7-dichloroquinoline. Available at: [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

  • Organic Syntheses. (2018). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available at: [Link]

  • Organic Syntheses. (1971). 4,4'-Dimethoxystilbene. Available at: [Link]

  • National Institutes of Health. (2020). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Available at: [Link]

  • Indian Academy of Sciences. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5,7-dichloro-2-methylquinoline Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues encountered in the laboratory. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions and achieve higher yields and purity.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route involves the initial construction of the quinoline core, followed by chlorination and subsequent amination. Understanding the nuances of each step is critical for troubleshooting and optimization.

A widely employed strategy is the Conrad-Limpach-Knorr synthesis to form the 4-hydroxyquinoline intermediate, followed by chlorination and amination. The general workflow is as follows:

Synthesis_Workflow A 3,5-Dichloroaniline C Condensation A->C B Ethyl Acetoacetate B->C D 5,7-Dichloro-4-hydroxy-2-methylquinoline C->D Intermediate E Cyclization D->E H 4,5,7-Trichloro-2-methylquinoline E->H Key Intermediate F Phosphorus Oxychloride (POCl3) G Chlorination F->G J Amination (SNAr) H->J I Ammonia Source I->J K This compound J->K Final Product

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable advice.

FAQs on the Condensation & Cyclization Steps (Conrad-Limpach-Knorr)

Q1: My initial condensation of 3,5-dichloroaniline and ethyl acetoacetate is giving a low yield of the intermediate β-aminoacrylate. What are the likely causes?

A1: Low yields in this initial step often stem from incomplete reaction or side reactions. Here are the key factors to investigate:

  • Reaction Temperature: The temperature is a critical parameter. Lower temperatures generally favor the formation of the desired 4-quinolone, while higher temperatures can lead to the formation of the 2-quinolone isomer.[1] It's crucial to maintain a controlled temperature, typically in the range of 140-150 °C for the initial condensation.

  • Catalyst: While this reaction can proceed without a catalyst, mild acidic catalysis (e.g., a catalytic amount of p-toluenesulfonic acid) can sometimes improve the rate and yield. However, be cautious as strong acids can promote unwanted side reactions.

  • Purity of Starting Materials: Ensure that both the 3,5-dichloroaniline and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction.

Q2: During the high-temperature cyclization step, I'm observing significant charring and a dark-colored reaction mixture, resulting in a poor yield of 5,7-dichloro-4-hydroxy-2-methylquinoline. How can I mitigate this?

A2: Charring is indicative of decomposition at high temperatures. The key is to achieve efficient cyclization without prolonged exposure to excessive heat.

  • Solvent Choice: The use of a high-boiling point, inert solvent like diphenyl ether or Dowtherm A is standard.[2] These solvents provide excellent heat transfer and can help to maintain a consistent temperature.

  • Controlled Heating: Ensure uniform heating of the reaction vessel. A heating mantle with a stirrer is preferable to an oil bath for large-scale reactions to avoid localized overheating. The cyclization is typically carried out at around 250 °C.[1]

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture promptly to prevent product degradation.

FAQs on the Chlorination Step

Q3: The chlorination of 5,7-dichloro-4-hydroxy-2-methylquinoline with phosphorus oxychloride (POCl₃) is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?

A3: Incomplete chlorination is a common hurdle. Here's how to address it:

  • Excess POCl₃: It is crucial to use a sufficient excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

  • Reaction Temperature and Time: The reaction typically requires heating at reflux for several hours.[1] If you observe incomplete conversion, you can try extending the reflux time.

  • Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

  • Water Contamination: Phosphorus oxychloride reacts violently with water.[1] Ensure your starting material and glassware are scrupulously dry to prevent quenching of the reagent.

Q4: After the chlorination work-up, I have a difficult-to-purify mixture. What are the best practices for isolating the 4,5,7-trichloro-2-methylquinoline?

A4: The work-up of the chlorination reaction is critical for obtaining a clean product for the subsequent amination step.

  • Quenching: The reaction mixture should be cooled and poured slowly onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess POCl₃.

  • Neutralization: Carefully neutralize the acidic solution with a base like aqueous ammonia or sodium bicarbonate to precipitate the product.[1]

  • Extraction: The crude product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Column chromatography on silica gel is often necessary to remove polar impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

FAQs on the Amination Step (Nucleophilic Aromatic Substitution - SNAr)

Q5: The final amination step to produce this compound has a low yield. How can I improve the efficiency of this SNAr reaction?

A5: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group is the final key step. Low yields can be due to several factors:

  • Ammonia Source: The choice and concentration of the ammonia source are critical. You can use a saturated solution of ammonia in a suitable alcohol (e.g., ethanol or 2-propanol) or aqueous ammonia under pressure.[1]

  • Reaction Temperature and Pressure: This reaction often requires elevated temperatures and, in some cases, a sealed reaction vessel to maintain pressure and prevent the escape of ammonia. Heating the reaction mixture in a sealed tube or an autoclave is a common practice.

  • Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMSO or DMF can be effective, as can alcohols.[3]

  • Catalysis: While often not necessary, in some cases, copper-catalyzed amination (Ullmann condensation) can be employed, though this is more common for less reactive aryl halides.

Q6: I am observing the formation of side products during the amination reaction. What are the likely impurities and how can I avoid them?

A6: Side product formation can complicate purification and reduce the yield of your target compound.

  • Over-reaction: If other reactive sites are present on the molecule, you might see substitution at those positions, although the 4-position of the quinoline ring is generally the most activated for SNAr.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the 4-chloro group back to the 4-hydroxy derivative can occur, especially at high temperatures. Ensure anhydrous conditions if this is a concern.

  • Purification: The final product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

III. Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-4-hydroxy-2-methylquinoline

This protocol is based on the principles of the Conrad-Limpach-Knorr synthesis.[1]

  • Condensation: In a round-bottom flask equipped with a stirrer and a condenser, combine 3,5-dichloroaniline (1 mole) and ethyl acetoacetate (1.1 moles).

  • Heat the mixture with stirring to 140-150 °C for 2 hours.

  • Cyclization: In a separate flask, heat diphenyl ether to 250 °C.

  • Slowly add the crude intermediate from the condensation step to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250 °C for 1 hour.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 5,7-dichloro-4-hydroxy-2-methylquinoline.

Protocol 2: Synthesis of 4,5,7-Trichloro-2-methylquinoline
  • Chlorination: In a fume hood, carefully add 5,7-dichloro-4-hydroxy-2-methylquinoline (1 mole) to an excess of phosphorus oxychloride (5-10 moles).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous ammonia until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Amination: Dissolve 4,5,7-trichloro-2-methylquinoline (1 mole) in ethanol or 2-propanol in a sealed pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Heat the sealed vessel to 120-150 °C for 8-12 hours.

  • Work-up: Cool the reaction vessel to room temperature before opening.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

IV. Data Presentation

Table 1: Troubleshooting Guide for Low Yield
Reaction Step Potential Cause Recommended Action
Condensation Incorrect temperatureOptimize temperature (140-150 °C)
Impure starting materialsUse high-purity reagents
Cyclization Decomposition at high temp.Use a high-boiling inert solvent, ensure uniform heating
Insufficient reaction timeMonitor reaction by TLC
Chlorination Incomplete reactionUse excess POCl₃, increase reflux time
Water contaminationEnsure anhydrous conditions
Amination Insufficient ammoniaUse a saturated solution or higher pressure
Incorrect solventScreen polar aprotic solvents (DMSO, DMF) or alcohols

V. Mechanistic Insights and Logical Relationships

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Final Product Step Which step has low yield? Start->Step Condensation Condensation/ Cyclization Step->Condensation Step 1 & 2 Chlorination Chlorination Step->Chlorination Step 3 Amination Amination Step->Amination Step 4 Cond_Q1 Check Temperature Control Condensation->Cond_Q1 Cond_Q2 Verify Purity of Reagents Condensation->Cond_Q2 Chlor_Q1 Increase POCl3 Excess Chlorination->Chlor_Q1 Chlor_Q2 Ensure Anhydrous Conditions Chlorination->Chlor_Q2 Amin_Q1 Increase Ammonia Concentration/Pressure Amination->Amin_Q1 Amin_Q2 Optimize Solvent and Temperature Amination->Amin_Q2

Sources

Technical Support Center: Synthesis of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind frequent experimental pitfalls and provide field-proven, step-by-step solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is critically low. What are the most common failure points in the synthetic sequence?

A low overall yield is typically traced back to one of three key stages: the initial quinoline ring formation, the chlorination of the 4-hydroxy intermediate, or the final nucleophilic aromatic substitution (SNAr) to install the amino group. The most frequent and impactful issue is often the thermal cyclization step required to form the quinoline core, which demands stringent temperature and solvent control.[1][2] Inefficient amination at the C4 position is another common bottleneck. A systematic approach, analyzing each step's yield and purity, is crucial for diagnosis.

Q2: What are the primary synthetic routes to the this compound core structure?

The most practical and commonly employed strategy involves a convergent synthesis. This typically begins with a substituted aniline to construct the quinoline ring system, followed by functional group manipulations. A highly illustrative pathway proceeds via a Conrad-Limpach reaction , which is well-suited for producing the required 4-hydroxyquinoline intermediate.[2][3]

The general sequence is:

  • Condensation & Cyclization: Reacting 3,5-dichloroaniline with ethyl acetoacetate. This first forms a β-aminoacrylate intermediate, which is then subjected to a high-temperature thermal cyclization to yield 5,7-dichloro-4-hydroxy-2-methylquinoline.[2]

  • Chlorination: The resulting 4-hydroxyquinoline is then chlorinated, typically using phosphoryl chloride (POCl₃), to produce the key intermediate, 4,5,7-trichloro-2-methylquinoline.

  • Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the highly activated chlorine atom at the C4 position is displaced by an amino group to yield the target product.[4][5]

Q3: I am observing significant tar formation and dark, intractable crude material, especially during the ring-closing step. What causes this and how can it be minimized?

Tar formation is a classic sign of product or starting material decomposition under harsh reaction conditions, a common issue in syntheses like the Skraup or Doebner-von Miller reactions which use strong acids and high heat.[6] In the context of a Conrad-Limpach synthesis, which requires temperatures often exceeding 250°C for cyclization, thermal degradation is a primary concern.[1][7]

Causality & Mitigation:

  • Localized Overheating: Poor heat distribution can create hotspots, accelerating decomposition. Solution: Use a high-boiling, inert solvent like Dowtherm A, diphenyl ether, or even mineral oil to ensure even heat transfer and consistent temperature throughout the reaction mixture.[2][7] Vigorous mechanical stirring is also essential.

  • Atmospheric Oxidation: At high temperatures, reactants and intermediates can be susceptible to oxidation. Solution: Conduct the thermal cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[1]

  • Acid-Catalyzed Polymerization: If strong acid catalysts are used, they can sometimes promote polymerization of intermediates. Solution: Ensure the catalyst is used in the correct stoichiometric amount and that the temperature is not raised excessively beyond the required threshold for cyclization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter at each stage of the synthesis.

Stage 1: Synthesis of 5,7-Dichloro-4-hydroxy-2-methylquinoline (via Conrad-Limpach)

Problem: Low yield of the cyclized 4-hydroxyquinoline product.

This is the most critical and often lowest-yielding step. The reaction involves two distinct phases: the initial condensation and the subsequent thermal cyclization, both of which must be optimized.

Potential Cause Scientific Rationale Recommended Solution
Incomplete Cyclization The electrocyclic ring-closing reaction has a high activation energy barrier, requiring significant thermal energy to overcome the loss of aromaticity in the aniline ring during the transition state.[7]Temperature Optimization: Ensure the reaction reaches and maintains a temperature of ~250°C. Use a high-temperature thermometer and a suitable heating apparatus (e.g., sand bath, heating mantle).[2]
Poor Solvent Choice The solvent's primary role is to act as a heat transfer medium. Low-boiling solvents will not reach the required temperature. Running the reaction neat often leads to poor heat distribution and decomposition.[1][2]Solvent Screening: Use a high-boiling, inert solvent. Dowtherm A or diphenyl ether are standard choices.[8][9] Studies have shown a direct correlation between solvent boiling point and yield, with optimal results achieved with solvents boiling above 250°C.[7]
Reaction Reversibility / Incomplete Condensation The initial formation of the β-aminoacrylate intermediate from 3,5-dichloroaniline and ethyl acetoacetate is a reversible equilibrium. Water is produced as a byproduct, which can hydrolyze the intermediate.Water Removal: In the initial condensation step (often performed at a lower temperature, ~100-140°C), consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water and drive the equilibrium forward. Ensure the intermediate is properly formed before proceeding to the high-temperature cyclization.
Stage 2: Chlorination of 5,7-Dichloro-4-hydroxy-2-methylquinoline

Problem: Incomplete conversion to 4,5,7-trichloro-2-methylquinoline.

The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloro group is generally efficient but can stall if not performed correctly.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Reagent Phosphoryl chloride (POCl₃) is both the reagent and often the solvent. Insufficient excess can lead to an incomplete reaction.Use Sufficient Excess: Use a significant excess of POCl₃ (e.g., 5-10 equivalents or as the solvent) and heat the mixture to reflux (approx. 110°C) to ensure the reaction goes to completion.
Hydrolysis During Work-up The 4-chloroquinoline product is susceptible to hydrolysis back to the starting material if exposed to water at non-neutral pH. The work-up procedure is critical.Controlled Quenching: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Neutralize the acidic solution carefully with a base (e.g., aqueous ammonia or NaOH solution) while keeping the temperature low to precipitate the product. Ensure the final pH is neutral or slightly basic before filtration.
Stage 3: Amination of 4,5,7-Trichloro-2-methylquinoline

Problem: Low yield of the final this compound product.

This SNAr reaction relies on the high electrophilicity of the C4 position, which is activated by the ring nitrogen. However, conditions must be carefully controlled.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Temperature While the C4-Cl is activated, displacing it with a neutral nucleophile like ammonia requires thermal energy to overcome the activation barrier.Optimize Temperature: The reaction is often performed under pressure in an autoclave with ethanolic ammonia, or by bubbling ammonia gas through a solution at elevated temperatures (e.g., 120-160°C). For laboratory scale, heating the chloroquinoline with a source of ammonia (e.g., ammonium acetate, or ammonia in a sealed tube) in a solvent like ethanol or DMF is effective.[4]
Competing Reactions The chlorine atoms at C5 and C7 are much less reactive towards SNAr but can react under very harsh conditions. The amine product can also potentially react with starting material.Control Stoichiometry and Time: Use a large excess of the aminating agent to favor the desired reaction and minimize side reactions. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
Poor Nucleophile Choice While ammonia is the direct route, its handling can be challenging.Alternative Nucleophiles: Consider using a protected amine source that is easier to handle, followed by a deprotection step. However, for the direct synthesis of the primary amine, a high concentration of ammonia is typically required.

Visualized Workflows and Pathways

Overall Synthetic Pathway

G cluster_0 Stage 1: Conrad-Limpach Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination (SNAr) A 3,5-Dichloroaniline C 5,7-Dichloro-4-hydroxy-2-methylquinoline A->C Condensation & ~250°C Cyclization B Ethyl Acetoacetate B->C Condensation & ~250°C Cyclization D 4,5,7-Trichloro-2-methylquinoline C->D POCl₃, Reflux E This compound D->E NH₃, Heat, Pressure G start Low Overall Yield Identified check1 Analyze Stage 1 Crude Product (LC-MS / ¹H NMR) start->check1 decision1 Is Cyclization >70% Complete? check1->decision1 opt1 Troubleshoot Stage 1: • Increase Temperature • Screen Solvents (e.g., Dowtherm) • Run under Inert Atmosphere decision1->opt1 No check2 Analyze Stage 2 Crude Product decision1->check2 Yes opt1->check1 decision2 Is Chlorination >90% Complete? check2->decision2 opt2 Troubleshoot Stage 2: • Increase POCl₃ Excess • Ensure Anhydrous Conditions • Optimize Work-up pH decision2->opt2 No check3 Analyze Stage 3 Crude Product decision2->check3 Yes opt2->check2 decision3 Is Amination >80% Complete? check3->decision3 opt3 Troubleshoot Stage 3: • Increase Temperature/Pressure • Increase NH₃ Concentration • Screen Solvents (e.g., DMF) decision3->opt3 No end_node Yield Optimized decision3->end_node Yes opt3->check3

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Optimized Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. All work should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 5,7-Dichloro-4-hydroxy-2-methylquinoline
  • Condensation: In a round-bottom flask, combine 3,5-dichloroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). Heat the mixture to 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser (under N₂), heat a high-boiling solvent (e.g., Dowtherm A) to 250°C.

  • Addition: Slowly and carefully add the crude condensation product from step 1 to the hot solvent.

  • Reaction: Maintain the temperature at 250°C with vigorous stirring for 30-60 minutes. [1]The product often begins to precipitate.

  • Work-up: Allow the mixture to cool to below 100°C. Dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to fully precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and dry under vacuum. The product can be used in the next step or recrystallized if necessary.

Protocol 2: Synthesis of 4,5,7-Trichloro-2-methylquinoline
  • Reaction Setup: In a flask equipped with a reflux condenser and gas trap, suspend the crude 5,7-dichloro-4-hydroxy-2-methylquinoline (1.0 equiv) in phosphoryl chloride (POCl₃, 5-10 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The solution should become homogeneous. Monitor by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the cold aqueous solution with concentrated ammonium hydroxide or 50% NaOH solution until the pH is ~8-9, keeping the temperature below 20°C.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 3: Synthesis of this compound
  • Reaction Setup: Place 4,5,7-trichloro-2-methylquinoline (1.0 equiv), and ethanol into a high-pressure autoclave.

  • Amination: Cool the autoclave, and charge with liquid ammonia (10-20 equiv).

  • Reaction: Seal the reactor and heat to 130-140°C. The internal pressure will increase. Maintain this temperature for 6-8 hours with stirring.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia.

  • Isolation: Transfer the resulting slurry and rinse with ethanol. Concentrate the solvent under reduced pressure. Add water to the residue and adjust the pH to be basic (pH > 10) with NaOH solution to precipitate the free base.

  • Purification: Collect the crude product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene). [4]

References

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • BenchChem. (2025).
  • St-Jean, O., & Sleebs, B. E. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Wikipedia. (n.d.). Quinoline. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.
  • Kamal, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Rojas-Bite, E., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • Drake, N. L., et al. (n.d.).
  • (2020). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

Sources

Technical Support Center: Amination of 4,5,7-Trichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the amination of 4,5,7-trichloro-2-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and address potential side reactions, thereby optimizing your synthetic outcomes.

I. Understanding the Reactivity of 4,5,7-Trichloro-2-methylquinoline

The amination of 4,5,7-trichloro-2-methylquinoline is a nuanced process governed by the principles of nucleophilic aromatic substitution (SNAr). The quinoline core, being an electron-deficient heteroaromatic system, is generally amenable to SNAr reactions. However, the reactivity of the three chloro-substituents is not uniform and is influenced by both electronic and steric factors.

  • Position 4-Cl: This position is the most activated towards nucleophilic attack. The adjacent nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, making this the most likely site for monosubstitution.[1][2]

  • Position 5-Cl and 7-Cl: These chlorine atoms are on the benzenoid ring and are less activated than the 4-chloro substituent. Their substitution typically requires more forcing conditions.

The 2-methyl group exerts a minor electronic-donating effect, which can slightly modulate the reactivity of the quinoline system.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of 4,5,7-trichloro-2-methylquinoline.

Q1: My reaction is yielding a significant amount of a hydroxylated by-product, 4,5,7-trichloro-2-methylquinolin-x-ol. What is happening and how can I prevent it?

A1: Hydrolysis of the Chloroquinoline

The formation of a quinolinone (hydroxylated quinoline) is a common side reaction resulting from the hydrolysis of the starting material or the aminated product.[3][4][5] This occurs when water is present in the reaction mixture, and the chloroquinoline reacts with hydroxide ions, which can be generated in situ, especially if using a strong base.

Causality:

  • Presence of Water: Trace amounts of water in solvents, reagents, or from atmospheric moisture can lead to hydrolysis.

  • Basic Conditions: Strong bases can react with trace water to form hydroxide ions, which are potent nucleophiles.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[6]

Troubleshooting Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents.

    • Dry amines and other reagents over appropriate desiccants.

    • Store all materials under an inert atmosphere (e.g., argon or nitrogen).

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas to exclude atmospheric moisture.

  • Choice of Base:

    • If possible, use a non-hydroxide base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU).

  • Temperature Control:

    • Run the reaction at the lowest effective temperature to disfavor the hydrolysis pathway.

Condition Effect on Hydrolysis Recommendation
Wet Solvents Increases hydrolysisUse anhydrous solvents.
Strong Hydroxide Bases Promotes hydrolysisUse non-hydroxide bases.
High Temperature Accelerates hydrolysisOptimize for the lowest possible temperature.

Q2: I am observing the formation of di- and tri-aminated products, even when using one equivalent of the amine. How can I improve the selectivity for mono-amination?

A2: Over-amination and Control of Stoichiometry

Due to the presence of multiple reactive sites, over-amination to form di- or tri-substituted products is a significant challenge.[7] While the 4-position is the most reactive, forcing conditions can lead to substitution at the 5- and 7-positions.

Causality:

  • Excess Amine: Using more than one equivalent of the amine will drive the reaction towards multiple substitutions.

  • High Temperatures and Long Reaction Times: More forcing conditions can overcome the activation barrier for substitution at the less reactive positions.

  • Strongly Nucleophilic Amines: Highly reactive amines are less selective.

Troubleshooting Protocol:

  • Precise Stoichiometry:

    • Use a slight excess (1.05-1.2 equivalents) of the amine to ensure complete consumption of the limiting reagent, but avoid large excesses.

  • Controlled Reaction Conditions:

    • Start with milder conditions (e.g., lower temperature) and slowly increase if the reaction is not proceeding.

    • Monitor the reaction progress closely by TLC or LC-MS to stop it once the desired mono-aminated product is maximized.

  • Amine Nucleophilicity:

    • If possible, consider using a less nucleophilic amine if over-amination is a persistent issue.

Caption: Reaction pathways for mono- and over-amination.

Q3: My mass spectrometry analysis shows a peak corresponding to the loss of one or more chlorine atoms, replaced by hydrogen. What is this by-product?

A3: Hydrodehalogenation

Hydrodehalogenation is the reduction of the C-Cl bond to a C-H bond. This is a known side reaction in transition metal-catalyzed aminations like the Buchwald-Hartwig reaction, but can also occur under certain nucleophilic aromatic substitution conditions, particularly with strongly basic and reducing nucleophiles.[8][9]

Causality:

  • Catalytic Amination (e.g., Buchwald-Hartwig): This side reaction can occur via a β-hydride elimination pathway from the palladium-amido complex.[8][10]

  • Strongly Basic/Reducing Conditions: Some reaction conditions can favor a reductive pathway.

Troubleshooting Protocol:

  • For Buchwald-Hartwig Amination:

    • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often suppress β-hydride elimination.

    • Base Selection: Use a base that is strong enough to deprotonate the amine but does not promote reduction.

  • General Considerations:

    • Avoid Reductants: Ensure that no adventitious reducing agents are present in the reaction mixture.

    • Optimize Solvent: The polarity of the solvent can influence the reaction pathway.

G cluster_desired Desired Amination cluster_side_reaction Hydrodehalogenation A Ar-Cl B Ar-NHR A->B + RNH2 C Ar-Cl D Ar-H C->D [H] source

Caption: Competing amination and hydrodehalogenation pathways.

III. Frequently Asked Questions (FAQs)

Q4: Which amination method is best for 4,5,7-trichloro-2-methylquinoline: classical SNAr, Buchwald-Hartwig, or Ullmann condensation?

A4: The choice of method depends on the nucleophilicity of the amine and the desired reaction conditions.

  • Classical SNAr: This is often the simplest method for reactive amines (e.g., primary and secondary aliphatic amines). It typically involves heating the chloroquinoline with the amine in a polar aprotic solvent, sometimes with an added base.[1][11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is very versatile and is particularly useful for less reactive amines, such as anilines and amides.[8][12][13] It generally proceeds under milder conditions than classical SNAr. However, it is more expensive due to the palladium catalyst and phosphine ligands, and can be prone to hydrodehalogenation.[9]

  • Ullmann Condensation: This copper-catalyzed reaction is another option, especially for coupling with anilines and N-heterocycles.[14][15] Traditional Ullmann conditions are often harsh (high temperatures), but modern ligand-accelerated protocols have made it more accessible.[16][17]

Q5: Can side reactions occur at the 2-methyl group?

A5: While less common under amination conditions, the 2-methyl group on the quinoline ring can potentially undergo side reactions under certain circumstances, such as oxidation or condensation, particularly if harsh oxidants or very strong bases are used. However, under typical SNAr or palladium-catalyzed amination conditions, the methyl group is generally stable.

Q6: How does the choice of solvent affect the reaction?

A6: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used because they can solvate the cationic species and do not interfere with the nucleophile.[18] The choice of solvent can also influence the solubility of reagents and by-products, affecting reaction rates and work-up procedures.

IV. Experimental Protocols

General Protocol for SNAr Amination:

  • To a dried flask under an inert atmosphere, add 4,5,7-trichloro-2-methylquinoline (1.0 eq.).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine (1.1 eq.) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

V. References

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. [Link]

  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 551-583). John Wiley & Sons, Inc. [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, M. F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]

  • Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia contributors. (2023, October 24). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Mohan, A., & Reckhow, D. A. (2021). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. Water Research, 200, 117219. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Hassan, M. A., et al. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(2), 1636-1647. [Link]

  • Monge, S., et al. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Molecules, 19(9), 13321-13367. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Rahman, M. M., & Islam, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1275. [Link]

Sources

Technical Support Center: Purification of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The insights provided are a synthesis of established chemical principles and field-proven experience with quinoline derivatives.

Introduction to Purification Challenges

This compound, a halogenated heterocyclic compound, presents a unique set of purification challenges stemming from its chemical structure. The presence of a basic amino group, a heterocyclic quinoline core, and two chlorine atoms on the benzene ring influences its solubility, reactivity, and potential for co-crystallization with impurities. This guide provides a structured approach to troubleshooting common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related 4-aminoquinolines include unreacted starting materials, regioisomers, and byproducts from side reactions such as hydrolysis or over-alkylation. Given its structure, potential impurities could include the corresponding 4-hydroxy derivative or isomers with different substitution patterns.

Q2: My purified this compound appears discolored. What could be the cause?

A2: Discoloration, often a yellowish or brownish tint, can indicate the presence of oxidized impurities or residual starting materials. Exposure to air and light can promote the formation of colored byproducts. It is crucial to handle the compound in an inert atmosphere where possible and protect it from light.

Q3: I am observing poor recovery after recrystallization. What are the likely reasons?

A3: Low recovery is a common issue and can be attributed to several factors:

  • High solubility in the recrystallization solvent at low temperatures: This is a primary cause of yield loss.

  • Use of an excessive amount of solvent: This will keep more of your product in solution even after cooling.

  • Premature crystallization during hot filtration: This can lead to significant loss of product on the filter paper.

  • Incomplete crystallization: The cooling time may be insufficient, or the final temperature not low enough.

Q4: Can this compound degrade during purification?

A4: While generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong light can potentially lead to degradation of 4-aminoquinoline derivatives.[1][2] It is advisable to use moderate conditions and minimize the duration of purification steps.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, its success with this compound depends on careful solvent selection and technique.

Problem 1: Oiling Out

Symptom: The compound separates as a liquid (oil) rather than forming crystals upon cooling.

Causality: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution above its melting point or as a liquid phase. This is often due to a large polarity difference between the solute and the solvent, or cooling the solution too rapidly.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. This provides more time for proper crystal lattice formation.

  • Solvent System Modification: Consider using a mixed solvent system. If the compound is too soluble in one solvent and poorly soluble in another, a combination of the two can provide the ideal solubility profile.

Problem 2: No Crystal Formation

Symptom: The solution remains clear even after cooling for an extended period.

Causality: This indicates that the solution is not supersaturated, likely due to using too much solvent or choosing a solvent in which the compound is too soluble even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[3]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.[3]

  • Change Solvent: If the compound is too soluble, a different solvent or solvent system with lower solvating power is required.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For quinoline derivatives, a range of solvents can be considered.[3][4]

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for moderately polar compounds.[3][5]
MethanolPolar65More polar than ethanol; may result in lower yields due to higher solubility at low temperatures.[3][4]
AcetonePolar aprotic56Can be effective, sometimes used in a mixed system with a non-polar solvent.[6]
TolueneNon-polar111May be suitable if the compound has lower polarity.
Hexane/Ethyl AcetateMixedVariableA common mixed-solvent system that allows for fine-tuning of polarity.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No pure Check purity (TLC/m.p.) crystals->pure Yes troubleshoot_no_xtal Troubleshoot: - Scratch/Seed - Reduce solvent - Change solvent oil->troubleshoot_no_xtal No troubleshoot_oil Troubleshoot: - Reheat & add solvent - Slow cooling - Modify solvent oil->troubleshoot_oil Yes end Pure Product pure->end troubleshoot_no_xtal->dissolve troubleshoot_oil->dissolve rerun Repeat Recrystallization

Caption: Troubleshooting workflow for recrystallization.

Troubleshooting Guide: Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.[7]

Problem 1: Poor Separation (Overlapping Bands)

Symptom: The compound and impurities elute from the column at similar times, resulting in poor separation and mixed fractions.

Causality: The mobile phase polarity is too high, causing all components to move too quickly through the column. Alternatively, the polarity may be too low, leading to broad bands and tailing.

Solutions:

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will allow for the separation of less polar impurities first, followed by the elution of the more polar target compound.

  • Stationary Phase Selection: While silica gel is common, for basic compounds like 4-aminoquinolines, it can sometimes lead to tailing due to interaction with acidic silanol groups.[8] In such cases, using neutral alumina or a deactivated silica gel can improve separation.[8]

Problem 2: Compound Stuck on the Column

Symptom: The desired compound does not elute from the column even with a high polarity mobile phase.

Causality: Strong interactions between the basic amino group of the compound and the acidic silica gel stationary phase can cause irreversible adsorption.[8]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with the amino group for binding sites on the silica gel, allowing the compound to elute.

  • Change Stationary Phase: As mentioned above, switching to a more inert stationary phase like neutral alumina or C18-functionalized silica (reverse phase) can be effective.[8]

Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica gel (60-120 mesh) or Neutral AluminaSilica is standard, but alumina can be better for basic compounds.[8]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity and increase gradually. Use TLC to optimize the ratio.
Loading Technique Dry loadingAdsorbing the crude product onto a small amount of silica gel before adding it to the column often results in better separation than wet loading.[7]

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the chromatography column. Allow it to pack evenly without air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.[7]

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient (if needed): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Decision Tree

G start Start Column Chromatography tlc Optimize mobile phase with TLC (Rf 0.2-0.4) start->tlc pack Pack column with silica gel tlc->pack load Dry load sample pack->load elute Elute with optimized mobile phase load->elute separation Good separation? elute->separation collect Collect pure fractions separation->collect Yes stuck Compound stuck? separation->stuck No end Pure Product collect->end troubleshoot_poor_sep Troubleshoot: - Adjust mobile phase polarity - Use gradient elution troubleshoot_poor_sep->elute stuck->troubleshoot_poor_sep No troubleshoot_stuck Troubleshoot: - Add triethylamine to eluent - Switch to alumina stuck->troubleshoot_stuck Yes troubleshoot_stuck->elute

Caption: Decision tree for column chromatography.

References

  • SIELC Technologies. (n.d.). Separation of 4-Amino-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Melato, S., et al. (2007). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 9(1), 89-112.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7345-7348.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]

  • Knight, D. W., & Little, P. B. (1975). The Preparation of Bz-Dichloro-4-aminoquinoline Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 2271-2275.
  • Vankawala, P. J., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6095.
  • Organic Syntheses. (n.d.). Procedure for the preparation of L-valinol. Retrieved from [Link]

  • Martinez, R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1373.
  • ChemWhat. (n.d.). 4-AMINO-5,8-DICHLORO-2-METHYLQUINOLINE. Retrieved from [Link]

  • Tai, X. D., Yin, Y. H., & Feng, Y. M. (2009). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773.
  • Sanno, Y., et al. (1985). Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[9] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). Chemical and Pharmaceutical Bulletin, 33(11), 4785-4793.

Sources

improving the regioselectivity of the Conrad-Limpach synthesis for dichloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Conrad-Limpach Synthesis

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Conrad-Limpach synthesis, specifically concerning the control of regioselectivity when using dichloroaniline substrates. We will explore the mechanistic underpinnings of this reaction and provide actionable troubleshooting advice and protocols to help you achieve your desired regioisomeric products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Conrad-Limpach synthesis to provide a solid theoretical foundation.

Q1: What is the core mechanism of the Conrad-Limpach synthesis, and where does the issue of regioselectivity arise with dichloroanilines?

A1: The Conrad-Limpach synthesis is a two-stage process for creating 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer).[1][2]

  • Condensation: An aniline reacts with a β-ketoester. Under moderate temperatures (room temperature to ~100 °C), the reaction proceeds via nucleophilic attack of the aniline nitrogen on the more reactive ketone carbonyl, forming a β-aminoacrylate intermediate (a Schiff base).[1] This is the kinetic pathway.

  • Thermal Cyclization: The β-aminoacrylate is heated to high temperatures (~250 °C), initiating an intramolecular electrophilic aromatic substitution (a 6-electron electrocyclic ring closure) onto the aniline ring, followed by the elimination of an alcohol to form the quinoline scaffold.[1][2]

The problem of regioselectivity arises during the thermal cyclization step . With an unsymmetrically substituted aniline, such as 2,4-dichloroaniline, the cyclization can occur at two different ortho positions relative to the amino group, leading to a mixture of regioisomers. For 2,4-dichloroaniline, cyclization can occur at the C6 position (para to the C4-Cl, ortho to the C2-Cl) or the C3 position (ortho to the C4-Cl, meta to the C2-Cl), yielding 5,7-dichloro-4-quinolone and 7,9-dichloro-4-quinolone, respectively. Controlling which of these positions is favored is the primary challenge.

Q2: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

A2: The two syntheses are closely related and often discussed together, but they produce different isomers based on temperature control.[3]

  • Conrad-Limpach Synthesis: At lower temperatures (e.g., room temperature), the aniline attacks the ketone group of the β-ketoester. This is a kinetically controlled reaction that, after cyclization, yields a 4-hydroxyquinoline .[1][3]

  • Knorr Synthesis: At higher temperatures (e.g., >140 °C), the initial reaction is reversible. The less reactive ester group is attacked, leading to a more stable β-keto anilide intermediate.[1][4] This is a thermodynamically controlled process that, upon cyclization, yields a 2-hydroxyquinoline .[1]

Ensuring your initial condensation step is run under moderate conditions is crucial to avoid contamination with the Knorr product.

Q3: What are the primary factors that govern the regiochemical outcome of the cyclization step?

A3: The regioselectivity of the intramolecular electrophilic aromatic substitution is governed by the interplay of two main factors:[5][6]

  • Electronic Effects: The substituents on the aniline ring dictate the nucleophilicity of the available cyclization positions. Chlorine is an electron-withdrawing group via induction but is also an ortho, para director due to resonance. The relative activation/deactivation of the potential cyclization sites by the two chlorine atoms will strongly influence the outcome.

  • Steric Hindrance: Bulky groups on either the aniline or the β-ketoester can physically block the approach to one of the potential cyclization sites, thereby favoring the formation of the less sterically hindered product.[5] This is often the most effective tool for controlling regioselectivity.

Troubleshooting Guide: Regioselectivity in Dichloroaniline Reactions

This section provides solutions to common problems encountered during the synthesis.

Problem 1: My reaction with 2,4-dichloroaniline yields a nearly 1:1 mixture of 5,7- and 7,9-dichloro-4-quinolones. How can I improve the selectivity?

Answer 1: This outcome suggests that the electronic and steric factors governing the cyclization are not sufficiently differentiated. To favor a single isomer, you must intentionally bias the reaction. The most reliable strategy is to introduce steric hindrance.

Solution: Modify the β-Ketoester

The cyclization involves the large acetoacetate sidechain attacking the aniline ring. By making this sidechain even bulkier, you can exploit the steric clash with substituents on the aniline. The C2-chloro substituent in 2,4-dichloroaniline provides a significant steric barrier.

  • Strategy: Replace the standard ethyl acetoacetate with a β-ketoester bearing a bulkier group, such as ethyl pivaloylacetate (containing a tert-butyl group) or ethyl benzoylacetate (containing a phenyl group).

  • Causality: The large tert-butyl or phenyl group will sterically clash with the C2-chloro substituent of the aniline. This disfavors the transition state leading to cyclization at the C3 position and strongly favors cyclization at the less hindered C6 position, increasing the yield of the 5,7-dichloro-4-quinolone isomer.

Illustrative Data on Steric Influence

β-Ketoester UsedR GroupExpected Isomer Ratio (5,7-dichloro : 7,9-dichloro)Primary Influencing Factor
Ethyl AcetoacetateMethyl~55 : 45Minor electronic preference
Ethyl Pivaloylacetatetert-Butyl>95 : 5Steric Hindrance
Ethyl BenzoylacetatePhenyl>90 : 10Steric Hindrance
Note: Data is illustrative and based on established principles of steric control. Actual results may vary depending on precise reaction conditions.

Problem 2: The overall yield of my reaction is low, and I observe significant charring during the high-temperature cyclization step.

Answer 2: Low yields and decomposition are classic signs of inefficient heat transfer and localized overheating, which are common when running the cyclization neat or in an inappropriate solvent.[1] The cyclization requires breaking the aromaticity of the aniline ring, a high-energy process that demands precise and uniform high temperatures.[7]

Solution: Optimize the Cyclization Solvent and Temperature

  • Strategy 1: Use a High-Boiling, Inert Solvent. The original work by Limpach noted a dramatic increase in yield (from <30% to >90%) when using an inert, high-boiling solvent.[1]

    • Recommended Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP = 257 °C) or mineral oil (BP > 275 °C) are the industry standards.[7] These solvents provide excellent heat transfer, prevent localized overheating, and allow the reaction to be maintained at a stable ~250 °C.

  • Strategy 2: Precise Temperature Control. Ensure your experimental setup includes a high-temperature thermometer, a heating mantle with vigorous stirring, and an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. A temperature drop below ~240 °C will stall the reaction, while significant overheating can lead to decomposition.

Problem 3: I am getting a significant amount of a 2-hydroxyquinoline isomer in my product mixture.

Answer 3: The formation of the 2-hydroxyquinoline isomer is characteristic of the Knorr synthesis pathway, which becomes competitive at elevated temperatures during the initial condensation step.[1][3]

Solution: Separate the Two Reaction Stages

  • Strategy: Do not perform the synthesis as a one-pot reaction.

    • Stage 1 (Condensation): React the dichloroaniline and β-ketoester at a moderate temperature (e.g., 50-80 °C), often with a catalytic amount of acid (e.g., H₂SO₄ or HCl), in a solvent like toluene or ethanol.[3] Use a Dean-Stark trap if using toluene to remove the water byproduct and drive the reaction to completion.

    • Isolation: Once the formation of the β-aminoacrylate intermediate is complete (monitor by TLC or ¹H NMR), remove the solvent and any residual water under reduced pressure.

    • Stage 2 (Cyclization): Add the isolated intermediate to the pre-heated high-boiling solvent (e.g., Dowtherm A at 250 °C) to initiate the cyclization. This ensures the condensation and cyclization steps occur under their optimal, distinct conditions.

Visual Guides and Workflows

Regioselective Cyclization of 2,4-Dichloroaniline

The diagram below illustrates the two competing cyclization pathways and how steric hindrance can be used to favor the desired product.

G cluster_start Starting Materials cluster_cyclization Thermal Cyclization (~250 °C) Aniline 2,4-Dichloroaniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (Low Temp) Ketoester Bulky β-Ketoester (e.g., R = t-Bu) Ketoester->Intermediate PathwayA Pathway A: Cyclization at C6 Intermediate->PathwayA Less Hindered FAVORED PathwayB Pathway B: Cyclization at C3 Intermediate->PathwayB Steric Clash with C2-Cl and R group DISFAVORED ProductA 5,7-Dichloro-4-quinolone (Major Product) PathwayA->ProductA ProductB 7,9-Dichloro-4-quinolone (Minor Product) PathwayB->ProductB G Start Problem: Poor Regioselectivity (Isomer Mixture) CheckSterics Is there a significant steric difference between the two cyclization positions? Start->CheckSterics TweakConditions Action: Optimize Cyclization Conditions CheckSterics->TweakConditions Yes AddSterics Action: Increase Steric Hindrance CheckSterics->AddSterics No YesSterics Yes NoSterics No TweakConditions_Detail Slightly lower cyclization temp (e.g., 240°C vs 260°C) may favor the electronically preferred isomer. TweakConditions->TweakConditions_Detail Result Outcome: Improved Yield of Single Regioisomer TweakConditions->Result AddSterics_Detail Use a bulkier β-ketoester (R = t-Bu, Ph, etc.) to block the more hindered aniline position. AddSterics->AddSterics_Detail AddSterics->Result

Caption: Decision tree for optimizing regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichloro-2-methyl-4-quinolone via Steric Control

This protocol is optimized for the regioselective synthesis of 5,7-dichloro-4-quinolone from 2,4-dichloroaniline using ethyl acetoacetate, where the inherent steric and electronic bias is modest but often sufficient. For higher selectivity, replace ethyl acetoacetate with ethyl pivaloylacetate.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloroaniline (10.0 g, 61.7 mmol, 1.0 equiv.) and ethanol (100 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Add ethyl acetoacetate (8.03 g, 61.7 mmol, 1.0 equiv.) to the solution, followed by two drops of concentrated sulfuric acid as a catalyst. [3]4. Heat the mixture to a gentle reflux (~80 °C) and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aniline.

  • Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator to yield the crude intermediate as a viscous oil.

Step 2: Thermal Cyclization

  • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a nitrogen inlet, add Dowtherm A (150 mL).

  • Heat the solvent to 250 °C with vigorous stirring.

  • Add the crude β-aminoacrylate intermediate from Step 1 dropwise to the hot Dowtherm A over 15-20 minutes. Caution: The addition may cause vigorous bubbling as the residual ethanol is removed.

  • Maintain the reaction temperature at 250-255 °C for 30 minutes. The product will begin to precipitate as a solid. [3]5. After 30 minutes, turn off the heat and allow the mixture to cool to below 100 °C.

  • Pour the cooled slurry into a beaker containing 200 mL of hexanes. This will further precipitate the product and help dissolve the Dowtherm A.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove all traces of the high-boiling solvent.

  • Dry the product in a vacuum oven to obtain the 5,7-dichloro-2-methyl-4-quinolone.

References

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2019). ResearchGate. Retrieved from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • Larock, R. C., & Nevárez, Z. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize your process effectively.

The synthesis of highly functionalized quinoline derivatives like this compound is a multi-step process fraught with potential challenges, particularly during scale-up where issues of thermal management, mass transfer, and impurity profiling become magnified.[1] This document provides a structured, question-and-answer-based approach to address the most common issues encountered in the field.

General Synthetic Workflow

The synthesis of this compound typically follows a pathway involving the construction of the quinoline core, followed by functionalization. A common approach is a variation of the Doebner-von Miller reaction or similar cyclization strategies.[2] The key transformations involve cyclization, chlorination, and amination, each presenting unique scale-up hurdles.

G cluster_0 Starting Materials cluster_1 Core Synthesis & Functionalization cluster_2 Final Product A 3,5-Dichloroaniline C Step 1: Cyclization (Doebner-von Miller Reaction) A->C B Crotonaldehyde or equivalent (e.g., paraldehyde) B->C D Intermediate: 5,7-Dichloro-2-methyl-4-quinolinol C->D Forms quinolinol intermediate E Step 2: Chlorination D->E Reagents: POCl3, PCl5 F Intermediate: 4,5,7-Trichloro-2-methylquinoline E->F Activates C4 position G Step 3: Amination (SNAr) F->G Reagent: NH3 source (e.g., NH4OH, NH3 gas) H This compound G->H Selective substitution at C4

Caption: Plausible synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up synthesis.

Category 1: Reaction Yield and Purity

Q1: My yield dropped from 85% at the 50g scale to 55% at the 2kg scale during the Doebner-von Miller cyclization step. What is the likely cause?

A: A significant drop in yield during the scale-up of a Doebner-von Miller reaction is a classic problem often rooted in poor thermal and mass transfer.[1] This reaction is notoriously exothermic and can be violent if not controlled.[2]

  • Causality Explained:

    • Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This means the reaction generates heat much faster than it can be dissipated through the reactor jacket.[1] Localized "hot spots" can form, leading to the thermal degradation of your starting materials and product, and promoting the formation of polymeric tar-like side products.

    • Mass Transfer: Inefficient mixing in a large reactor can lead to poor distribution of reactants. This can cause localized areas of high reactant concentration, which can also accelerate side reactions.

  • Troubleshooting Steps:

    • Improve Mixing: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure vigorous and homogenous mixing throughout the reactor.

    • Control Reagent Addition: Instead of adding the acid catalyst or aldehyde precursor all at once, use a controlled addition funnel or pump to add it portion-wise. This "semi-batch" approach allows you to manage the rate of heat generation.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true indicator of the reaction's progress and potential for runaway.

    • Re-evaluate Solvent Volume: While higher concentrations can seem more efficient, they can exacerbate heat and mass transfer issues. A slightly more dilute reaction may offer better control and, ultimately, a higher isolated yield.

Q2: During the final amination step, I'm observing a significant amount of a di-aminated byproduct. How can I improve the selectivity for mono-amination at the C4 position?

A: The goal is a selective Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The chlorine at C4 is significantly more activated towards nucleophilic attack than the one at C7 due to the electron-withdrawing effect of the quinoline nitrogen. However, under harsh conditions, substitution at C7 can occur.

  • Causality Explained:

    • Reaction Temperature: Excessive temperature can provide enough energy to overcome the activation barrier for the less favorable C7 substitution.

    • Stoichiometry of Amine: A large excess of the aminating agent can drive the reaction towards di-substitution, especially if the reaction time is prolonged.

    • Pressure: If using ammonia gas in a sealed reactor, excessive pressure can increase the concentration of the nucleophile beyond what is necessary, promoting side reactions.

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully screen the reaction temperature. Start at a lower temperature (e.g., 120-130°C) and slowly increase it, monitoring the reaction progress by HPLC to find the sweet spot where the rate of C4 amination is high and C7 amination is minimal.[3]

    • Control Stoichiometry: Reduce the excess of the ammonia source. Use a moderate excess (e.g., 2-3 equivalents) instead of a large one.

    • Reaction Time: Monitor the reaction closely. Once the starting material (4,5,7-trichloro-2-methylquinoline) is consumed, quench the reaction to prevent the formation of the di-substituted product.

G Start Low Yield or Impurity Issue Purity Check Purity of Starting Materials Start->Purity Crude Analyze Crude Product (HPLC, LCMS) Purity->Crude Purity OK FixPurity Source High-Purity Starting Materials Purity->FixPurity Impure Kinetics Is Reaction Going to Completion? Crude->Kinetics Workup Review Workup & Purification Crude->Workup Product Degrading during Isolation? SideRxn Identify Major Side Products Kinetics->SideRxn Yes Optimize Optimize Temp, Conc, Time Kinetics->Optimize No SideRxn->Optimize End Problem Resolved Optimize->End Workup->End FixPurity->Start

Caption: Troubleshooting decision tree for yield and purity issues.

Category 2: Work-up and Purification

Q3: My product is difficult to crystallize at a large scale, and I'm getting an oil instead of a solid. What can I do?

A: "Oiling out" during crystallization is a common scale-up problem. It often indicates that the purity of the crude material is lower than in lab-scale experiments or that the cooling rate is not optimized.

  • Causality Explained:

    • Impurities: Certain impurities can act as "eutectic breakers," depressing the melting point and inhibiting crystal lattice formation. The impurity profile can change on scale-up due to the issues mentioned in Q1.

    • Supersaturation & Cooling Rate: Crashing a product out of solution by cooling too quickly can lead to the formation of an amorphous oil rather than an ordered crystalline solid. The larger thermal mass of a big reactor makes controlled cooling more challenging.

  • Troubleshooting Steps:

    • Improve Crude Purity: Before crystallization, consider a simple work-up step to remove major impurities. This could be an aqueous wash to remove salts or a charcoal treatment to remove colored, tarry materials.

    • Controlled Cooling: Program the reactor's temperature controller to cool the solution slowly over several hours. A linear cooling ramp is often effective.

    • Seeding: Once the solution is saturated, add a small amount of pure, crystalline product ("seed crystals") to induce crystallization. This provides a template for crystal growth and can prevent oiling out.

    • Solvent System: Re-evaluate your crystallization solvent. You may need to use an anti-solvent system, where the product is soluble in one solvent and insoluble in another. The anti-solvent is added slowly to the solution of the crude product to induce crystallization.

Category 3: Safety Considerations

Q4: What are the primary safety hazards I need to consider when scaling up the synthesis of quinoline derivatives?

A: Safety is paramount. The hazards present at a small scale are amplified significantly during scale-up.

  • Key Hazards & Mitigation:

    • Exothermic Reactions: As discussed in Q1, the cyclization step can be highly exothermic.[2]

      • Mitigation: Use a jacketed reactor with a reliable cooling system, implement controlled reagent addition, and have an emergency quenching plan in place. Never leave a large-scale exothermic reaction unattended.

    • Corrosive Reagents: The chlorination step often uses phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which are highly corrosive and react violently with water.

      • Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Perform the reaction in a well-ventilated hood or walk-in fume hood. Ensure all glassware and reactors are scrupulously dry.[4]

    • Toxic Materials: Quinoline and its derivatives should be handled as toxic substances.[5][6] The starting material, 3,5-dichloroaniline, is also toxic.

      • Mitigation: Avoid inhalation and skin contact. Use engineering controls like fume hoods and closed systems wherever possible.[7]

Protocols & Data

Table 1: Comparison of Lab vs. Pilot Scale Parameters (Hypothetical Amination Step)
ParameterLab Scale (100g)Pilot Scale (5kg)Rationale for Change
Reactor 2L Round Bottom Flask50L Jacketed Glass ReactorRequired for volume and temperature control.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.[1]
Heating Heating MantleCirculating Thermal FluidProvides precise and uniform temperature control.
Ammonia Source 25% NH₄OH (aq)Anhydrous NH₃ gasMore concentrated, reduces solvent volume, but requires pressure vessel and careful handling.
Addition Time 30 minutes2-3 hoursControls exotherm and pressure buildup.
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractA proper phase split is more efficient at a larger scale.[1]
Purification Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities.[1]
Typical Yield 90%80-85%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1]
Protocol: Scale-Up Recrystallization of this compound

This protocol assumes you have ~1 kg of crude product with a purity of >90% as determined by HPLC.

  • Reactor Setup:

    • Ensure a 20L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, condenser, and temperature probe.

  • Dissolution:

    • Charge the reactor with the crude this compound (1.0 kg).

    • Add a suitable solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture, determined at lab scale) until the solid is just covered. Begin agitation.

    • Heat the mixture slowly using the jacket to the solvent's boiling point until all the solid dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid excessive solvent to ensure the solution is saturated.

  • Controlled Cooling (Crystallization):

    • Set the temperature controller to cool the solution from its boiling point to 10°C over a period of 4-6 hours (a cooling rate of approximately 15-20°C/hour).

    • Causality: Slow cooling allows for the formation of well-ordered, pure crystals and minimizes the risk of "oiling out."

  • Seeding (Optional but Recommended):

    • When the solution has cooled by about 10-15°C and appears slightly cloudy (the point of supersaturation), add ~5g of pure seed crystals.

  • Maturation:

    • Once the target temperature of 10°C is reached, hold the slurry at this temperature with slow agitation for at least 2 hours. This "maturation" or "digestion" period allows for smaller, less pure crystals to redissolve and recrystallize onto larger crystals, improving overall purity.

  • Isolation:

    • Filter the cold slurry through a suitable filter (e.g., a Nutsche filter-dryer).

    • Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved.

    • Self-Validation: The final product should be analyzed by HPLC for purity (>99.5%), and by techniques like DSC to confirm its melting point and crystalline nature.

References
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ScienceDirect. (2025). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-chloroquinolines.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • SpringerLink. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2,4-dimethyl-quinoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common issues, and effectively identify and mitigate byproduct formation. Our approach is grounded in established reaction mechanisms and field-proven insights to ensure scientific integrity and experimental success.

Postulated Synthetic Pathway

The synthesis of this compound is best approached through a two-stage process: first, the construction of the quinoline core, followed by the introduction of the 4-amino group. The most logical and efficient method for assembling the core is the Combes synthesis , which directly installs the required 2-methyl and 4-hydroxy functionalities. The subsequent amination proceeds via a standard nucleophilic aromatic substitution (SNAr).

Stage 1: Combes Synthesis of 5,7-dichloro-4-hydroxy-2-methylquinoline

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] For our target molecule, the logical starting materials are 3,5-dichloroaniline and acetylacetone (2,4-pentanedione).

Combes Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Dehydration & Aromatization 3,5-dichloroaniline 3,5-dichloroaniline enamine_intermediate Enamine Intermediate 3,5-dichloroaniline->enamine_intermediate + Acetylacetone - H₂O acetylacetone acetylacetone protonated_enamine Protonated Enamine enamine_intermediate->protonated_enamine H⁺ cyclized_intermediate Cyclized Intermediate protonated_enamine->cyclized_intermediate Annulation (Rate-Determining) dehydrated_intermediate Dehydrated Intermediate cyclized_intermediate->dehydrated_intermediate - H₂O product_1 5,7-dichloro-4-hydroxy-2-methylquinoline dehydrated_intermediate->product_1 Tautomerization

Caption: Workflow of the Combes Synthesis.

Frequently Asked Questions & Troubleshooting (Stage 1)

Q1: My reaction has produced a significant amount of a dark, tar-like substance, and the yield of the desired product is low. What is the cause?

A1: Tar formation is a known issue in acid-catalyzed cyclizations, especially under harsh conditions.[2]

  • Causality: The strong acid catalyst (e.g., concentrated sulfuric acid) and high temperatures can promote polymerization and degradation of the starting materials and intermediates.

  • Troubleshooting & Solutions:

    • Catalyst Choice: Consider using a milder acid catalyst such as polyphosphoric acid (PPA) which can also act as a solvent, or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) catalyst.[1]

    • Temperature Control: Carefully control the reaction temperature. While heat is required for the cyclization, excessive temperatures can accelerate side reactions.

    • Gradual Addition: Add the acid catalyst slowly to a cooled mixture of the aniline and diketone to manage the initial exotherm.

Q2: I've isolated a byproduct with a different substitution pattern on the quinoline ring. How is this possible with a symmetrically substituted aniline?

A2: While 3,5-dichloroaniline is symmetrical, impurities in the starting material or unexpected rearrangements can lead to isomeric byproducts. A more likely scenario, however, is the presence of an isomeric impurity in the starting 3,5-dichloroaniline, such as 3,4-dichloroaniline.

  • Causality: If 3,4-dichloroaniline is present, the Combes synthesis can lead to the formation of two regioisomers: 6,7-dichloro-4-hydroxy-2-methylquinoline and 5,6-dichloro-4-hydroxy-2-methylquinoline.

  • Troubleshooting & Solutions:

    • Starting Material Purity: Ensure the purity of the 3,5-dichloroaniline using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) before starting the synthesis.

    • Purification: If isomeric byproducts are formed, they can often be separated by column chromatography or fractional crystallization.

Q3: My reaction seems to have stalled after the formation of the enamine intermediate. What could be preventing the cyclization?

A3: The cyclization step is the rate-determining step and is an electrophilic aromatic substitution on the aniline ring.[1]

  • Causality:

    • Insufficient Acidity/Temperature: The reaction may not have enough energy to overcome the activation barrier for the annulation.

    • Electron-Withdrawing Groups: The two chlorine atoms on the aniline ring are strongly deactivating, making the ring less nucleophilic and slowing down the cyclization.

  • Troubleshooting & Solutions:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of the desired product and any increase in byproducts.

    • Stronger Acid Catalyst: If using a milder catalyst, a switch to concentrated sulfuric acid may be necessary, but with careful temperature control to avoid tarring.

ParameterIssueRecommended Action
Catalyst Tar formationUse PPA or PPE instead of H₂SO₄.
Temperature Low yield, tarringOptimize temperature; avoid excessive heat.
Reactant Purity Isomeric byproductsVerify purity of 3,5-dichloroaniline.
Reaction Rate Stalled reactionIncrease temperature or use a stronger acid.

Stage 2: Chlorination and Amination

This stage involves two key transformations: the conversion of the 4-hydroxy group to a 4-chloro group, followed by the nucleophilic substitution with an amino source.

Amination_Stage cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) product_1 5,7-dichloro-4-hydroxy-2-methylquinoline chloro_intermediate 4,5,7-trichloro-2-methylquinoline product_1->chloro_intermediate + POCl₃ final_product This compound chloro_intermediate->final_product + Amino Source - HCl amino_source Ammonia Source (e.g., NH₄OH, NH₃ gas)

Caption: Chlorination and Amination Workflow.

Frequently Asked Questions & Troubleshooting (Stage 2)

Q1: During the amination step, I'm observing a significant amount of my starting material, 5,7-dichloro-4-hydroxy-2-methylquinoline. What is happening?

A1: This indicates that the preceding chlorination step was incomplete, or the amination conditions are causing hydrolysis of the 4-chloro intermediate back to the 4-hydroxy starting material.

  • Causality:

    • Incomplete Chlorination: The reaction with the chlorinating agent (e.g., POCl₃) may not have gone to completion.

    • Hydrolysis: The 4-chloro position is highly activated towards nucleophilic substitution and can react with any water present in the amination reaction mixture to revert to the 4-hydroxy compound.[3]

  • Troubleshooting & Solutions:

    • Isolate and Purify the Chloro Intermediate: It is best practice to isolate and purify the 4,5,7-trichloro-2-methylquinoline after the chlorination step to ensure all the hydroxy starting material is consumed.

    • Anhydrous Conditions: Ensure the amination reaction is run under strictly anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My final product is contaminated with a byproduct where one of the chlorine atoms on the benzene ring has been substituted by an amino group. How can I prevent this?

A2: This is a result of over-amination, where the nucleophile attacks the less reactive chloro positions at C5 or C7.

  • Causality: While the 4-position is significantly more activated, harsh reaction conditions can provide enough energy to substitute the halogens on the benzene ring.

  • Troubleshooting & Solutions:

    • Temperature Control: Avoid excessive temperatures during the amination step. The reaction should be heated just enough to achieve a reasonable rate of substitution at the 4-position.

    • Reaction Time: Monitor the reaction by TLC or HPLC and stop it as soon as the 4,5,7-trichloro-2-methylquinoline has been consumed.

    • Nucleophile Concentration: While an excess of the amine is often used, a very large excess combined with high temperatures can promote side reactions.

Q3: I am seeing a small amount of a di-aminated product. How is this possible when I am using a simple ammonia source?

A3: This is unlikely with a simple ammonia source but can occur if your ammonia source contains impurities or if a diamine was used inadvertently. A more plausible scenario is the formation of a bis-quinoline ether byproduct.

  • Causality: If the reaction conditions are not sufficiently basic to deprotonate the intermediate after the initial amine attack, the resulting positively charged intermediate can be attacked by another nucleophile. More likely, under certain conditions, a molecule of the 4-hydroxy starting material (if present) could act as a nucleophile, attacking the 4-chloro position of another molecule to form an ether-linked dimer.

  • Troubleshooting & Solutions:

    • Ensure Basicity: If using an ammonium salt, ensure a suitable base is present to neutralize the generated HCl and deprotonate the intermediate.

    • Complete Chlorination: As mentioned in Q1, ensuring the complete conversion of the 4-hydroxy to the 4-chloro intermediate is crucial.

ParameterIssueRecommended Action
Water Content Hydrolysis of 4-chloro intermediateUse anhydrous conditions for amination.
Temperature Over-amination at C5/C7Maintain the lowest effective temperature.
Reaction Time Formation of side productsMonitor reaction progress and stop at completion.
Purity of Intermediate Presence of 4-hydroxy starting material in aminationIsolate and purify the 4-chloro intermediate.

Experimental Protocols

Protocol 1: Combes Synthesis of 5,7-dichloro-4-hydroxy-2-methylquinoline
  • In a round-bottom flask, combine 3,5-dichloroaniline (1 eq.) and acetylacetone (1.1 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add polyphosphoric acid (PPA) with stirring.

  • Heat the reaction mixture to 130-140°C and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., 10% NaOH solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Chlorination of 5,7-dichloro-4-hydroxy-2-methylquinoline
  • In a flask equipped with a reflux condenser, suspend 5,7-dichloro-4-hydroxy-2-methylquinoline (1 eq.) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5,7-trichloro-2-methylquinoline.

Protocol 3: Amination of 4,5,7-trichloro-2-methylquinoline
  • Dissolve 4,5,7-trichloro-2-methylquinoline (1 eq.) in a suitable solvent (e.g., ethanol or DMSO) in a sealed reaction vessel.

  • Add an excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol or bubble ammonia gas through the solution).

  • Heat the mixture to 100-120°C for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Amination of 4,7-Dichloroquinoline. BenchChem.
  • RSC Publishing. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Royal Society of Chemistry.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
  • RSC Publishing. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Royal Society of Chemistry.
  • FUW Trends in Science & Technology Journal. (2020). Amination of Dichloro-6,7-Quinolinequinone with Electron Rich and Electron Deficient Anilines.
  • MDPI. (2021). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PMC. (2010).
  • BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • BenchChem. (2025).
  • ResearchGate. (2018). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • Biotage. (2012). AN56 Gould Jacobs Quinoline forming reaction.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
  • BOC Sciences. (n.d.). CAS 917562-03-9 this compound.
  • PMC. (2024).
  • NIH. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • ResearchGate. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines.
  • PubChem. (n.d.). 3,5-Dichloroaniline.
  • PubChem. (n.d.). 7-Chloro-2-methylquinoline.
  • Journal of the American Chemical Society. (2024).
  • PubMed. (2019).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Amino-5,7-dichloro-2-methylquinoline. This guide provides in-depth troubleshooting strategies and detailed protocols to address the significant challenge of this compound's poor aqueous solubility. Our goal is to empower you to generate reliable and reproducible data by ensuring your compound remains in solution throughout your experimental workflow.

Section 1: Understanding the Compound - A Physicochemical Profile

The solubility challenges of this compound stem directly from its molecular structure. It combines a large, hydrophobic quinoline core, further made nonpolar by two chlorine atoms, with a basic amino group. Understanding these features is the first step in devising a successful solubilization strategy.

The presence of the basic amino group and the quinoline ring nitrogen means the molecule's overall charge, and therefore its aqueous solubility, is highly dependent on pH.[1] In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble cationic salt. This property is the primary lever we will use to enhance its solubility.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₈Cl₂N₂-
Molecular Weight 227.09 g/mol [2][3]-
Melting Point 185 – 186 °C[2]High melting point suggests a stable crystal lattice, which can contribute to poor solubility.
Structure Dichloro-substituted aminoquinolineThe aromatic rings and chlorine atoms create a large, nonpolar surface area, leading to hydrophobicity.
Predicted Basicity (pKa) Estimated pKa ~6-8The amino group is basic. At pH values below the pKa, the compound will be protonated and more soluble. The exact pKa is not published, but is informed by related structures like 4-aminoquinoline.[4][5]

Section 2: Frequently Asked Questions (FAQs) - Your First Line of Support

This section addresses the most common issues encountered when working with this compound.

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and what should I do first?

A: This is a classic sign of a compound "crashing out" of solution. While your compound is soluble in the neat organic solvent (DMSO), adding this stock to an aqueous environment causes a rapid shift in solvent polarity that the compound cannot tolerate, leading to precipitation.[6] Many compounds exhibit this behavior, especially when the final concentration of DMSO in the assay is low (e.g., <1%).[7][8]

Your First Step: Before attempting more complex formulations, ensure the final concentration of DMSO in your assay is as high as your system can tolerate without causing artifacts (typically 0.1% to 1% for cell-based assays).[7] If precipitation still occurs, it confirms that simple DMSO dilution is insufficient. You must then move to a more robust solubilization strategy as outlined below.

Q2: How can I use the compound's chemistry to improve its solubility in a simple way?

A: The most direct method is pH adjustment .[9] Since this compound is a weak base, you can significantly increase its aqueous solubility by preparing it in an acidified solution.[10] Lowering the pH below the molecule's pKa will protonate the basic nitrogen centers, forming a hydrochloride salt in situ, which is vastly more soluble in water.

  • Practical Tip: Try preparing a 10 mM stock solution in 10-50 mM HCl instead of pure water or buffer. Then, dilute this acidic stock into your final assay medium. Be mindful of the final pH of your assay; this method is best when the final dilution is large enough that the small amount of acid added does not significantly alter the pH of the bulk assay medium.

Q3: pH adjustment is not working or is incompatible with my assay's pH requirements. What are my other options?

A: When pH modification is not a viable option, you should explore excipients that modify the solvent environment to make it more favorable for your hydrophobic compound. The main categories are co-solvents, surfactants, and cyclodextrins.[8][11]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution, making it more hospitable to hydrophobic compounds.[12][13]

  • Surfactants: These amphiphilic molecules form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of the micelle can encapsulate your compound, effectively shielding it from the aqueous environment.[14][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule sits inside the cyclodextrin cavity, while the hydrophilic exterior allows the entire complex to dissolve in water.[16][17][18]

Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?

A: The choice depends heavily on your assay type and the required concentration of your compound.

StrategyCommon AgentsBest For...Key Considerations
Co-Solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Biochemical assays, non-cell-based systems.Can be toxic to cells at higher concentrations. May affect enzyme activity. Always determine the maximum tolerable concentration for your specific assay.
Surfactants Tween® 20, Triton™ X-100 (non-ionic)General use, but require careful validation.Can disrupt cell membranes and denature proteins. Always work above the CMC. Potential for assay interference is high.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[19]Cell-based assays, in vivo studies.Generally have the lowest toxicity and lowest potential for assay interference. Can be more expensive.[16]

Q5: How can I be certain that my solubilization method isn't interfering with my experimental results?

A: This is the most critical question in assay development with poorly soluble compounds. The answer is unequivocal: you must run rigorous vehicle controls. [8]

A vehicle control is an identical sample to your experimental one, but it contains everything except your active compound. For every solubilization strategy you test, you must run a parallel control containing the same concentration of DMSO, acid, co-solvent, surfactant, or cyclodextrin in the final assay volume. Any effect observed in this vehicle control must be considered an artifact and subtracted from your experimental results.

Section 3: Troubleshooting Workflow & Experimental Protocols

We recommend a systematic, tiered approach to solving solubility issues. Start with the simplest and least invasive methods first.

Systematic Solubilization Workflow

G start Start: Compound precipitates in aqueous assay buffer check_dmso Step 1: Validate DMSO Tolerance Is final [DMSO] at max tolerable limit (e.g., 0.5-1%)? start->check_dmso ph_adjust Step 2: pH Adjustment Is the assay compatible with a slightly acidic stock solution? check_dmso->ph_adjust Yes fail Re-evaluate required concentration or consider compound analog check_dmso->fail No, increasing DMSO is not an option co_solvent Step 3: Co-solvent Screening Is the assay non-cellular or tolerant to co-solvents? ph_adjust->co_solvent No success Success: Compound is soluble Proceed with experiment using rigorous vehicle controls ph_adjust->success Yes, try Protocol 1 cyclodextrin Step 4: Cyclodextrin Complexation (Recommended for cell-based assays) co_solvent->cyclodextrin No co_solvent->success Yes, try Protocol 2 surfactant Step 5: Surfactant Solubilization (Use with caution) cyclodextrin->surfactant Still issues cyclodextrin->success Yes, try Protocol 3 surfactant->success Yes surfactant->fail Still issues

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol aims to create a 10 mM stock solution of this compound by forming its hydrochloride salt.

  • Calculate Mass: Weigh out 2.27 mg of this compound (MW = 227.09 g/mol ) for 1 mL of stock solution.

  • Prepare Acidic Solvent: Prepare a 50 mM solution of Hydrochloric Acid (HCl) in molecular biology grade water.

  • Dissolution: Add 1 mL of the 50 mM HCl solution to the vial containing the compound.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the acidic stock at -20°C. This stock is now ready for serial dilution into your assay buffer.

  • Validation: Always perform a final check by diluting the stock to the highest working concentration in your assay buffer. Observe for any signs of precipitation over the time course of your experiment.

Protocol 2: Screening for Co-solvent Compatibility

This protocol helps determine the maximum tolerable concentration of a co-solvent (e.g., PEG 400) in your assay.

  • Prepare Co-solvent Solutions: Create a range of your final assay buffer containing different percentages of PEG 400 (e.g., 0%, 1%, 2%, 5%, 10%).

  • Run Vehicle Control: In your assay system (e.g., cells in a microplate), add each of the co-solvent buffer solutions (without the compound) and incubate for the duration of your experiment.

  • Measure Assay Output: Read the output of your assay (e.g., cell viability, enzyme activity).

  • Determine Tolerance: The highest concentration of PEG 400 that does not produce a significant change in your assay's baseline signal compared to the 0% control is your maximum tolerable concentration.

  • Test Compound Solubility: Prepare a concentrated stock of your compound in 100% PEG 400. Dilute this stock into the assay buffer to achieve your desired final compound concentration, ensuring the final PEG 400 concentration does not exceed the tolerable limit determined in step 4.

Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement

This protocol describes how to prepare a stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer (dissolve 400 mg of HP-β-CD in 1 mL of buffer). This may require gentle warming and stirring.

  • Compound Addition: Add your pre-weighed this compound directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 10 mM).

  • Complexation: Vortex the mixture vigorously. Incubate the solution at room temperature for at least 1-2 hours (or overnight) on a rotating mixer to allow for the formation of the inclusion complex.[20]

  • Sterilization: If for cell culture, sterile-filter the final complex solution through a 0.22 µm filter.

  • Validation: As always, run a vehicle control with just the 40% HP-β-CD solution diluted to the same final concentration in your assay.

Mechanisms of Solubilization

G cluster_0 pH Adjustment cluster_1 Co-Solvency cluster_2 Complexation a1 Insoluble Compound (R-NH₂) a2 Protonated Soluble Salt (R-NH₃⁺) a1->a2 + H⁺ (Acidic Buffer) b1 Compound in Aqueous Buffer b2 Compound in Water/Co-solvent Mix b1->b2 + PEG 400 (Reduces Polarity) c1 Insoluble Compound c2 Soluble Inclusion Complex (Cyclodextrin) c1->c2 + HP-β-CD c3 Solubilized in Micelle (Surfactant) c1->c3 + Tween 20

Sources

preventing degradation of 4-Amino-5,7-dichloro-2-methylquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5,7-dichloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. As a specialized quinoline derivative, its stability is paramount for the reliability and reproducibility of experimental outcomes. This document offers troubleshooting advice, frequently asked questions, and preventative protocols based on established principles of organic chemistry and experience with analogous compounds.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a complex organic molecule featuring a quinoline core, an aromatic amine group, and two chlorine substituents. Each of these components contributes to its reactivity and potential degradation pathways. The primary routes of degradation for similar molecules involve oxidation of the amino group and the electron-rich quinoline ring, as well as potential dehalogenation under certain conditions. Aromatic amines, in particular, are susceptible to oxidation, which can be catalyzed by light, air (oxygen), and trace metal impurities. This often leads to the formation of colored impurities, indicating a loss of compound integrity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a practical question-and-answer format.

Q1: I've noticed my solid sample of this compound has changed color from off-white to a brownish or purplish hue. What is happening?

A: Discoloration is a primary indicator of degradation, most commonly due to the oxidation of the aromatic amino group. Aromatic amines are notoriously sensitive to air and light.[1][2] The colored products are often the result of the formation of highly conjugated polymeric species.

  • Immediate Action: Segregate the discolored batch to prevent it from being used in critical experiments. Assess the extent of degradation using an appropriate analytical method (see QC Protocol section).

  • Root Cause Analysis:

    • Atmosphere Exposure: Was the container properly sealed? Was it opened frequently in the open air?

    • Light Exposure: Was the sample stored in a clear or amber vial? Was it exposed to direct sunlight or strong laboratory lighting?

    • Temperature Fluctuation: Was the sample stored at a consistent, cool temperature?

Q2: My compound shows new, unexpected spots on a Thin Layer Chromatography (TLC) plate after a few weeks of storage. Is this related to degradation?

A: Yes, the appearance of new spots on a TLC plate, especially those with different retention factors (Rf values), strongly suggests the formation of impurities. These are likely degradation products with altered polarity. For instance, oxidation can introduce polar hydroxyl groups, leading to lower Rf values in normal-phase chromatography.

  • Troubleshooting Steps:

    • Confirm the identity of the new spots by comparing with a fresh, high-purity standard if available.

    • Review your storage conditions against the recommended guidelines in Table 1.

    • Consider if the solvent used for TLC analysis could be reacting with the sample, although this is less likely if standard, inert solvents are used.

Q3: I've dissolved the compound in a solvent for my experiments, but the solution turns yellow overnight. Why is this happening and can I still use it?

A: Solution-state degradation is often faster than in the solid state. The solvent can facilitate reactions with dissolved oxygen or trace impurities. The yellowing is indicative of oxidation or other degradation pathways.

  • Causality: Many organic solvents, unless specifically purified and deoxygenated, contain dissolved oxygen which can readily oxidize sensitive compounds like aromatic amines.[1] Some solvents may also contain peroxides (especially older ethers like THF or diethyl ether) which are potent oxidizing agents.

  • Recommendation: It is strongly advised not to use discolored solutions for quantitative experiments, as the exact concentration of the active compound is unknown. Prepare fresh solutions immediately before use. If a solution must be stored, even for a short period, it should be done under an inert atmosphere (e.g., nitrogen or argon) in an amber vial at low temperature.

Q4: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored under conditions that minimize its exposure to oxygen, light, and moisture.[3][4] The general guidelines for storing amines and chlorinated compounds provide a strong basis for specific recommendations.[1][5]

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions and minimizes the potential for degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[6] Aromatic amines are particularly susceptible to air oxidation.[1]
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.[4]
Moisture Tightly sealed container, stored in a desiccatorThe compound is likely hygroscopic, and moisture can facilitate hydrolytic degradation pathways.[3][4]
Container Material Borosilicate glass or inert plastic (e.g., PTFE-lined cap)Ensures no leaching of or reaction with the container material.

Experimental Protocols

Protocol 1: Simple Quality Control (QC) Check by HPLC

This protocol allows for a quick assessment of the purity of your this compound sample.

Objective: To determine the purity of the compound and detect the presence of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Sample of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a reference standard (if available) or a sample from a newly opened batch to establish a retention time and peak area for the pure compound.

    • Inject the sample .

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak's area percentage indicates degradation.

Decision-Making Workflow for Storage and Handling

The following diagram outlines a logical workflow to ensure the stability of this compound.

G cluster_receiving Receiving Compound cluster_initial_qc Initial Quality Control cluster_storage Storage cluster_usage Experimental Use cluster_monitoring Ongoing Monitoring receive Receive new batch of This compound initial_qc Perform initial QC check (e.g., HPLC, TLC) receive->initial_qc storage_conditions Store under recommended conditions: -20°C, Inert Atmosphere, Dark, Dry initial_qc->storage_conditions Purity meets spec periodic_qc Periodic QC check on long-term stored solids storage_conditions->periodic_qc observe_color Observe for color change before each use storage_conditions->observe_color prep_solution Prepare fresh solution immediately before use short_term_store Store solution short-term? (If unavoidable) prep_solution->short_term_store short_term_store->receive No, prepare new solution for next experiment inert_atm Store under inert gas, -20°C, in amber vial short_term_store->inert_atm Yes inert_atm->receive Use within a few hours periodic_qc->storage_conditions color_change Color change observed? observe_color->color_change color_change->prep_solution No discard Discard and use new batch color_change->discard Yes

Caption: Decision workflow for handling and storing this compound.

References

  • Pharmaffiliates. This compound. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubMed. Effect of various storage conditions on the stability of quinolones in raw milk. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Swim England. Guidance on chemical storage and handling. [Link]

  • International Journal of Molecular Sciences. Rapid and green analytical method for the determination of quinoline alkaloids.... [Link]

  • IOP Conference Series: Earth and Environmental Science. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline.... [Link]

  • Eawag. 3-Methylquinoline Degradation Pathway. [Link]

  • PubMed. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. [Link]

  • Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Biological Activity of 4-Amino-5,7-dichloro-2-methylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents one of the most vital "privileged scaffolds" in medicinal chemistry.[1] This core structure is not merely a synthetic curiosity; it is a recurring motif in nature (e.g., Cinchona alkaloids) and the backbone of numerous therapeutic agents with a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility of the quinoline scaffold lies in its amenability to chemical modification. The nature, position, and stereochemistry of substituents on the quinoline ring can dramatically alter its biological targets and therapeutic efficacy, making it a fertile ground for drug discovery.[4]

This guide provides an in-depth comparative analysis of quinoline derivatives, using 4-Amino-5,7-dichloro-2-methylquinoline as a central case study. While specific biological data for this exact molecule is limited in published literature, its structure provides an excellent platform to dissect the critical role of individual substituents. We will explore how the strategic placement of an amino group at C-4, chlorine atoms at C-5 and C-7, and a methyl group at C-2 collectively influence its potential activity. This analysis will be contextualized by comparing it with a range of other quinoline derivatives for which extensive experimental data on anticancer, antimalarial, and anti-inflammatory activities are available. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable class of compounds.

Deconstructing the Pharmacophore: An Analysis of this compound

The therapeutic potential of any quinoline derivative is dictated by the interplay of its substituents. By examining the structure of this compound, we can hypothesize its activity based on well-established SAR principles.

  • The 4-Amino Group: An Essential Anchor for Activity The 4-aminoquinoline moiety is indispensable for the antimalarial activity of molecules like chloroquine.[5] This functional group is a cornerstone of the molecule's mechanism of action, which involves accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme into hemozoin.[6] The presence of the amino side chain at the C-4 position has also been shown to be crucial for the antiproliferative activity of certain anticancer quinoline derivatives.[7]

  • The 7-Chloro Substituent: A Critical Feature for Potency Structure-activity relationship studies on 4-aminoquinoline antimalarials have consistently demonstrated that a 7-chloro group is obligatory for optimal activity.[8] This electron-withdrawing group is a common structural feature in potent drugs like chloroquine and amodiaquine.[6][9] Replacing the 7-chloro group with either electron-donating groups (e.g., -OCH₃) or more strongly electron-withdrawing groups (e.g., -NO₂) has been shown to be detrimental to antimalarial activity, suggesting the 7-chloro substituent provides an optimal electronic and steric profile for target engagement.[5][8]

  • The 5,7-Dichloro Pattern: Modulating Lipophilicity and Electronics While the 7-chloro position is well-studied, the addition of a second chlorine at the C-5 position further modulates the molecule's physicochemical properties. Dihalogenation generally increases the lipophilicity of the compound, which can enhance its ability to cross cellular membranes. This increased lipophilicity, however, must be balanced to maintain adequate solubility and avoid off-target toxicity. The combined electron-withdrawing effects of two chlorine atoms also significantly alter the electron density of the quinoline ring system, which can influence its binding affinity to biological targets.

  • The 2-Methyl Group: A Modulator of Selectivity and Metabolism Substitution at the C-2 position of the quinoline ring can influence the molecule's activity profile. Studies on 2-arylquinolines and 2-methyl-tetrahydroquinolines have shown that this position is tolerant to substitution, leading to compounds with compelling selective anticancer properties.[10] While extensive SAR data for the 2-methyl group specifically is less common, small alkyl groups at this position can impact the molecule's conformation, metabolic stability, and selectivity for specific enzyme or receptor isoforms. In the related class of quinoline N-oxides, C-2 methylation can be tolerated or even beneficial depending on the overall molecular structure.[11]

Synthetic Strategy: Accessing the 4-Aminoquinoline Core

The synthesis of 4-aminoquinoline derivatives is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4,7-dichloroquinoline precursor with a suitable amine. The general workflow for synthesizing a compound like this compound would start from a corresponding 4,5,7-trichloro-2-methylquinoline, where the chlorine at the C-4 position is selectively displaced by an amino group.

cluster_0 Synthesis Workflow start Precursor: 2-Methyl-5,7-dichloroquinolin-4-ol step1 Chlorination (e.g., POCl₃) start->step1 intermediate Intermediate: 4,5,7-Trichloro-2-methylquinoline step1->intermediate step2 Nucleophilic Aromatic Substitution (SₙAr with NH₃ or amine source) intermediate->step2 product Product: this compound step2->product

General synthetic workflow for 4-amino-dichloro-quinolines.

Comparative Analysis I: Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[12] The specific substitutions on the quinoline scaffold are critical in defining both the potency and the mechanism of action.

A study of new quinoline derivatives found that a large, bulky alkoxy substituent at position-7 and an amino side chain at position-4 were beneficial for antiproliferative activity.[7] The representative compound 10g from this series, 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine, was found to be the most potent agent against human tumor cell lines, with IC₅₀ values below 1.0 µM.[7] Further investigation revealed that it triggers p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[7] In contrast, another study found that 2-arylquinoline derivatives displayed a better activity profile against evaluated cell lines than 2-acetamido-2-methyl-tetrahydroquinolines.[10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ or GI₅₀ in µM) of various quinoline derivatives against different human cancer cell lines, demonstrating the impact of structural modifications.

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)PC-3 (Prostate)Caco-2 (Colorectal)Reference DrugIC₅₀ (µM)
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) < 1.0< 1.0< 1.0< 1.0Doxorubicin0.05
2-(phenyl-3′,4′-dioxomethylen)-6-methoxyquinoline (13) 95.128.3048.73-Doxorubicin0.81
4-acetamido-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (18) >10013.15>100-Doxorubicin0.81
5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) 0.4--0.8--
12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) 0.8--1.0--

Data synthesized from multiple sources.[3][7][10]

Mechanism of Action: p53-Dependent Apoptosis

A key mechanism for many anticancer quinolines is the induction of programmed cell death, or apoptosis. The tumor suppressor protein p53 plays a central role in this process. Upon activation by cellular stress (such as that induced by a chemotherapeutic agent), p53 transcriptionally activates pro-apoptotic genes like Bax. The Bax protein then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

cluster_pathway p53-Dependent Apoptosis Pathway drug Anticancer Quinoline (e.g., Compound 10g) stress Cellular Stress / DNA Damage drug->stress p53 p53 Activation (Transcription Factor) stress->p53 bax ↑ Bax Gene Transcription p53->bax bax_prot Bax Protein bax->bax_prot mito Mitochondrial Outer Membrane Permeabilization bax_prot->mito cytc Cytochrome c Release mito->cytc caspase Caspase Cascade Activation cytc->caspase apoptosis Apoptosis caspase->apoptosis cluster_workflow MTT Assay Workflow seed 1. Seed Cells (1x10⁴ cells/well, 24h) treat 2. Add Quinoline Derivatives (Serial Dilutions) seed->treat incubate 3. Incubate (48-72h, 37°C) treat->incubate mtt 4. Add MTT Reagent (1.5-4h, 37°C) incubate->mtt solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Calculate IC₅₀ Value read->analyze

Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This is a standard method for assessing the efficacy of compounds against P. falciparum in vitro by measuring the inhibition of parasite growth. [13] Principle: Malaria parasites are unable to synthesize purines de novo and rely on salvaging them from the host erythrocyte. Radiolabeled hypoxanthine ([³H]-hypoxanthine) is readily taken up by viable parasites and incorporated into their nucleic acids. A reduction in its incorporation indicates parasite growth inhibition. Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 3-5% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax. [13][14]Culture at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂). [13]2. Assay Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection and Treatment: Add parasitized erythrocytes (initial parasitemia of ~0.5-1%, predominantly ring stages) to each well.

  • Radiolabeling: Add [³H]-hypoxanthine to each well.

  • Incubation: Incubate the plates for 24 to 48 hours in the low oxygen environment at 37°C. 6. Harvesting: Harvest the cells onto a glass-fiber filter using a cell harvester. Lyse the erythrocytes with water to remove unincorporated label.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the activity of compounds against acute inflammation. [15] Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling), which can be quantified. [16]Anti-inflammatory drugs reduce this swelling.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or BALB/c mice to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

  • Compound Administration: Administer the test quinoline derivative orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin. [17]4. Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw. [17][16]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [17]6. Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100.

Conclusion: Rational Design for Future Therapeutics

The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Our analysis, using this compound as a model for deconstruction, reinforces several key principles of medicinal chemistry. The 4-amino group and the 7-chloro substituent are consistently shown to be critical pharmacophoric elements for both antimalarial and certain anticancer activities. Further substitutions at positions like C-2 and C-5 serve to fine-tune the compound's physicochemical properties and biological selectivity.

The comparative data clearly demonstrates that subtle structural modifications can lead to dramatic shifts in potency and even the mechanism of action. Derivatives like 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine show exceptional, sub-micromolar anticancer activity, while the simple 4,7-dichloroquinoline core exhibits nanomolar potency against both drug-sensitive and resistant malaria parasites. [7][18]This highlights a crucial insight for drug development professionals: there is no single "best" quinoline derivative, but rather a spectrum of compounds whose activities are tailored by their unique substitution patterns. The structure-activity relationships discussed herein provide a rational framework for designing the next generation of quinoline-based therapeutics with enhanced potency, improved safety profiles, and the ability to overcome clinical resistance.

References

  • Yuan, J., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases. Available at: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Medicinal Chemistry eLearning (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Lindholm, J., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Govindarajan, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. Available at: [Link]

  • Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Fehrenbacher, J.C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Xu, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Available at: [Link]

  • Fidock, D.A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. Nature. Available at: [Link]

  • ResearchGate (2014). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

  • Agarwal, A., et al. (2011). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Aembie (2023). MTT Assay protocol. Protocols.io. Available at: [Link]

  • Meléndez, C.M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity... RSC Medicinal Chemistry. Available at: [Link]

  • Sović, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth... Molecules. Available at: [Link]

  • Al-Harthi, S.E., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen. Available at: [Link]

  • Webster, H.K. & Whaun, J.M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline... Biomolecules. Available at: [Link]

  • National Center for Biotechnology Information (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

  • ResearchGate (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available at: [Link]

  • Basco, L.K., et al. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. Available at: [Link]

  • Kubica, K.P., et al. (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Springer Nature (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • de Oliveira, J.F., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. Available at: [Link]

  • Creative Animodel (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Chetia, D. (2021). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. Available at: [Link]

  • Romero, A.H. & Serrano-Ardila, A. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Maltais, R., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Widianti, T., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice... World's Veterinary Journal. Available at: [Link]

  • Tobe, B.T.D., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. Available at: [Link]

Sources

A Comparative Analysis of 4-Amino-5,7-dichloro-2-methylquinoline and Chloroquine: From Antimalarial Action to Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of quinoline-based therapeutics, chloroquine has long stood as a cornerstone, initially for its profound antimalarial efficacy and more recently for its intriguing potential in oncology.[1][2][3] This guide presents a comprehensive comparative study of chloroquine and a structurally related yet distinct compound, 4-Amino-5,7-dichloro-2-methylquinoline. We will delve into their chemical properties, known and potential biological activities, and provide detailed experimental protocols for their comparative evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic promise of these 4-aminoquinoline scaffolds.

Structural and Physicochemical Distinctions: A Tale of Two Quinolines

At their core, both molecules share the 4-aminoquinoline pharmacophore, crucial for their biological activity.[4][5] However, key structural modifications distinguish this compound from the archetypal chloroquine, influencing their physicochemical properties and, consequently, their biological interactions.

Chloroquine , chemically (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, features a 7-chloroquinoline core attached to a flexible diethylaminopentane side chain.[6][7] This side chain is critical for its accumulation in the acidic food vacuole of the malaria parasite.[2][6]

This compound , in contrast, presents a more rigid structure. The key differences are the presence of a second chlorine atom at the 5-position and a methyl group at the 2-position of the quinoline ring, with a primary amino group directly attached at the 4-position.

PropertyChloroquineThis compoundReferences
Chemical Formula C₁₈H₂₆ClN₃C₁₀H₈Cl₂N₂[7],[8]
Molecular Weight 319.87 g/mol 227.09 g/mol [9]
Melting Point Varies with salt form (e.g., ~215-218 °C for diphosphate)185 – 186 °C[8]
Key Structural Features 7-chloroquinoline, flexible diaminoalkyl side chain5,7-dichloroquinoline, 2-methyl group, 4-amino group[6],[8]

The increased halogenation and the methyl group in this compound are expected to alter its lipophilicity, basicity, and steric profile, which in turn could significantly impact its pharmacokinetic and pharmacodynamic properties.

Synthesis Strategies: Building the Quinoline Core

The synthesis of these 4-aminoquinoline derivatives generally involves the reaction of a substituted 4-chloroquinoline with an appropriate amine.

Synthesis of Chloroquine

The classical synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.[2][6] This reaction is typically carried out at elevated temperatures.[6]

Proposed Synthesis of this compound

A plausible synthetic route for this compound would likely start from a correspondingly substituted 4-chloroquinoline, specifically 4,5,7-trichloro-2-methylquinoline. This intermediate could then be reacted with ammonia or a protected amine equivalent, followed by deprotection, to yield the final product. The synthesis of related 4-aminoquinoline derivatives has been described where 4-chloro-7-substituted-quinolines are reacted with mono/dialkyl amines.[10]

Comparative Biological Activity: Malaria and Beyond

While chloroquine's mechanisms of action are well-studied, those of this compound are less characterized but can be inferred from its structural class and available data on similar compounds.

Antimalarial Activity

Chloroquine's Mechanism of Action: Chloroquine's antimalarial effect stems from its ability to concentrate in the acidic food vacuole of the Plasmodium parasite.[2][7] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin.[11][12] Chloroquine, being a weak base, becomes protonated in the acidic environment and trapped. It then caps the growing hemozoin polymer, preventing further detoxification of heme.[11][13] The resulting accumulation of free heme is highly toxic to the parasite, leading to its death.[2][7]

This compound's Potential Antimalarial Activity: Given its 4-aminoquinoline core, it is highly probable that this compound also interferes with heme detoxification. The additional chlorine and methyl substitutions could influence its ability to accumulate in the food vacuole and interact with heme or heme polymerase. Experimental validation is necessary to determine its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some studies have shown that modifications to the 4-aminoquinoline structure can lead to activity against resistant strains.[4][14]

Anticancer Activity

The anticancer potential of chloroquine and other 4-aminoquinolines is a burgeoning field of research.[1][3][15]

Chloroquine's Anticancer Mechanisms: Chloroquine's anticancer effects are multifaceted and include:

  • Autophagy Inhibition: As a lysosomotropic agent, chloroquine raises the pH of lysosomes, inhibiting the fusion of autophagosomes with lysosomes.[3][15][16] This blocks the final step of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.

  • Modulation of the Tumor Microenvironment: Chloroquine can normalize tumor-associated vasculature, which can reduce hypoxia and metastasis.[3][17] It can also repolarize tumor-promoting M2 macrophages to the tumor-killing M1 phenotype.[3]

  • Sensitization to Chemotherapy and Radiotherapy: By inhibiting autophagy, chloroquine can make cancer cells more vulnerable to conventional cancer treatments.[3][10]

This compound's Potential Anticancer Activity: The 4-aminoquinoline scaffold is a promising starting point for the development of novel anticancer agents.[10][18] Several studies have demonstrated the cytotoxic effects of various 4-aminoquinoline derivatives against different cancer cell lines.[10][19][20] The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, which is structurally related, has shown significant cytotoxic activity against human breast cancer cell lines.[10][18] It is therefore plausible that this compound also possesses anticancer properties, potentially through similar mechanisms as chloroquine, such as autophagy inhibition.[18]

Experimental Workflows for Comparative Evaluation

To empirically compare the biological activities of this compound and chloroquine, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antimalarial Activity Assay

A standard method to determine the 50% inhibitory concentration (IC₅₀) against the erythrocytic stages of P. falciparum is the SYBR Green I-based assay.[21]

Experimental Protocol: SYBR Green I-based Antiplasmodial Assay [21]

  • Parasite Culture: Culture P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes in complete malaria culture medium.[22]

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and chloroquine) in culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) to the wells containing the compound dilutions. Include positive (no drug) and negative (no parasites) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[22]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth relative to the positive control and determine the IC₅₀ values by non-linear regression analysis.

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

In Vitro Cytotoxicity Assay

To assess the general toxicity of the compounds against mammalian cells, a standard cytotoxicity assay such as the MTT or Resazurin assay is employed. This is crucial for determining the selectivity index (SI = CC₅₀/IC₅₀).

Experimental Protocol: Resazurin-based Cytotoxicity Assay [21]

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in a 96-well plate and allow cells to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Caption: Workflow for the Resazurin-based cytotoxicity assay.

In Vivo Efficacy Models

The Plasmodium berghei infection model in mice is a standard for in vivo antimalarial drug efficacy testing.[23][24]

Experimental Protocol: 4-Day Suppressive Test [22]

  • Infection: Infect mice with P. berghei.

  • Treatment: Administer the test compounds orally or via another appropriate route for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: Monitor the percentage of parasitized red blood cells daily by microscopic examination of blood smears.

  • Efficacy Determination: Compare the parasitemia in treated mice to that in untreated control mice to determine the effective dose (ED₅₀ and ED₉₀).

To evaluate in vivo anticancer activity, human tumor xenograft models in immunodeficient mice are commonly used.[25][26]

Experimental Protocol: Subcutaneous Xenograft Model [27]

  • Tumor Cell Implantation: Inject human cancer cells (e.g., a breast cancer cell line like MCF-7) subcutaneously into immunodeficient mice.[25][27]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer the test compounds and a vehicle control.

  • Tumor Measurement: Measure the tumor volume regularly.

  • Efficacy Assessment: At the end of the study, compare the tumor growth inhibition in the treated groups to the control group.

Comparative Data Summary

The following tables provide a template for summarizing the expected experimental data, which would allow for a direct comparison of the two compounds.

Table 1: In Vitro Antimalarial and Cytotoxicity Profile

CompoundP. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)HEK293T CC₅₀ (µM)Selectivity Index (SI) (Dd2)
Chloroquine
This compound

Table 2: In Vivo Antimalarial Efficacy (P. berghei Model)

CompoundED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)
Chloroquine
This compound

Table 3: In Vivo Anticancer Efficacy (Xenograft Model)

Compound (Dose)Tumor Growth Inhibition (%)
Vehicle Control0
Chloroquine
This compound

Conclusion and Future Directions

This guide provides a framework for a comprehensive comparative study of this compound and chloroquine. While chloroquine serves as a well-characterized benchmark, the structural modifications in this compound suggest the potential for altered and possibly improved biological activity. The proposed experimental workflows will enable a thorough evaluation of its antimalarial and anticancer potential.

Future research should focus on elucidating the precise mechanisms of action of this compound, including its effects on autophagy, cell signaling pathways, and the tumor microenvironment.[18] Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, could lead to the optimization of potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.[18]

References

  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anticancer Agents in Medicinal Chemistry.
  • Chloroquine - Wikipedia. Wikipedia.
  • On the molecular mechanism of chloroquine's antimalarial action. PubMed.
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Tre
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Technology Networks.
  • Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
  • Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vascul
  • Xenograft Mouse Models. Ichor Life Sciences.
  • A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Tre
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. AACR Journals.
  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharma Dost.
  • On the molecular mechanism of chloroquine's antimalarial action. PMC.
  • Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Fidock et al.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. BenchChem.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • In vivo tumor models. Stanford Medicine.
  • Cytotoxicity Assay Protocol. Protocols.io.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
  • Chloroquine. Slideshare.
  • Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5. YouTube.
  • Some antimalarial leads, with their in vivo efficacy assessment and their murine model.
  • The assessment of antimalarial drug efficacy in vivo. SMC Alliance.
  • In vitro anti-Plasmodium activity assays. Bio-protocol.
  • In vitro and in vivo models used for antimalarial activity: A brief review.
  • Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. Vedantu.
  • Synthesis of chloroquine and hydroxychloroquine.
  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • (PDF) Cytotoxicity Assay Protocol v1.
  • Chloroquine. Slideshare.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC.
  • Technical Whitepaper: Unlocking the Anticancer Potential of 4-Aminoquinoline Deriv
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC.
  • Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Applic
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Deriv
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • This compound. Santa Cruz Biotechnology.
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
  • Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain. SciELO.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
  • CAS 917562-03-9 this compound. BOC Sciences.

Sources

A Comparative In Vitro Workflow for Validating the Anticancer Efficacy of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the initial in vitro validation of 4-Amino-5,7-dichloro-2-methylquinoline (herein referred to as Cpd-X) as a potential anticancer agent. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess novel chemical entities.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 4-aminoquinoline derivatives have garnered significant attention for their anticancer potential, with mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways like autophagy.[3][4][5] Cpd-X, an under-characterized derivative, presents a compelling case for investigation based on the established bioactivity of its structural class.

Our validation strategy is structured as a multi-tiered approach, beginning with broad cytotoxicity screening and progressively narrowing the focus to elucidate the specific mechanism of action. For comparative analysis, we will benchmark the performance of Cpd-X against Doxorubicin, a well-established chemotherapeutic agent known to act as a topoisomerase II inhibitor, and Chloroquine, a 4-aminoquinoline analog known to interfere with autophagy.[1][5][6]

Overall Validation Workflow

The validation process follows a logical progression from identifying cytotoxic effects to understanding the underlying cellular mechanisms. This tiered approach ensures that resources are focused on compounds that show initial promise.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis Induction Analysis cluster_2 Tier 3: Cell Cycle Perturbation Analysis cluster_3 Tier 4: Mechanistic Insight tier1_start Prepare Cpd-X, Doxorubicin, & Chloroquine Stock Solutions tier1_assay Perform MTT Cell Viability Assay on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) tier1_start->tier1_assay tier1_end Determine IC50 Values (Quantitative Assessment of Potency) tier1_assay->tier1_end tier2_assay Annexin V-FITC / Propidium Iodide (PI) Staining tier1_end->tier2_assay If IC50 is promising tier3_assay Propidium Iodide (PI) DNA Staining tier1_end->tier3_assay If IC50 is promising tier2_end Flow Cytometry Analysis (Quantify Early/Late Apoptotic & Necrotic Cells) tier2_assay->tier2_end tier4_hypothesis Hypothesize Mechanism (e.g., Autophagy Inhibition) tier2_end->tier4_hypothesis If apoptosis is induced tier3_end Flow Cytometry Analysis (Quantify Cells in G0/G1, S, G2/M Phases) tier3_assay->tier3_end tier3_end->tier4_hypothesis If cell cycle is arrested tier4_validation Further Mechanistic Assays (e.g., Western Blot for LC3-II, p62) tier4_hypothesis->tier4_validation

Caption: A tiered workflow for the in vitro validation of novel anticancer compounds.

Tier 1: Cytotoxicity Screening via MTT Assay

The foundational step in any anticancer drug discovery pipeline is to determine if the compound exhibits cytotoxicity against cancer cells.[7] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.

Comparative Rationale
  • Doxorubicin: A standard-of-care chemotherapy agent, provides a high-potency benchmark for cytotoxic effect.

  • Chloroquine: A structural analog, helps determine if the activity of Cpd-X is a general feature of the 4-aminoquinoline class or a unique property of its specific substitution pattern.[4]

  • Cell Line Selection: Using multiple cell lines, such as the estrogen receptor-positive MCF-7 and triple-negative MDA-MB-231 breast cancer lines, provides insight into the compound's breadth of activity.[4]

Detailed Experimental Protocol: MTT Assay
  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a series of dilutions for Cpd-X, Doxorubicin, and Chloroquine in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" wells as negative controls.

  • Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Outcome
CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
This compound (Cpd-X) MCF-75.2
This compound (Cpd-X) MDA-MB-2318.9
Doxorubicin (Positive Control)MCF-70.8
Doxorubicin (Positive Control)MDA-MB-2311.5
Chloroquine (Analog Control)MCF-725.4
Chloroquine (Analog Control)MDA-MB-23131.7

Tier 2: Elucidating Cell Death Mechanism via Annexin V/PI Assay

A promising anticancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis, as necrosis can trigger an inflammatory response.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between these cell death modalities.[13]

Causality Behind the Method:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it specifically labels early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14]

By using these two stains together, we can distinguish four cell populations via flow cytometry:

  • Live cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

  • Necrotic cells: (Annexin V- / PI+)

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Plate cells in 6-well plates and treat with Cpd-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.[15]

  • Washing: Wash the cells once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Data Presentation: Expected Outcome
Treatment (at IC₅₀)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Untreated Control95.12.52.4
This compound (Cpd-X) 48.235.716.1
Doxorubicin52.531.815.7

Tier 3: Assessing Impact on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent cell death.[16] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M). Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Causality Behind the Method:

By treating cells with Cpd-X and then staining their DNA, we can use flow cytometry to observe if the compound causes a significant accumulation of cells in a specific phase.[17] For example, an accumulation in the G2/M phase would suggest the compound interferes with mitosis. This provides crucial information about the compound's mode of action.[18]

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with Cpd-X at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours on ice.[19]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL). The RNase is critical to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data to generate a DNA content histogram. Model the histogram using appropriate software to quantify the percentage of cells in each phase.

Data Presentation: Expected Outcome
Treatment (at IC₅₀)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control65.220.514.3
This compound (Cpd-X) 30.125.844.1
Doxorubicin35.815.149.1

Tier 4: Proposed Mechanism of Action

Based on extensive literature for 4-amino-7-chloroquinoline compounds like Chloroquine, a primary mechanism of action involves the disruption of autophagy.[5] Autophagy is a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting autophagy, these compounds can push stressed cancer cells towards apoptosis. The key event is the accumulation of the compound in the lysosome, raising its pH and preventing its fusion with the autophagosome.

G cluster_0 Autophagy Pathway stress Cellular Stress (e.g., nutrient deprivation, chemotherapy) autophagosome Autophagosome Formation (LC3-I -> LC3-II conversion) stress->autophagosome Induces autolysosome Autolysosome (Fusion & Degradation) autophagosome->autolysosome Fuses with autophagosome->inhibition lysosome Lysosome lysosome->autolysosome survival Cell Survival & Recycling autolysosome->survival Promotes cpdx This compound (Cpd-X) cpdx->lysosome Accumulates in & raises pH inhibition->autolysosome BLOCKS FUSION apoptosis Apoptosis inhibition->apoptosis Leads to

Caption: Proposed mechanism of Cpd-X via inhibition of the autophagic flux.

This proposed mechanism can be validated through subsequent experiments, such as Western blotting to detect the accumulation of autophagy markers like LC3-II and p62/SQSTM1, which would be expected if the autophagic flux is blocked.

Conclusion

This guide outlines a rigorous, comparative, and mechanistically-driven workflow for the in vitro validation of this compound. By systematically assessing cytotoxicity, mode of cell death, and impact on the cell cycle, researchers can build a comprehensive profile of the compound's anticancer potential. Comparing its activity to both a clinical standard and a structural analog provides essential context for its performance. The proposed workflow not only generates robust, publishable data but also establishes a logical foundation for subsequent preclinical development.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Bioorganic Chemistry URL
  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: RSC Advances URL
  • Title: Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities Source: Scientific Reports (nature.com) URL: [Link]

  • Title: SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking Source: MDPI URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: Tropical Journal of Pharmaceutical Research URL: [Link]

  • Title: this compound Source: Pharmaffiliates URL: [Link]

  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers in Pharmacology URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: Molecules (MDPI) URL: [Link]

  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking Source: RSC Publishing URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Health Sciences URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole Source: ResearchGate URL: [Link]

  • Title: MTT Cell Assay Protocol Source: Checkpoint Lab Protocols URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory URL: [Link]

  • Title: In-vitro Models in Anticancer Screening Source: ResearchGate URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: Current Protocols in Cytometry URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-5,7-dichloro-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-amino-5,7-dichloro-2-methylquinoline. This scaffold is a derivative of the broader 4-aminoquinoline class of compounds, which are renowned for their wide-ranging therapeutic applications, from antimalarial to anticancer agents.[1] We will dissect the roles of various structural components, compare the performance of different analogs with supporting data, and provide standardized protocols for their synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts centered on this promising chemical scaffold.

The 4-Aminoquinoline Core: A Privileged Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry. Its mechanism of action, particularly as an antimalarial, is well-documented. These compounds, being weak bases, are known to accumulate in the acidic food vacuole of the Plasmodium parasite.[2] There, they interfere with the parasite's detoxification process by inhibiting the polymerization of toxic heme into inert hemozoin crystals.[2][3] This leads to a buildup of free heme, inducing oxidative stress and ultimately causing parasite death.[2] While this antimalarial mechanism is the most studied, analogs have shown efficacy against other targets, including various cancer cell lines by modulating signaling pathways like HIF-1α or inhibiting kinases.[4][5][6]

The core structure of the analogs discussed herein is this compound. The key pharmacophoric elements are:

  • The Quinoline Nucleus: A flat, aromatic system that facilitates π-π stacking interactions with biological targets like heme.[2]

  • The 4-Amino Group: A critical linker for the side chain, its basicity and the nature of its substituent are paramount for activity.[7]

  • The 7-Chloro Group: Considered an optimal substituent for antiplasmodial activity, it is an electron-withdrawing group that influences the pKa of the quinoline nitrogens.[3][7][8]

  • The 5-Chloro and 2-Methyl Groups: These substituents further modulate the electronic and steric properties of the quinoline ring, fine-tuning the molecule's interaction with its target.

Mechanism of Action: Heme Detoxification Pathway

The primary mechanism for the antimalarial activity of 4-aminoquinolines is the disruption of heme metabolism in the parasite. The following diagram illustrates this pathway and the point of intervention.

Caption: Inhibition of hemozoin formation by 4-aminoquinoline analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the 4-amino position (the side chain) and modifications on the quinoline ring itself.

Side Chain Modifications at the 4-Amino Position

The side chain plays a crucial role, primarily influencing the compound's basicity and physicochemical properties, which are vital for the ion-trapping mechanism and target engagement.[2]

  • Basicity and Chain Length: A terminal tertiary amine in the side chain is a key feature.[9] The basicity of this nitrogen allows for protonation within the acidic digestive vacuole, leading to drug accumulation. The length of the alkyl chain separating the two nitrogen atoms is also critical, with a spacer of 2 to 5 carbons generally showing optimal activity.[7][9]

  • Non-basic Side Chains: Interestingly, some studies have shown that analogs with non-basic nitrogen in the side chain can still exhibit potent antimalarial activity. This suggests that while ion trapping is important, other factors like direct binding affinity to heme contribute significantly.[3]

  • Terminal Group Modifications: Replacing the typical diethylamino group with other moieties, such as heterocyclic rings (piperidyl, pyrrolidinyl), has been shown to substantially increase antimalarial activity in some cases.[3]

Quinoline Ring Substitutions

While our focus is on the 5,7-dichloro-2-methyl scaffold, comparing it with analogs bearing different substituents on the quinoline ring provides crucial SAR insights.

  • Position 7: This is the most extensively studied position. Electron-withdrawing groups are generally favored.

    • Halogens: 7-Chloro, 7-bromo, and 7-iodo analogs tend to show comparable and potent activity against both chloroquine-susceptible and -resistant P. falciparum strains.[10]

    • Fluoro and Trifluoromethyl: 7-fluoro and 7-trifluoromethyl analogs are often less active, particularly against resistant strains.[10][11]

    • Electron-Donating Groups: A 7-methoxy group (electron-donating) typically results in inactive compounds.[10]

  • Positions 2, 3, and 8:

    • A methyl group at position 3 has been shown to reduce activity.[9]

    • An additional methyl group at position 8 can abolish activity entirely.[9]

Comparative Performance Data

The following table summarizes the SAR for various 4-aminoquinoline analogs, focusing on substitutions at the 7-position and the 4-amino side chain. This data is compiled from multiple studies to provide a comparative overview.

Analog Class / Modification Test System Observed Activity (IC50) Key SAR Insight Reference(s)
7-Position Substituent
7-Chloro (e.g., Chloroquine)P. falciparum (CQ-susceptible)Nanomolar rangeThe 7-Cl group is considered optimal for activity.[3][10]
7-Bromo / 7-IodoP. falciparum (CQ-susceptible & resistant)3-12 nMActivity is comparable to 7-chloro analogs.[10]
7-Fluoro / 7-TrifluoromethylP. falciparum (CQ-susceptible & resistant)15-500 nMGenerally less active, especially against resistant strains.[10][11]
7-MethoxyP. falciparum (CQ-susceptible & resistant)17-3000 nMSignificantly reduced or no activity.[10]
4-Amino Side Chain
Shortened/Lengthened ChainsP. falciparum (CQ-susceptible & resistant)Active in nanomolar rangeActivity is retained with side chains shorter or longer than that of chloroquine.[10]
Non-basic Side Chain (e.g., amide)P. falciparumPotent activity maintainedSuggests the basicity of the side chain is not the sole determinant of activity.[3]
Terminal Heterocycles (piperidyl, etc.)P. falciparumSubstantial increase in activityCan improve metabolic stability and target interaction.[3]
Anticancer Activity
Various N-substitutionsMCF-7 (Breast Cancer)More potent than doxorubicinThe 4-aminoquinoline scaffold is a viable backbone for anticancer agents.[12][13]
Heterocyclic DerivativesMiaPaCa-2, MDA-MB-231IC50 of 0.6 and 53.3 nMCan act as potent inhibitors of the HIF-1α signaling pathway.[5]

Experimental Protocols

To ensure reproducibility and standardization, we provide generalized experimental workflows for the synthesis and biological evaluation of these analogs.

General Synthesis of 4-Aminoquinoline Analogs

The most common synthetic route involves a nucleophilic aromatic substitution (SNA_r_) reaction. The general workflow is depicted below.

start Start with 4,7-dichloroquinoline precursor reaction Nucleophilic Aromatic Substitution (SNAr Reaction) Solvent (e.g., Ethanol) Heat (Reflux) start->reaction amine Select desired primary or secondary amine (side chain) amine->reaction workup Reaction Workup - Neutralization - Extraction reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification characterization Characterization - NMR - Mass Spectrometry - Elemental Analysis purification->characterization final_product Final 4-Aminoquinoline Analog characterization->final_product

Caption: General workflow for the synthesis of 4-aminoquinoline analogs.

Step-by-Step Protocol:

  • Reactant Setup: In a round-bottom flask, dissolve the 4,7-dichloroquinoline precursor in a suitable solvent such as ethanol or isopropanol.

  • Amine Addition: Add the desired amine (which will form the side chain) to the solution. Typically, a slight excess of the amine is used.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.[14]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR and mass spectrometry.[14]

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀/IC₅₀ value (the concentration that inhibits 50% of cell growth).[13][14]

Summary of Key Structure-Activity Relationships

The following diagram consolidates the pivotal SAR findings for the 4-aminoquinoline scaffold, providing a quick reference for designing new analogs.

cluster_sar Key SAR Insights SAR_4 Position 4 (Amino Side Chain) - Basic terminal amine aids accumulation - 2-5 carbon spacer is optimal - Heterocyclic termini can enhance activity SAR_7 Position 7 - Electron-withdrawing group is crucial - Cl, Br, I are optimal - F, CF3 show reduced activity - OMe leads to inactivity SAR_others Other Positions - C3-Methyl reduces activity - C8-Methyl abolishes activity Core 4-Aminoquinoline Core Scaffold Core->SAR_4 Side Chain Modification Core->SAR_7 Ring Substitution Core->SAR_others Ring Substitution

Caption: Summary of key structure-activity relationships for 4-aminoquinoline analogs.

Conclusion and Future Directions

The this compound scaffold and its relatives represent a versatile and potent class of compounds. The structure-activity relationships are well-defined, particularly for antimalarial applications, where an electron-withdrawing group at the 7-position and a basic aminoalkyl side chain at the 4-position are hallmarks of active molecules.[7] However, the demonstration of potent activity with non-basic side chains opens new avenues for design, suggesting that optimizing for target binding affinity can be as crucial as facilitating vacuolar accumulation.[3]

Furthermore, the expanding role of these compounds as anticancer agents highlights the scaffold's ability to interact with diverse biological targets, including protein kinases and components of the hypoxia signaling pathway.[5][6] Future research should focus on:

  • Exploring Novel Side Chains: Designing and synthesizing novel, diverse side chains, including more complex heterocyclic and non-basic moieties, to improve selectivity and overcome resistance mechanisms.

  • Elucidating Anticancer Mechanisms: Further investigation into the specific kinase targets and signaling pathways modulated by these analogs to optimize their development as targeted cancer therapies.

  • ADME-Tox Profiling: Systematic evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to identify candidates with favorable drug-like properties.

By leveraging the established SAR data and exploring these future directions, the 4-aminoquinoline scaffold will undoubtedly continue to be a rich source of new therapeutic agents.

References

  • 4-Aminoquinoline – Knowledge and References - Taylor & Francis. (URL: )
  • 4-aminoquinolines as Antimalarial Drugs. (URL: )
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC. (URL: [Link])

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry. (URL: [Link])

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (URL: )
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

  • Design, Synthesis and Potential Anti-Proliferative Activity of Some Novel 4-Aminoquinoline Derivatives - Sci-Hub. (URL: [Link])

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position | Scilit. (URL: [Link])

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - ResearchGate. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (URL: [Link])

  • (PDF) Design, Synthesis and Potential Anti-Proliferative Activity of Some Novel 4-Aminoquinoline Derivatives - ResearchGate. (URL: [Link])

  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (URL: [Link])

  • Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed. (URL: [Link])

  • Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed. (URL: [Link])

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. (URL: [Link])

Sources

Comparative Efficacy Analysis of 4-Aminoquinoline Derivatives and Established Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro efficacy of a representative 4-aminoquinoline derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, with the established anticancer drugs, Cisplatin and Doxorubicin. Due to limited public data on 4-Amino-5,7-dichloro-2-methylquinoline, this well-documented analog serves as a proxy to illustrate the therapeutic potential of the 4-amino-7-chloroquinoline scaffold.[1] The methodologies and potential mechanisms discussed are based on published studies of this and structurally related compounds.[1]

The 4-aminoquinoline framework is a key component in numerous compounds with a history of biological activity, most notably in antimalarial drugs like chloroquine.[2][3][4] More recently, this chemical structure has attracted considerable interest for its potential applications in oncology.[1][2][5] Derivatives of 4-aminoquinoline are being investigated for their ability to interfere with cellular processes that are often dysregulated in cancer, such as autophagy and various signaling pathways.[1]

Quantitative Cytotoxicity Comparison

A primary measure of a compound's anticancer potential is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibitory concentration (GI50). These values represent the concentration of a drug required to inhibit cell growth or viability by 50% in vitro.[6] The following table summarizes the reported GI50 values for the representative 4-aminoquinoline derivative against two human breast cancer cell lines, alongside comparative data for Chloroquine and the commonly used chemotherapeutic agent, Cisplatin.

CompoundCell LineCancer TypeGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468Breast Adenocarcinoma8.73[3]
MCF-7Breast Adenocarcinoma36.77[3]
Chloroquine MDA-MB-468Breast Adenocarcinoma~43.65*
MCF-7Breast Adenocarcinoma20.72[3]
Cisplatin MDA-MB-468Breast AdenocarcinomaNot specified in provided results
MCF-7Breast AdenocarcinomaNot specified in provided results

*Note: The GI50 for Chloroquine against MDA-MB-468 cells was calculated based on the finding that the representative 4-aminoquinoline derivative showed a 5-fold increase in cytotoxicity compared to Chloroquine in this cell line.[1] It is important to note that the efficacy of anticancer drugs can vary significantly between different cancer cell lines.[7]

Elucidating the Mechanism of Action: Key In Vitro Assays

To understand how a compound exerts its anticancer effects, a series of in vitro assays are employed to investigate its impact on cell viability, proliferation, and the induction of cell death.[8][9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay [6]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 and MDA-MB-468) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-aminoquinoline derivative, Cisplatin, and Doxorubicin. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period, typically 48 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value for each compound.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12][13][14][15]

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[12][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[13] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit red fluorescence.[13]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [6][13]

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[6][13]

  • Cell Resuspension: Resuspend the cells in Annexin V binding buffer.[6]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[6][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6][13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][16][17]

Experimental Protocol: Cell Cycle Analysis [6]

  • Cell Treatment: Treat cells with the test compound for 24 hours.[6]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C to permeabilize the cell membrane.[6][18][19]

  • Washing and RNase Treatment: Wash the cells with PBS and treat with RNase A to ensure that only DNA is stained by PI.[6][19]

  • PI Staining: Stain the cells with a solution containing propidium iodide.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17] This allows for the generation of a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.

G Figure 1: General Workflow for In Vitro Anticancer Drug Efficacy Testing cluster_0 Cell Culture & Treatment cluster_1 Efficacy & Mechanism Assays cluster_2 Data Analysis a Seed Cancer Cells (e.g., MCF-7, MDA-MB-468) b Treat with 4-Aminoquinoline Derivative & Control Drugs a->b c MTT Assay (Cell Viability) b->c d Annexin V/PI Staining (Apoptosis) b->d e PI Staining (Cell Cycle Analysis) b->e f Determine IC50/GI50 Values c->f g Quantify Apoptotic Cells d->g h Analyze Cell Cycle Distribution e->h i Comparative Efficacy Assessment f->i g->i h->i

Caption: General Workflow for In Vitro Anticancer Drug Efficacy Testing.

G Figure 2: Potential Mechanism of Action - Autophagy Inhibition cluster_0 Autophagy Pathway a Autophagosome Formation c Autolysosome (Fusion of Autophagosome and Lysosome) a->c b Lysosome b->c f Increased Lysosomal pH Inhibition of Fusion d Degradation of Cellular Components c->d g Accumulation of Autophagosomes c->g Blockage e 4-Aminoquinoline Derivative e->b h Induction of Apoptosis g->h

Caption: Potential Mechanism of Action - Autophagy Inhibition.[1]

Conclusion and Future Directions

The available data on N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and related 4-aminoquinoline derivatives indicate that this chemical scaffold is a promising starting point for the development of novel anticancer agents.[1][3] The demonstrated cytotoxicity against breast cancer cell lines warrants further, more detailed investigation.[1][3]

Future research in this area should focus on several key aspects:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of a wider range of 4-aminoquinoline derivatives against a diverse panel of cancer cell lines to identify compounds with broader anticancer activity.[1]

  • Mechanism of Action Studies: Delving deeper into the specific molecular targets and signaling pathways affected by these compounds to fully elucidate their mechanism of action.[1]

  • In Vivo Efficacy: Progressing lead compounds to preclinical animal models to assess their antitumor activity, pharmacokinetics, and overall safety profile in a living organism.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of new derivatives to optimize potency, selectivity, and drug-like properties.[1]

By systematically addressing these areas, the full therapeutic potential of 4-aminoquinoline derivatives as a new class of anticancer drugs can be realized.

References

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • University of South Florida. Apoptosis Protocols. [Link]

  • Pharmatest Services. Cancer cell assays in vitro. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • National Institutes of Health. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]

  • National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • National Institutes of Health. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. [Link]

  • National Institutes of Health. Evaluation of assays for drug efficacy in a three-dimensional model of the lung. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]

  • National Institutes of Health. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. [Link]

  • Creative Bioarray. Drug Efficacy Test. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

  • National Institutes of Health. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

  • National Institutes of Health. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]

  • MDPI. Platinum(IV) Complexes of the 1,3,5-Triamino Analogue of the Biomolecule Cis-Inositol Designed as Innovative Antineoplastic Drug Candidates. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

Cross-Validation of Bioactivity Assays for 4-Amino-5,7-dichloro-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 4-Amino-5,7-dichloro-2-methylquinoline, a novel derivative, is a promising candidate for further investigation. The initial characterization of any new chemical entity requires a robust and reliable assessment of its biological activity. This guide provides a comprehensive framework for the cross-validation of two fundamental bioactivity assays—the MTT assay for antiproliferative activity and the broth microdilution assay for antimicrobial susceptibility—as applied to this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of these assays, supported by detailed experimental protocols and data interpretation guidelines, to ensure scientific integrity and facilitate informed decision-making in the early stages of drug discovery.

The Principle of Cross-Validation in Bioactivity Screening

Relying on a single assay to determine the bioactivity of a novel compound can be misleading. Different assays measure different biological endpoints, and a compound's activity can be influenced by the specific conditions of the assay. Cross-validation, the process of using multiple, distinct assays to evaluate a compound's activity, provides a more comprehensive and reliable biological profile. By comparing the results from an antiproliferative assay against a cancer cell line with an antimicrobial assay against pathogenic bacteria, we can begin to understand the breadth and specificity of this compound's biological effects.

Caption: Experimental workflow for the MTT assay.

Data Interpretation: The IC50 Value

The results of the MTT assay are typically expressed as the IC50 (half-maximal inhibitory concentration) value. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. [2][3]A lower IC50 value indicates a more potent compound. [3] Illustrative Data for this compound (Hypothetical):

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HCT116 (Colon Cancer)9.8

This data is for illustrative purposes only.

Antimicrobial Susceptibility: The Broth Microdilution Assay

The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [4][5]The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. [1][6]

Scientific Rationale

This assay involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. [7]Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum in MHB without the compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Experimental workflow for the broth microdilution assay.

Data Interpretation: The MIC Value

The MIC value is a quantitative measure of the potency of an antimicrobial agent against a specific bacterium. [8]A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying greater effectiveness. [8] Illustrative Data for this compound (Hypothetical):

Bacterial StrainMIC (µg/mL)Interpretation
Staphylococcus aureus4Moderate Activity
Escherichia coli32Low Activity
Pseudomonas aeruginosa>128Inactive

This data is for illustrative purposes only.

Comparative Analysis and Cross-Validation

FeatureMTT AssayBroth Microdilution Assay
Principle Measures metabolic activity of mitochondrial enzymes. Measures inhibition of visible bacterial growth. [6]
Organism Eukaryotic cells (e.g., human cancer cell lines)Prokaryotic organisms (bacteria)
Endpoint IC50 (Concentration for 50% inhibition of viability) [2]MIC (Minimum Inhibitory Concentration) [1]
Advantages Well-established, high-throughput, quantitative.Standardized, provides quantitative measure of potency. [4]
Limitations Can be affected by compounds that alter cellular metabolism; indirect measure of cell number.Does not distinguish between bactericidal and bacteriostatic effects.

By performing both the MTT and broth microdilution assays, we can construct a more complete bioactivity profile for this compound. For instance, if the compound exhibits a low IC50 value against a cancer cell line and a low MIC value against a Gram-positive bacterium, it suggests a broader spectrum of activity. Conversely, high IC50 and MIC values would indicate a lack of significant bioactivity under the tested conditions.

Conclusion

The cross-validation of bioactivity assays is a critical step in the early-stage evaluation of novel chemical entities. The MTT and broth microdilution assays, when used in conjunction, provide a robust and reliable initial assessment of the potential anticancer and antimicrobial properties of this compound. This comparative approach ensures a higher degree of confidence in the preliminary data, guiding further research and development efforts. The detailed protocols and interpretation guidelines presented in this document serve as a valuable resource for researchers dedicated to the discovery of new therapeutic agents.

References

  • idexx.com. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Dr.Oracle. (2025, November 20). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. Retrieved from [Link]

  • Visikol. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • idexx.com. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Gavanji, S., Larki, B., & Bakhtari, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1035.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Weitman, S. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

Sources

Assessing the Selectivity of 4-Aminoquinoline Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for assessing the in vitro selectivity of a promising class of anti-cancer compounds: 4-aminoquinoline derivatives. Due to the limited public data on the specific compound 4-Amino-5,7-dichloro-2-methylquinoline, this guide will use the well-studied and structurally related 7-chloro-4-aminoquinoline derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , as a representative molecule to illustrate the experimental workflows and principles of selectivity assessment.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, detailed experimental protocols, and data interpretation strategies to rigorously evaluate the cancer cell-selective potential of novel chemical entities.

The Rationale for Selectivity in Cancer Chemotherapeutics

The therapeutic window of a cytotoxic agent is a critical determinant of its clinical utility. A wider therapeutic window, signifying a greater difference between the dose required for a therapeutic effect and the dose causing unacceptable toxicity, is a hallmark of a successful anticancer drug. Compounds that indiscriminately target both cancerous and normal cells often lead to severe side effects, limiting their dosage and overall efficacy. Therefore, a primary objective in early-stage drug discovery is the meticulous evaluation of a compound's selectivity.

The 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry, has been the basis for numerous therapeutic agents. Certain derivatives have demonstrated promising anticancer activity, with some exhibiting a degree of selectivity for tumor cells. The underlying mechanisms are thought to involve the disruption of critical cellular processes that are often dysregulated in cancer, such as autophagy and apoptosis.

Experimental Design for Assessing Selectivity

A robust assessment of selectivity necessitates a carefully designed experimental plan that incorporates appropriate cell line models, control compounds, and a battery of validated assays.

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is pivotal for a conclusive selectivity study. An ideal panel should include:

  • A Cancer Cell Line: In this guide, we will focus on the MCF-7 human breast adenocarcinoma cell line, a well-characterized and widely used model for estrogen receptor-positive breast cancer.

  • A Non-Cancerous Control Cell Line: To represent healthy tissue, the MCF-10A human breast epithelial cell line will be used. This immortalized but non-transformed cell line serves as an excellent control for comparing the cytotoxic effects on normal versus cancerous breast cells.

Control Compounds: Establishing a Benchmark
  • Test Compound: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

  • Positive Control: Doxorubicin , a well-established chemotherapeutic agent with known cytotoxicity against a broad range of cancers, will be used as a positive control. Its activity against both MCF-7 and MCF-10A cells will provide a benchmark for assessing the relative selectivity of the test compound.[1][2]

  • Vehicle Control: The solvent used to dissolve the test compound and doxorubicin (typically DMSO) will be used as a vehicle control to account for any solvent-induced effects.

Key Experimental Assays

A multi-faceted approach employing a combination of assays is crucial to gain a comprehensive understanding of the compound's effects on cell viability and the mechanism of cell death.

  • MTT Assay: To quantify cell viability and determine the half-maximal inhibitory concentration (IC50).

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.

Experimental Protocols

The following protocols are provided as a detailed guide for executing the proposed experiments.

Cell Culture

MCF-7 and MCF-10A cells should be cultured according to standard protocols recommended by the cell bank from which they were obtained.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MCF-7 and MCF-10A cells

  • Complete culture medium

  • Test compound (N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine)

  • Doxorubicin

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][4][5]

Materials:

  • MCF-7 and MCF-10A cells

  • Test compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Treatment & Harvesting cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Compound harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min (dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Data Presentation and Interpretation

Cytotoxicity Data

The IC50 values obtained from the MTT assay should be tabulated for clear comparison. The selectivity index (SI) is a critical parameter to quantify the cancer cell-specific cytotoxicity and is calculated as follows:

SI = IC50 in non-cancerous cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

CompoundCell LineIC50 / GI50 (µM)Selectivity Index (SI)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MCF-78.22TBD
MDA-MB4687.35TBD
Doxorubicin MCF-70.69~3.6
MCF-10A2.51

TBD: To be determined by direct comparative experiments.

Apoptosis Data

The results from the flow cytometry analysis will provide a quantitative measure of the mode of cell death induced by the test compound. The data is typically presented as quadrant plots, where:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

A significant increase in the population of Annexin V-positive cells in the cancer cell line compared to the non-cancerous cell line would further support the selective induction of apoptosis.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Cascade Compound 4-Aminoquinoline Derivative Mitochondria Mitochondrial Perturbation Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

In Vivo Validation of 4-Amino-5,7-dichloro-2-methylquinoline's Therapeutic Potential in Inflammatory Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-5,7-dichloro-2-methylquinoline, a novel quinoline derivative, as a potential therapeutic agent for inflammatory arthritis. We will objectively compare its projected performance against Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), and provide detailed experimental protocols and supporting data to guide researchers in the field.

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties[1][2][3]. 4-Aminoquinolines, in particular, have shown promise in modulating inflammatory responses[2][4][5]. This guide outlines a rigorous in vivo study to investigate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Hypothesized Mechanism of Action: Targeting the JAK/STAT Pathway

While the precise mechanism of this compound is yet to be fully elucidated, we hypothesize that its anti-inflammatory effects are mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is a critical signaling cascade in the pathogenesis of rheumatoid arthritis, responsible for transmitting signals from various pro-inflammatory cytokines, such as interleukins and interferons[6][7][8]. By inhibiting key kinases within this pathway, this compound could potentially suppress the downstream inflammatory cascade, thereby ameliorating the signs and symptoms of arthritis. This targeted approach is similar to that of approved JAK inhibitors like Tofacitinib, which have demonstrated significant clinical efficacy in rheumatoid arthritis[6][9][10].


Cytokine [label="Pro-inflammatory\nCytokines (e.g., IL-6, IFN-γ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="Janus Kinase (JAK)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="Signal Transducer and\nActivator of Transcription (STAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Inflammatory Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Synovitis, Joint Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> Nucleus [label="Translocation"]; Nucleus -> Gene; Gene -> Inflammation; Compound -> JAK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }

Hypothesized JAK/STAT pathway inhibition.

Comparative In Vivo Validation in a Collagen-Induced Arthritis (CIA) Model

To assess the therapeutic potential of this compound, we propose a head-to-head comparison with Methotrexate in the well-established collagen-induced arthritis (CIA) mouse model. The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis[1][11][12][13].

Experimental Design
  • Animal Model: DBA/1J mice (male, 8-10 weeks old), which are highly susceptible to CIA[11][14].

  • Housing: Specific Pathogen-Free (SPF) conditions to minimize variability from infections[11].

  • Groups (n=10 per group):

    • Vehicle Control: Administration of the vehicle used to dissolve the test compound.

    • This compound (Low Dose): e.g., 10 mg/kg, administered orally once daily.

    • This compound (High Dose): e.g., 30 mg/kg, administered orally once daily.

    • Methotrexate (Positive Control): 1 mg/kg, administered intraperitoneally twice a week[15][16].

  • Treatment Schedule: Prophylactic treatment starting from the day of the booster immunization (Day 21) and continuing for 21 days.


Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immunization1 [label="Day 0:\nPrimary Immunization\n(Collagen + CFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Immunization2 [label="Day 21:\nBooster Immunization\n(Collagen + IFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Day 21-42:\nDaily Treatment Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Day 21-42:\nClinical Scoring & Body Weight\n(3 times/week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Termination [label="Day 42:\nEuthanasia & Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis:\n- Histopathology\n- Biomarker Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Immunization1; Immunization1 -> Immunization2; Immunization2 -> Treatment; Treatment -> Monitoring; Monitoring -> Termination; Termination -> Analysis; Analysis -> End; }

In vivo experimental workflow.

Endpoint Measures for Efficacy Assessment
  • Clinical Assessment:

    • Arthritis Score: Paw swelling will be scored visually on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

    • Paw Thickness: Measured using a digital caliper.

    • Body Weight: Monitored as an indicator of overall health.

  • Histopathological Analysis:

    • At the end of the study, ankle joints will be collected, fixed, decalcified, and embedded in paraffin.

    • Sections will be stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis:

    • Serum Cytokines: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be measured using ELISA or a multiplex assay.

    • Gene Expression in Joint Tissue: Expression of key inflammatory mediators in the joint tissue will be quantified by qPCR.

Comparative Data Presentation

The following tables illustrate the expected format for presenting the quantitative data from the in vivo study.

Table 1: Clinical Assessment of Arthritis

Treatment GroupMean Arthritis Score (Day 42)Mean Paw Thickness (mm, Day 42)Mean Body Weight Change (%)
Vehicle Control10.5 ± 1.23.5 ± 0.3-5.2 ± 1.5
This compound (10 mg/kg)6.8 ± 0.92.8 ± 0.2-2.1 ± 1.1
This compound (30 mg/kg)4.2 ± 0.7 2.4 ± 0.2-0.5 ± 0.8
Methotrexate (1 mg/kg)4.5 ± 0.8 2.5 ± 0.3-1.8 ± 1.0
*p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Histopathological Scores and Serum Cytokine Levels

Treatment GroupMean Histopathology Score (0-5)Mean Serum TNF-α (pg/mL)Mean Serum IL-6 (pg/mL)
Vehicle Control4.1 ± 0.4150.2 ± 20.5250.8 ± 35.1
This compound (10 mg/kg)2.8 ± 0.395.6 ± 15.2160.4 ± 25.8
This compound (30 mg/kg)1.9 ± 0.2 60.3 ± 10.898.7 ± 18.2
Methotrexate (1 mg/kg)2.1 ± 0.365.8 ± 12.4 105.3 ± 20.1
p < 0.05, *p < 0.01 vs. Vehicle Control

Detailed Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
  • Reagent Preparation:

    • Prepare bovine type II collagen at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C[11].

    • Prepare an emulsion of an equal volume of collagen solution and Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Primary Immunization (Day 0):

    • Anesthetize DBA/1J mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail[12][14].

  • Booster Immunization (Day 21):

    • Prepare an emulsion of an equal volume of collagen solution and Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection[14].

Protocol 2: Preparation and Administration of Compounds
  • This compound:

    • Prepare a suspension of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

    • Administer the designated dose orally via gavage once daily from day 21 to day 42.

  • Methotrexate:

    • Dissolve Methotrexate in sterile saline.

    • Administer 1 mg/kg intraperitoneally twice a week from day 21 to day 42[15].

Protocol 3: Clinical Scoring of Arthritis
  • Visually inspect each paw and assign a score based on the following criteria:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

  • The scores for all four paws are summed for a total score per mouse (maximum of 16).

  • Perform scoring three times a week starting from day 21.

Conclusion

This guide provides a robust framework for the in vivo validation of this compound as a potential therapeutic for inflammatory arthritis. The proposed comparative study against Methotrexate in the CIA mouse model will generate critical data on its efficacy and potential mechanism of action. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the results. Successful validation through this pathway could position this compound as a promising candidate for further preclinical and clinical development.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Brand DD, Latham KA, Rosloniec EF. Collagen-induced arthritis. Nat Protoc. 2007;2(5):1269-75. Available from: [Link]

  • Junqueira, C., B. B. C. F. M. R. D. S., B. P. A., & C. C. A. C. (2014). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 4(21), e1291. Available from: [Link]

  • Holmdahl, R., Bockermann, R., Bäcklund, J., & Vestberg, M. (2018). Collagen-Induced Arthritis Models. In: (eds) Animal Models of Rheumatoid Arthritis. Methods in Molecular Biology, vol 1717. Humana Press, New York, NY. Available from: [Link]

  • Chan, E. S., & Cronstein, B. N. (2010). Methotrexate--how does it really work?. Nature reviews. Rheumatology, 6(3), 175–178. Available from: [Link]

  • Firestein, G. S., & McInnes, I. B. (2017). Immunopathogenesis of rheumatoid arthritis. Immunity, 46(2), 183-196. Available from: [Link]

  • Johns Hopkins Arthritis Center. Rheumatoid Arthritis Treatment. Available from: [Link]

  • Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. Available from: [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the rheumatic diseases, 71 Suppl 2, i70–i74. Available from: [Link]

  • Kato, T., et al. (2000). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. Journal of medicinal chemistry, 43(16), 3120–3133. Available from: [Link]

  • Wang, D., et al. (2022). Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. European journal of medicinal chemistry, 238, 114497. Available from: [Link]

  • Johri, A., Verma, V., Sharma, J., & Sharma, P. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. African Journal of Biomedical Research, 27(2), 843-856. Available from: [Link]

  • Rolain, J. M., Colson, P., & Raoult, D. (2007). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological research, 158, 104904. Available from: [Link]

  • Di Benedetto, P., et al. (2021). Tofacitinib effects on the in vivo model of experimental arthritis. ResearchGate. Available from: [Link]

  • Al-Saeed, F. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4521–4537. Available from: [Link]

  • Ciechomska, M., & O'Reilly, S. (2021). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International journal of molecular sciences, 22(16), 8573. Available from: [Link]

  • de Oliveira, V. E., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. European journal of medicinal chemistry, 101, 359–367. Available from: [Link]

  • Taylor, P. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology (Oxford, England), 58(Suppl 1), i17–i26. Available from: [Link]

  • Wang, W., et al. (2024). Dual targeting of joint and lung disease: efficacy of tofacitinib plus iguratimod combination in progressive fibrosing rheumatoid arthritis-associated interstitial lung disease. Frontiers in Immunology, 15, 1357563. Available from: [Link]

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365881. Available from: [Link]

  • Romero, A. H., & Delgado, G. E. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 891338. Available from: [Link]

  • Al-Ostath, R. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(16), 4942. Available from: [Link]

  • Romero, A. H., & Delgado, G. E. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 891338. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone, with chloroquine serving as a historic benchmark. However, the emergence of drug-resistant Plasmodium falciparum strains has necessitated the exploration of novel derivatives with enhanced efficacy and alternative mechanisms of action. This guide provides a comparative analysis of the putative mechanism of action of 4-Amino-5,7-dichloro-2-methylquinoline, a less-explored derivative, in relation to the well-characterized antimalarials chloroquine and amodiaquine. By dissecting the structural nuances and their impact on biological activity, we aim to provide a framework for the rational design of next-generation antimalarial agents.

The Central Dogma of 4-Aminoquinoline Action: Inhibition of Hemozoin Biocrystallization

The primary mechanism of action for most 4-aminoquinoline antimalarials, including chloroquine and amodiaquine, is the disruption of heme detoxification within the malaria parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[1] 4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[1] This leads to a buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Core mechanism of 4-aminoquinoline antimalarials." }

Structural Dissection: The Influence of Substituents on Mechanistic Nuances

The specific substitutions on the quinoline ring and the 4-amino side chain significantly influence the physicochemical properties, pharmacokinetics, and ultimately, the mechanism of action of these compounds.

The Parent Scaffold: Chloroquine

Chloroquine, a 7-chloro-4-aminoquinoline, serves as our primary reference. The 7-chloro group is crucial for its antimalarial activity, as it is an electron-withdrawing group that is considered essential for the high potency of the drug.[3] Replacement of this group often leads to a loss of activity.[3] The basic side chain at the 4-position is also vital, facilitating drug accumulation in the acidic digestive vacuole of the parasite.

Amodiaquine: A Pro-drug with a Twist

Amodiaquine, another 7-chloro-4-aminoquinoline, is structurally similar to chloroquine but possesses a Mannich base side chain. This modification renders amodiaquine a pro-drug that is metabolized in the liver to its active form, desethylamodiaquine. This metabolic activation is a key differentiator from chloroquine. While its primary mechanism is also the inhibition of hemozoin formation, the structural differences in the side chain can influence its interaction with the heme target and its activity against chloroquine-resistant parasite strains.[2]

This compound: A Hypothetical Mechanistic Profile

Direct experimental data on the mechanism of action of this compound is scarce in the public domain. However, based on the structure-activity relationships of related 4-aminoquinolines, we can infer a likely mechanistic profile.

  • The 5,7-Dichloro Substitution: The presence of two chloro groups at positions 5 and 7 is anticipated to significantly enhance the electron-withdrawing nature of the quinoline ring compared to the single 7-chloro group in chloroquine and amodiaquine. This could potentially increase the compound's affinity for heme and its ability to inhibit hemozoin formation.

  • The 2-Methyl Group: The introduction of a methyl group at the 2-position of the quinoline ring may influence the compound's lipophilicity and its steric interactions with its target. Studies on other 2-methyl-4-aminoquinoline derivatives have shown that this substitution can be well-tolerated and may even lead to compounds with reduced toxicity.[4]

  • The Unsubstituted 4-Amino Group: Unlike chloroquine and amodiaquine, the target compound has a simple amino group at the 4-position without a basic side chain. This structural feature will significantly impact its basicity and, consequently, its ability to accumulate in the acidic digestive vacuole. This might suggest a reduced potency compared to its counterparts with basic side chains or hint at alternative or additional mechanisms of action.

dot graphical_abstract { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Structural features and their inferred mechanistic impact." }

Comparative Performance: A Data-Driven Perspective

CompoundPrimary MechanismKey Structural FeaturesKnown Activity SpectrumPutative Advantages/Disadvantages
Chloroquine Hemozoin Inhibition7-chloro, basic side chainActive against sensitive P. falciparumWell-characterized, but widespread resistance.
Amodiaquine Hemozoin Inhibition (as desethylamodiaquine)7-chloro, Mannich base side chain (pro-drug)Active against some chloroquine-resistant strainsMetabolic activation required; potential for toxicity.
This compound Inferred: Hemozoin Inhibition5,7-dichloro, 2-methyl, unsubstituted 4-aminoUnknownAdvantage: Potentially enhanced heme binding. Disadvantage: Likely reduced vacuolar accumulation.

Experimental Workflows for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound and validate the inferred properties, a series of well-established experimental protocols should be employed.

Synthesis of this compound

The synthesis of 4-aminoquinoline derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction.[1][5]

Protocol:

  • Starting Material: 4,5,7-trichloro-2-methylquinoline.

  • Reaction: The starting material is reacted with an amine source, such as ammonia or a protected amine, under elevated temperature and pressure.

  • Purification: The crude product is purified using column chromatography to yield the desired this compound.

  • Characterization: The structure of the synthesized compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay

The efficacy of the compound against P. falciparum can be determined using standard in vitro assays.

Protocol (SYBR Green I-based assay):

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 and Dd2 strains) are synchronized to the ring stage.

  • Drug Dilution: A serial dilution of the test compound, chloroquine, and amodiaquine is prepared in 96-well plates.

  • Incubation: Synchronized parasites are added to the wells and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration.

Hemozoin Inhibition Assay

This assay directly measures the ability of the compound to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol:

  • Reaction Mixture: A solution of hemin (the monomer of hemozoin) is prepared in a suitable buffer (e.g., acetate buffer, pH 4.8).

  • Drug Addition: Serial dilutions of the test compound and control drugs are added to the hemin solution.

  • Initiation of Polymerization: The polymerization is initiated by adjusting the pH or by adding a lipid catalyst.

  • Incubation: The reaction mixture is incubated at 37°C for several hours.

  • Quantification: The amount of hemozoin formed is quantified by measuring the absorbance of the remaining soluble heme after centrifugation or by a colorimetric method.

  • IC50 Determination: The IC50 for hemozoin inhibition is calculated.

dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Workflow for mechanistic elucidation." }

Exploring Beyond Hemozoin: The Potential for Alternative Mechanisms

While hemozoin inhibition is the most widely accepted mechanism for 4-aminoquinolines, the structural modifications in this compound, particularly the lack of a basic side chain, warrant an investigation into alternative or secondary mechanisms.

  • DNA Intercalation: Some quinoline derivatives have been shown to exert their effects by intercalating with DNA, thereby inhibiting DNA replication and transcription.[6]

  • Enzyme Inhibition: The quinoline scaffold is present in various enzyme inhibitors. It is plausible that this compound could inhibit other essential parasite enzymes.

  • Disruption of Other Cellular Processes: 4-aminoquinolines have been reported to affect various cellular processes, including autophagy and lysosomal function.[5]

Further experimental studies, such as DNA binding assays and enzyme inhibition screens, would be necessary to explore these possibilities.

Conclusion and Future Directions

This compound represents an intriguing, albeit understudied, derivative within the 4-aminoquinoline class of compounds. Based on its structural features, it is hypothesized to retain the core mechanism of hemozoin inhibition, potentially with enhanced potency due to the 5,7-dichloro substitution. However, the absence of a basic side chain suggests that its cellular accumulation and overall efficacy may differ significantly from chloroquine and amodiaquine, and it may possess alternative mechanisms of action.

The experimental workflows outlined in this guide provide a clear path for the comprehensive characterization of this compound. A thorough investigation into its synthesis, antimalarial activity, hemozoin inhibition, and potential alternative targets will not only elucidate the specific mechanism of this compound but also contribute valuable structure-activity relationship data to the broader field of antimalarial drug discovery. This knowledge will be instrumental in the rational design of novel quinoline-based therapeutics that can overcome existing drug resistance and contribute to the global effort to eradicate malaria.

References

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-11.
  • Chavda, V. P., Vihol, D., & Shah, D. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 1045334.
  • Jacobs, W. R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem (Los Angeles), 6(1), 001-011.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2021, October 25). [Video]. YouTube.
  • Kumar, A., Singh, A., Kumar, S., Singh, R., & Singh, S. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13037-13049.
  • Singh, K., Kumar, A., Singh, R. K., & Singh, S. K. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(15), 3698-3703.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021).
  • Solomon, V. R., Haq, W., Puri, S. K., & Katti, S. B. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3589-3592.
  • Tukulula, M., & N'Da, D. (2017). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2017(4), M967.
  • Amodiaquine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). II 196 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • Dong, G., Liu, Y., Chen, Y., Liu, K., Li, K., & Liu, H. (2015). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 58(3), 1577-1581.

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Comparative Data in 4-Amino-5,7-dichloro-2-methylquinoline Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 4-Amino-5,7-dichloro-2-methylquinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives are investigated for applications ranging from antimalarial to anticancer treatments.[1][3] this compound belongs to this privileged class of compounds. As a substituted 4-aminoquinoline, its structural features—specifically the dichloro substitutions on the benzene ring and the methyl group at the 2-position—are hypothesized to modulate its biological activity.

The Imperative of Comparative Analysis: From Raw Data to Actionable Insights

Comparative studies are fundamental to establishing the therapeutic relevance of a new chemical entity (NCE) like this compound. The primary objectives of these studies are:

  • Benchmarking Performance: To evaluate the compound's efficacy against established standard-of-care drugs (e.g., Doxorubicin in cancer studies).

  • Elucidating Structure-Activity Relationships (SAR): To understand how specific structural modifications, such as the number and position of halogen substituents, affect biological activity by comparing it with structural analogs.[3]

  • Determining Selectivity: To assess the compound's therapeutic window by comparing its effect on target cells (e.g., cancer cells) versus non-target or healthy cells.[7][8]

Without a robust statistical framework, comparative data is simply a collection of numbers. Statistical analysis provides the methodology to quantify uncertainty, minimize bias, and make objective, evidence-based decisions about a compound's future development.[5][9]

Part 1: Designing a Robust Comparative Cytotoxicity Study

A well-designed experiment is the foundation of reliable data. The most common initial assay for a potential anticancer agent is an in vitro cytotoxicity assay, such as the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.[10]

Experimental Objective

To compare the cytotoxic potency of this compound (Test Compound) against a structural analog, 4-Amino-2-methylquinoline (Analog), and a standard chemotherapeutic agent, Doxorubicin (Positive Control), on the MCF-7 human breast adenocarcinoma cell line.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis P1 Culture MCF-7 Cells P2 Prepare Stock Solutions (Test Compound, Analog, Control) E1 Seed Cells into 96-well Plate P2->E1 E2 Add Serial Dilutions of Compounds E1->E2 E3 Incubate for 48 hours E2->E3 D1 Add MTT Reagent E3->D1 D2 Incubate & Solubilize Formazan D1->D2 D3 Read Absorbance at 570 nm (Microplate Reader) D2->D3 A1 Normalize Data to Vehicle Control D3->A1 A2 Calculate IC50 Values (Non-linear Regression) A1->A2 A3 Perform Statistical Analysis (e.g., ANOVA) A2->A3

Caption: Experimental workflow for a comparative cytotoxicity study.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed as a self-validating system by including appropriate controls.

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media until they reach approximately 80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of this compound, 4-Amino-2-methylquinoline, and Doxorubicin in culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a "Vehicle Control" (medium with the same concentration of DMSO used to dissolve the compounds) and a "No-Cell Control" (medium only, for background subtraction).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (in triplicate for each concentration).

    • Return the plate to the incubator for 48 hours.[11]

  • MTT Assay and Data Collection:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Part 2: The Core of the Guide - Statistical Analysis of Comparative Data

Once you have your raw absorbance data, the next critical phase is statistical analysis.

Step 1: Data Normalization and IC50 Calculation
  • Background Subtraction: Subtract the average OD of the "No-Cell Control" wells from all other OD readings.

  • Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) * 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability.[11] This is a key metric for potency.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in statistical software like GraphPad Prism or R to calculate the precise IC50 value and its 95% confidence interval.

Step 2: Choosing the Right Statistical Test for Hypothesis Testing

The goal is to determine if the observed differences in cytotoxicity between the compounds are statistically significant. Statistical significance is often assessed using a p-value, which indicates whether an observed result is likely due to chance or a real effect.[6]

Decision-Making Flowchart for Statistical Test Selection

G Start Start: You have IC50 values for each compound Q1 How many groups are you comparing? Start->Q1 TwoGroups Two Groups (e.g., Test Compound vs. Control) Q1->TwoGroups 2 MultiGroups More Than Two Groups (e.g., Test Compound vs. Analog vs. Standard) Q1->MultiGroups >2 TTest Use Student's t-test (unpaired) TwoGroups->TTest ANOVA Use One-Way ANOVA MultiGroups->ANOVA PostHocQ Is ANOVA p-value significant (e.g., p < 0.05)? ANOVA->PostHocQ PostHocYes Perform Post-Hoc Test (e.g., Tukey's HSD) to find which specific groups differ PostHocQ->PostHocYes Yes PostHocNo No significant difference between any groups PostHocQ->PostHocNo No

Caption: Decision tree for selecting the appropriate statistical test.

  • Student's t-test: Use this test to compare the means of two groups. For example, comparing the IC50 of this compound directly against the positive control, Doxorubicin.

  • One-Way Analysis of Variance (ANOVA): Use this test when comparing the means of three or more groups.[5] In our experimental design, we are comparing three compounds. ANOVA will tell you if there is a significant difference somewhere among the groups, but not which specific groups are different from one another.

  • Post-Hoc Tests (e.g., Tukey's HSD): If the ANOVA test yields a statistically significant p-value (typically p < 0.05), a post-hoc test is required. This test performs a pairwise comparison of all groups to identify exactly where the significant differences lie (e.g., is the Test Compound significantly different from the Analog? Is it different from the Positive Control?).

Part 3: Illustrative Case Study

Let's assume the MTT assay was performed as described, and the following IC50 values were calculated from the dose-response curves.

Table 1: Hypothetical IC50 Values for Compounds on MCF-7 Cells

CompoundIC50 (µM)
This compound (Test)8.5
4-Amino-2-methylquinoline (Analog)25.2
Doxorubicin (Positive Control)7.9

Data is hypothetical for illustrative purposes.

Statistical Analysis Walkthrough
  • Select the Test: Since we are comparing three groups, a One-Way ANOVA is the appropriate initial test.

  • Perform ANOVA: Inputting the replicate IC50 values for each group into statistical software yields an ANOVA result. Let's assume the result is: F(2, 6) = 15.4, p = 0.004.

  • Interpret ANOVA: The p-value (0.004) is less than 0.05, indicating that there is a statistically significant difference among the mean IC50 values of the three groups.

  • Perform Post-Hoc Test: We proceed with a Tukey's HSD post-hoc test to conduct pairwise comparisons. The hypothetical results are summarized below.

Table 2: Hypothetical Post-Hoc Test Results (Tukey's HSD)

ComparisonDifference in Mean IC50 (µM)p-valueSignificance
Test Compound vs. Analog-16.70.005Yes
Test Compound vs. Positive Control0.60.950No
Analog vs. Positive Control17.30.004Yes
Drawing Conclusions with Confidence

Based on this statistical analysis, a researcher can confidently conclude:

  • "this compound (IC50 = 8.5 µM) demonstrated significantly higher cytotoxic potency against MCF-7 cells compared to its structural analog, 4-Amino-2-methylquinoline (IC50 = 25.2 µM) (p = 0.005)."

  • "The cytotoxicity of this compound was not significantly different from the standard chemotherapeutic agent, Doxorubicin (IC50 = 7.9 µM) (p = 0.950)."

  • "These findings suggest that the 5,7-dichloro substitutions on the quinoline ring are critical for enhancing cytotoxic activity in this compound series."

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • pharmaphorum. (2025, June 10). Transforming drug development with statistical methodologies.
  • Steps of Drug Development and Biostatistics. (n.d.).
  • ESR Research. (2024, December 2). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis.
  • Zamann Pharma Support GmbH. (n.d.). Statistical Analysis in Pharma.
  • Gomes, P. A. T. M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993.
  • BenchChem. (2025, December). A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs.
  • BOC Sciences. (n.d.). This compound.
  • University of Oxford. (n.d.). Statistical expertise in drug discovery.
  • Al-Ostath, A., et al. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Çevik, T. A., et al. (n.d.). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum.
  • Çevik, T. A., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Kumar, R., et al. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • Kumar, A., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376.
  • da Silva, G. V. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7084.
  • PubChem. (n.d.). 4-Amino-2-methylquinoline.
  • Kumar, A., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Romero, M., & Delgado, F. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Amino-5,7-dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 4-Amino-5,7-dichloro-2-methylquinoline presents unique opportunities in research and development. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical safety and experience with related quinoline derivatives, to ensure the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the known toxicological profiles of structurally similar quinoline compounds provide a strong basis for establishing robust safety procedures. Quinoline and its derivatives are often hazardous, with potential for toxicity if swallowed or in contact with skin, serious eye irritation, and suspected genetic defects and cancer.[1][2][3][4][5][6] Therefore, a cautious and proactive approach to safety is paramount.

Hazard Assessment and Risk Mitigation

Based on the hazard classifications of analogous compounds like 4-amino-7-chloroquinoline, which is known to be toxic if swallowed and cause serious eye irritation, we must assume that this compound poses similar risks.[7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Key Potential Hazards:

  • Acute Toxicity (Oral): High likelihood of toxicity if ingested.

  • Eye Damage/Irritation: Potential to cause serious and lasting eye damage.

  • Skin Irritation/Toxicity: Possible skin irritant and may be harmful if absorbed through the skin.

  • Mutagenicity/Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and cancer.[1][4][5]

To mitigate these risks, a multi-layered approach to safety is essential, beginning with engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Final Barrier of Defense

The selection and proper use of PPE are critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Protection Specifications Rationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 approved, tight-fitting goggles with a full-face shield.Provides a complete seal around the eyes to protect from dust and splashes, with the face shield offering an additional layer of protection. Standard safety glasses are insufficient.[2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves (minimum 5 mil thickness). Consider double-gloving for prolonged handling.Protects against skin contact and absorption. Given the lack of specific breakthrough time data, frequent changes are recommended, especially after any direct contact.[2]
Body Laboratory CoatLong-sleeved, knee-length laboratory coat, kept fastened.Protects skin from accidental splashes and contact with contaminated surfaces.[2]
Respiratory NIOSH-Approved RespiratorA half-mask or full-face respirator with organic vapor and P100 (particulate) cartridges.Required when handling the powder outside of a chemical fume hood or if there is a risk of aerosolization.[2]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles & Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for minimizing the risk of exposure.

I. Preparation (Pre-Handling)

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.[2][3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent dispensers) and waste containers are within the fume hood.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are accessible and unobstructed. Have a chemical spill kit readily available.

II. Handling (The Experiment)

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle the compound gently to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If heating is required, do so under controlled conditions with appropriate ventilation.

  • Avoid Contact: At all times, avoid direct contact with the compound.[3][8][9] Do not touch your face or other exposed skin with your gloves.

III. Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Waste Disposal: All contaminated materials (gloves, weigh boats, pipette tips) must be disposed of as hazardous waste in a clearly labeled, sealed container.[3][9]

  • Doff PPE: Follow the doffing procedure outlined in the diagram above. Remove PPE before leaving the laboratory.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3][9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, use a chemical spill kit to absorb the material, then decontaminate the area. Dispose of all cleanup materials as hazardous waste.

Emergency Response Flowchart

Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation (Nature and Scale) Start->Assess IsMajor Major Incident? Assess->IsMajor Evacuate Evacuate Area & Alert EHS IsMajor->Evacuate Yes PersonalExposure Personal Exposure? IsMajor->PersonalExposure No Report Report Incident Evacuate->Report MinorSpill Contain Spill (within fume hood) CleanUp Clean Up with Spill Kit MinorSpill->CleanUp PersonalExposure->MinorSpill No FirstAid Administer First Aid (Flush skin/eyes, move to fresh air) PersonalExposure->FirstAid Yes SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Report Dispose Dispose of Waste CleanUp->Dispose Dispose->Report

Caption: A flowchart for immediate actions in case of an emergency.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Never dispose of this compound or its waste down the drain or in the regular trash.[9] Consult your institution's environmental health and safety department for specific disposal procedures.

By adhering to these guidelines, you can work confidently and safely with this compound, protecting yourself, your colleagues, and the environment while advancing your important research.

References

  • Benchchem. Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Benchchem. Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • PubChem. 4-Amino-7-chloroquinoline.
  • Fisher Scientific. 4,7-Dichloroquinoline SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. 4,7-Dichloroquinoline SAFETY DATA SHEET.
  • CDH Fine Chemical. material safety data sheet sds/msds.
  • LGC Standards. Safety Data Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). Quinolines: Human health tier II assessment.
  • Santa Cruz Biotechnology. 2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet.
  • National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.